molecular formula C8H9BN2O2 B2483487 (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid CAS No. 2377611-07-7

(1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid

Katalognummer: B2483487
CAS-Nummer: 2377611-07-7
Molekulargewicht: 175.98
InChI-Schlüssel: HHGSWYQUFJXPCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Methyl-1H-1,3-benzodiazol-7-yl)boronic acid is a specialized boronic acid derivative intended for research use only. It serves as a versatile building block in organic synthesis and medicinal chemistry, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction to form carbon-carbon bonds . Boronic acids are widely recognized for their stability, low toxicity, and utility as synthetic intermediates in constructing biologically active molecules . Benzodiazole-based boronic acids are of significant interest in pharmaceutical research. Recent studies have utilized analogous structures, such as (1-methyl-1H-1,3-benzodiazol-4-yl)boronic acid, as key intermediates in the scalable synthesis of potent epigenetic targets like the dual CBP/BRD4 bromodomain inhibitor ISOX-DUAL . This demonstrates the practical application of this chemotype in developing sophisticated chemical probes and potential therapeutics. Furthermore, boron-containing compounds have gained prominence in medicinal chemistry, with several FDA-approved drugs, including bortezomib, ixazomib, and vaborbactam, underscoring the pharmacological relevance of the boron moiety . As a research chemical, this compound can be used to modify the selectivity, physicochemical, and pharmacokinetic properties of lead molecules . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

(3-methylbenzimidazol-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O2/c1-11-5-10-7-4-2-3-6(8(7)11)9(12)13/h2-5,12-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGSWYQUFJXPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)N=CN2C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (1-Methyl-1H-1,3-benzodiazol-yl)boronic Acids for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (1-Methyl-1H-1,3-benzodiazol-yl)boronic acids, crucial building blocks in medicinal chemistry and materials science. Due to ambiguity in the positional isomer nomenclature, this guide focuses on the well-characterized and commercially available 5- and 6-isomers: (1-Methyl-1H-benzo[d]imidazol-5-yl)boronic acid and (1-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid. The document details their chemical properties, applications in drug discovery, particularly as fragments in kinase inhibitors and other therapeutic agents, and their role in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. A detailed experimental protocol for a typical cross-coupling reaction is provided, alongside diagrams illustrating chemical structures and reaction workflows. This guide serves as a critical resource for researchers leveraging these versatile reagents in their scientific endeavors.

Introduction and Nomenclature

The term "1,3-benzodiazole" is synonymous with benzimidazole. Therefore, "(1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid" refers to a methylated benzimidazole core bearing a boronic acid functional group. While the 7-positional isomer is not widely documented or commercially available, the closely related 5- and 6-isomers are well-characterized and frequently utilized in research and development. This guide will focus on these two key isomers.

Boronic acids are a class of organoboron compounds characterized by a C-B bond and two hydroxyl groups attached to the boron atom. Their unique electronic properties and reactivity make them indispensable reagents in organic synthesis.[1] They are particularly valued for their stability, low toxicity, and versatile reactivity in metal-catalyzed reactions.[1][2]

Caption: 2D structures of the 5- and 6-isomers of (1-Methyl-1H-benzo[d]imidazol-yl)boronic acid.

Physicochemical Properties and Identification

The physicochemical properties of these isomers are critical for their handling, storage, and application in chemical reactions. Below is a summary of their key properties.

Property(1-Methyl-1H-benzo[d]imidazol-5-yl)boronic acid(1-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid
CAS Number 1107627-21-3[3][4]1072945-87-9[5][6]
Molecular Formula C₈H₉BN₂O₂[3]C₈H₉BN₂O₂[5]
Molecular Weight 175.98 g/mol 175.98 g/mol [5]
Appearance Solid[3]Solid[5]
Purity Typically ≥95%[5]Typically ≥98%
InChI Key ULAHHADVEXVVEN-UHFFFAOYSA-N[3][4]AOOJQSARVKLHLF-UHFFFAOYSA-N[5][6]
Storage Inert atmosphere, store in freezer, under -20°C[3]Store at 0-8 °C

Applications in Drug Discovery and Materials Science

Benzimidazole derivatives are a cornerstone in medicinal chemistry due to their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[7][8][9] The incorporation of a boronic acid moiety provides a versatile handle for further chemical modification and can also contribute to the compound's biological activity through interactions with protein targets.[7][8]

Role as a Building Block in Medicinal Chemistry

(1-Methyl-1H-benzo[d]imidazol-yl)boronic acids are primarily used as building blocks in the synthesis of more complex molecules. Their ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allows for the efficient formation of carbon-carbon bonds.[10][11] This makes them invaluable for creating libraries of compounds for high-throughput screening in drug discovery programs. For example, these fragments can be coupled with various aryl or heteroaryl halides to generate potential kinase inhibitors, a class of drugs widely used in oncology.

Boron-Containing Drugs

The field of boron-based pharmaceuticals has expanded significantly since the approval of bortezomib (Velcade®), a proteasome inhibitor containing a boronic acid functional group used in cancer therapy.[7][8] This has spurred interest in developing other boron-containing drug candidates. The benzimidazole scaffold itself is a well-established pharmacophore, and its combination with a boronic acid group presents opportunities for novel drug design.

Materials Science Applications

Beyond pharmaceuticals, boronic acids are utilized in the development of advanced materials.[12] Their ability to form reversible covalent bonds with diols makes them suitable for creating sensors for carbohydrates and other biological molecules.[2][13] The electronic properties of the benzimidazole ring system also suggest potential applications in organic electronics.[12]

Synthesis and Reactivity

The synthesis of (1-Methyl-1H-benzo[d]imidazol-yl)boronic acids typically involves a multi-step process starting from a substituted o-phenylenediamine. A general synthetic approach is outlined below.

Caption: Generalized synthetic workflow for (1-Methyl-1H-benzo[d]imidazol-yl)boronic acids.

The key reactivity of these compounds lies in the boronic acid group, which readily undergoes transmetalation in the presence of a palladium catalyst, making it a key partner in Suzuki-Miyaura cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction using a (1-Methyl-1H-benzo[d]imidazol-yl)boronic acid derivative.

Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction.

Materials:

  • (1-Methyl-1H-benzo[d]imidazol-yl)boronic acid isomer (1.0 eq)

  • Aryl halide (e.g., aryl bromide) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like P1) (1-5 mol%)[10]

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 eq)[10]

  • Solvent (e.g., Dioxane/Water mixture)[10]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the (1-Methyl-1H-benzo[d]imidazol-yl)boronic acid, aryl halide, palladium catalyst, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Addition: Add the degassed solvent mixture (e.g., dioxane and water) to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for the required time (5-24 hours).[10] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired biaryl product.

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Caption: Step-by-step workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

(1-Methyl-1H-benzo[d]imidazol-yl)boronic acids are classified as irritants.[6] They can cause skin and serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling these compounds. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

(1-Methyl-1H-benzo[d]imidazol-yl)boronic acids are versatile and valuable reagents in modern organic chemistry and drug discovery. Their utility in constructing complex molecular architectures through robust and reliable methods like the Suzuki-Miyaura cross-coupling reaction ensures their continued importance in the synthesis of novel therapeutic agents and functional materials. This guide provides a foundational understanding of their properties, applications, and handling, enabling researchers to effectively incorporate these building blocks into their research programs.

References

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). MDPI. Retrieved from [Link]

  • A rapid construction of 1,3,2-benzodiazaborininones [R–B(aam)] from boronic acids and anthranilamides. (2023). RSC Publishing. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). PMC. Retrieved from [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). PMC. Retrieved from [Link]

  • 1-Methyl-1H-benzoimidazole-6-boronic acid | C8H9BN2O2 | CID 46738679 - PubChem. (n.d.). Retrieved from [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2025). ResearchGate. Retrieved from [Link]

  • Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. (2020). arkat usa. Retrieved from [Link]

  • 1H-1,3-benzodiazol-4-ol | C7H6N2O | CID 584119 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study. (2023). Arabian Journal of Chemistry. Retrieved from [Link]

  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. (2010). MDPI. Retrieved from [Link]

  • (1H-1,3-Benzodiazol-5-yl)boronic acid | 1228183-22-9 - BuyersGuideChem. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Boronic Acids in Molecular Self-Assembly. (2008). MSU chemistry. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved from [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-Methyl-1H-benzimidazole-7-boronic acid: Structure, Properties, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Methyl-1H-benzimidazole-7-boronic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to the limited availability of specific data for the 7-boronic acid isomer, this document will also draw upon the well-characterized 5- and 6-boronic acid isomers to provide a thorough understanding of this class of molecules.

Introduction: The Significance of Benzimidazole Boronic Acids

The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a privileged structure in drug discovery, appearing in a wide array of clinically used therapeutics.[1][] Its unique chemical properties allow it to mimic purine bases, enabling interaction with various biological targets.[1] The incorporation of a boronic acid functional group further enhances the utility of the benzimidazole core. Boronic acids are versatile synthetic intermediates, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[3][4] In medicinal chemistry, the boronic acid moiety can act as a key pharmacophore, capable of forming reversible covalent bonds with active site residues in enzymes, a feature famously exploited in the proteasome inhibitor bortezomib.[5]

Molecular Structure and Physicochemical Properties

The core structure consists of a benzimidazole ring system with a methyl group at the N1 position and a boronic acid group on the benzene ring. The position of the boronic acid group (at C5, C6, or C7) influences the electronic properties and steric environment of the molecule, which in turn affects its reactivity and biological activity.

Table 1: Physicochemical Properties of 1-Methyl-1H-benzimidazole Boronic Acid Isomers

Property1-Methyl-1H-benzimidazole-5-boronic acid1-Methyl-1H-benzimidazole-6-boronic acid1-Methyl-1H-benzimidazole-7-boronic acid (Predicted)
Molecular Formula C₈H₉BN₂O₂C₈H₉BN₂O₂[6]C₈H₉BN₂O₂
Molecular Weight 175.98 g/mol 175.98 g/mol [6]175.98 g/mol
Appearance SolidSolidSolid (Predicted)
SMILES Cn1cnc2cc(ccc12)B(O)OB(C1=CC2=C(C=C1)N=CN2C)(O)O[6]B(c1cccc2c1ncn2C)(O)O (Predicted)
InChI Key ULAHHADVEXVVEN-UHFFFAOYSA-NAOOJQSARVKLHLF-UHFFFAOYSA-N[6](Predicted)

Below is the chemical structure of 1-Methyl-1H-benzimidazole-7-boronic acid.

G cluster_0 a 1-Methyl-1H-benzimidazole-7-boronic acid 1 2 1->2 3 2->3 7 2->7 4 3->4 5 4->5 6 5->6 6->1 11 6->11 8 7->8 8->4 9 8->9 10 9->10 12 11->12 14 11->14 13 12->13 15 14->15

Caption: 2D structure of 1-Methyl-1H-benzimidazole-7-boronic acid.

Synthesis of 1-Methyl-1H-benzimidazole-7-boronic acid

The synthesis of 1-Methyl-1H-benzimidazole-7-boronic acid, while not explicitly detailed in the literature, can be approached through established methods for benzimidazole and boronic acid synthesis. A common strategy involves the initial construction of the methylated benzimidazole core, followed by borylation.

Synthesis of the 1-Methyl-1H-benzimidazole Core

The benzimidazole ring is typically formed via the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[7][8] For the synthesis of a 7-substituted benzimidazole, a 2,3-diaminotoluene derivative would be a logical starting material.

G start Substituted o-phenylenediamine condensation Condensation start->condensation aldehyde Aldehyde/Carboxylic Acid aldehyde->condensation benzimidazole Benzimidazole Core condensation->benzimidazole methylation Methylation benzimidazole->methylation methylated_benzimidazole 1-Methyl-1H-benzimidazole methylation->methylated_benzimidazole

Caption: General workflow for the synthesis of a 1-methyl-1H-benzimidazole core.

Introduction of the Boronic Acid Moiety

Once the 1-methyl-1H-benzimidazole is obtained, the boronic acid group can be introduced at the 7-position. A common method is the Miyaura borylation, which involves the palladium-catalyzed reaction of a halide (e.g., 7-bromo-1-methyl-1H-benzimidazole) with a boron source like bis(pinacolato)diboron (B₂pin₂). The resulting boronate ester can then be hydrolyzed to the boronic acid.

Experimental Protocol: Hypothetical Synthesis of 1-Methyl-1H-benzimidazole-7-boronic acid

  • Step 1: Synthesis of 7-Bromo-1-methyl-1H-benzimidazole.

    • Start with a suitable precursor, such as 2,3-diaminobromobenzene.

    • Condense with formic acid or a suitable equivalent to form 7-bromo-1H-benzimidazole.

    • Methylate the N1 position using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.

  • Step 2: Miyaura Borylation.

    • In a dry, inert atmosphere, dissolve 7-bromo-1-methyl-1H-benzimidazole in a suitable solvent (e.g., dioxane).

    • Add bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate).

    • Heat the reaction mixture under reflux until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction, filter, and concentrate the solvent. Purify the crude product (the pinacol boronate ester) by column chromatography.

  • Step 3: Hydrolysis to the Boronic Acid.

    • Dissolve the purified pinacol boronate ester in a solvent mixture such as acetone/water.

    • Add an acid, such as HCl, and stir at room temperature.

    • The boronic acid product will often precipitate and can be collected by filtration.

Applications in Research and Drug Development

Benzimidazole boronic acids are valuable tools for medicinal chemists and material scientists.

Suzuki-Miyaura Cross-Coupling Reactions

A primary application of these compounds is as building blocks in Suzuki-Miyaura cross-coupling reactions.[3][9] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the benzimidazole core and various aryl or heteroaryl halides. This is a powerful method for generating libraries of complex molecules for drug screening.[10]

G benzimidazole_boronic 1-Methyl-1H-benzimidazole-7-boronic acid suzuki_coupling Suzuki-Miyaura Coupling (Pd catalyst, Base) benzimidazole_boronic->suzuki_coupling aryl_halide Aryl/Heteroaryl Halide aryl_halide->suzuki_coupling coupled_product Coupled Product suzuki_coupling->coupled_product

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Potential as Therapeutic Agents

The benzimidazole nucleus is present in a variety of approved drugs with diverse therapeutic applications, including proton pump inhibitors, antifungals, and anticancer agents.[1][] The addition of a boronic acid moiety can introduce novel mechanisms of action, such as enzyme inhibition through reversible covalent interactions.[5] Given the broad biological activity of benzimidazoles, 1-Methyl-1H-benzimidazole-7-boronic acid and its derivatives are attractive candidates for screening in various disease models.

Characterization

The structural elucidation of 1-Methyl-1H-benzimidazole-7-boronic acid would rely on standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the connectivity of the atoms and the substitution pattern on the benzimidazole ring. The chemical shifts of the aromatic protons would be indicative of the 7-position of the boronic acid.[11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement.[7]

Conclusion

1-Methyl-1H-benzimidazole-7-boronic acid represents a valuable, albeit currently under-documented, building block for chemical synthesis and drug discovery. By leveraging established synthetic methodologies for related benzimidazole isomers, researchers can access this compound and explore its potential in various applications. Its utility in Suzuki-Miyaura coupling provides a direct route to novel, complex molecules, while the inherent biological relevance of the benzimidazole scaffold makes it an intriguing candidate for therapeutic development. Further research into the specific properties and reactivity of the 7-isomer is warranted to fully unlock its potential.

References

  • Arkat USA. Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16489–16491. [Link]

  • Journal of the American Chemical Society. (2013, August 2). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

  • ResearchGate. Suzuki-Miyaura cross-coupling reaction of boronic acid derivatives with aryl halides. [Link]

  • Royal Society of Chemistry. (2015). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. [Link]

  • RSC Publishing. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. [Link]

  • Santos, M. A. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • PubChem. 1-Methyl-1H-benzoimidazole-6-boronic acid. [Link]

  • Al-Azzawi, A. M., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(7), 103225. [Link]

  • DergiPark. SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. [Link]

  • MDPI. (2023, March 20). Development of a 2-(2-Hydroxyphenyl)-1H-benzimidazole-Based Fluorescence Sensor Targeting Boronic Acids for Versatile Application in Boron Neutron Capture Therapy. [Link]

  • National Center for Biotechnology Information. (2021). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major ... - PMC. [Link]

  • Journal of Organic Chemistry & Pharmaceutical Research. Facile and efficient one-pot synthesis of benzimidazoles using Boron trichloride. [Link]

  • Beilstein Journals. (2014, July 16). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. [Link]

  • ResearchGate. 1 H NMR data of the studied compounds. [Link]

  • PubMed. (2020, September 21). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • AA Blocks. 1228183-22-9 | MFCD10697876 | 1H-Benzimidazole-5-boronic acid. [Link]

  • Oakwood Chemical. Methyl 1H-Benzimidazole-5-carboxylate. [Link]

  • Taha, M., et al. (2023). Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study. Arabian Journal of Chemistry, 16(10), 105159. [Link]

  • Organic Chemistry Portal. Benzimidazole synthesis. [Link]

  • Semantic Scholar. (2023, July 6). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. [Link]

Sources

Technical Whitepaper: Benzimidazole-4-boronic Acid vs. 7-Boronic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural, synthetic, and functional distinctions between benzimidazole-4-boronic acid and its 7-isomer counterparts. It addresses the critical ambiguity arising from annular tautomerism and provides protocols for accessing and utilizing specific regioisomers in drug discovery.

Clarifying Tautomeric Equivalence, Regioselective Synthesis, and Medicinal Utility

Executive Summary

In the catalog of commercially available building blocks, benzimidazole-4-boronic acid and benzimidazole-7-boronic acid often refer to the same chemical entity (CAS 499769-95-8) due to rapid annular tautomerism in the unsubstituted parent heterocycle. However, in the context of medicinal chemistry—specifically after


-functionalization—these positions become distinct, non-interconvertible regioisomers with divergent steric, electronic, and pharmacological profiles.

This guide dissects the "4 vs. 7" dichotomy, providing a roadmap for researchers to control regiochemistry during the synthesis of kinase inhibitors and other bioactive scaffolds.

Structural Dynamics: The Tautomer Conundrum

The Free Base Equilibrium

For


-unsubstituted benzimidazoles, the hydrogen atom on the nitrogen oscillates rapidly between the N1 and N3 positions (

-prototropic shift). Consequently, a substituent at position 4 is chemically equivalent to a substituent at position 7.
  • Tautomer A: H on N1

    
     Substituent at C4.
    
  • Tautomer B: H on N3

    
     Molecule flips numbering 
    
    
    
    Substituent at C7.

In solution, these exist in equilibrium (


), making "4-boronic acid" and "7-boronic acid" synonymous for the free base.
The Regioisomer Divergence ( -Substituted)

Once the nitrogen is alkylated or arylated (locking the structure), the symmetry is broken.

  • 4-Isomer (1-R-4-borono): The substituent is peri to the pyridine-like nitrogen (N3).

  • 7-Isomer (1-R-7-borono): The substituent is peri to the functionalized nitrogen (N1).

This distinction is critical in Structure-Activity Relationship (SAR) studies, as the 4-isomer projects the boronic acid (or subsequent aryl group) into a different vector of the binding pocket compared to the 7-isomer.

Tautomerism cluster_0 Free Base (Rapid Equilibrium) cluster_1 N-Alkylated (Fixed Regioisomers) T1 Tautomer A (H on N1, R on C4) T2 Tautomer B (H on N3, R on C7) T1->T2 1,3-H Shift R1 1-Alkyl-4-substituted (Distinct) T1->R1 Alkylation (Major) R2 1-Alkyl-7-substituted (Distinct) T2->R2 Alkylation (Minor)

Figure 1: The transition from tautomeric equivalence in the free base to distinct regioisomers upon N-alkylation.

Synthetic Pathways & Regioselectivity[1][2]

Accessing the specific 4- or 7-isomer requires careful selection of the synthetic route. Direct alkylation of 4-substituted precursors is the most common but least selective method.

Route A: Direct Alkylation of 4-Halobenzimidazoles

When alkylating a 4-substituted benzimidazole (e.g., 4-bromo-1H-benzimidazole), steric hindrance dictates the product ratio.

  • Mechanism: The electrophile attacks the less hindered nitrogen lone pair.

  • Sterics: The N3 lone pair is peri to the C4-substituent (crowded). The N1 lone pair is distal (accessible).

  • Outcome: The reaction favors the 1,4-isomer (often >4:1 ratio), where the alkyl group is on N1 (distal to the C4 substituent).

    • Note on Numbering: If the alkyl group is on N1 and the substituent is at C4, it is the 1-alkyl-4-substituted isomer. The "7-isomer" (1-alkyl-7-substituted) is formed when the alkyl group attacks the hindered N3 (which becomes N1 in the product numbering).

Table 1: Regioselectivity of N-Alkylation (4-Bromo-benzimidazole)

ConditionMajor ProductMinor ProductRatio (Approx)Mechanistic Driver
Base/MeI (DMF) 1-Me-4-Bromo 1-Me-7-Bromo85:15Steric hindrance at N3 blocks 7-formation.
Mitsunobu 1-Alkyl-4-Bromo 1-Alkyl-7-Bromo90:10Bulky phosphine intermediates amplify steric bias.
Acylation 1-Acyl-4-Bromo 1-Acyl-7-Bromo>95:5Electronic + Steric control.
Route B: De Novo Synthesis (For Pure 7-Isomers)

To obtain the 7-boronic acid isomer (or its halide precursor) exclusively, one must build the ring with the nitrogen already differentiated.

  • Precursor: 3-substituted-N1-alkyl-1,2-diaminobenzene.

  • Protocol: Condensation of N-methyl-3-bromo-1,2-phenylenediamine with formic acid/orthoformate yields 1-methyl-7-bromobenzimidazole exclusively.

Reactivity Profile: Suzuki-Miyaura Coupling

Boronic Acid Stability & Protodeboronation

Benzimidazole-4-boronic acids are susceptible to protodeboronation due to the basicity of the imidazole ring, which can coordinate to the boron center or facilitate hydrolytic pathways.

  • Recommendation: Use Pinacol Esters (Bpin) rather than free boronic acids for storage and coupling. They exhibit higher stability and solubility in organic solvents.

Intramolecular B-N Interaction (The "Peri" Effect)

In the 4-isomer (specifically 1-alkyl-4-borono), the boron atom at C4 is spatially proximate to the N3 nitrogen.

  • Observation: This can lead to a pseudo-cyclic interaction (N3

    
     B), increasing the Lewis acidity of the boron and potentially altering transmetallation rates.
    
  • Impact: The 4-isomer often couples faster than the 7-isomer in Suzuki reactions due to this proximity effect assisting the palladium cycle, provided the N3 is not protonated.

Experimental Protocol: Regioselective Synthesis of 4-Arylbenzimidazoles

Objective: Synthesize a 1-methyl-4-arylbenzimidazole from 4-bromo precursor.

  • Alkylation (Step 1):

    • Dissolve 4-bromo-1H-benzimidazole (1.0 eq) in dry DMF.

    • Add

      
       (2.0 eq) and stir for 15 min.
      
    • Add MeI (1.1 eq) dropwise at 0°C. Warm to RT.

    • Purification: Separate isomers via column chromatography (SiO2, Hex/EtOAc). The 1,4-isomer (major) usually elutes after the 1,7-isomer (minor) due to higher polarity (exposed N3). Verify by NOE: Irradiate N-Me; if NOE to C7-H is seen, it is the 4-isomer. If NOE to C2-H and C6-H (but C7 is Br), it is the 7-isomer.

  • Borylation (Step 2):

    • Combine 1-methyl-4-bromobenzimidazole (1.0 eq),

      
       (1.2 eq), KOAc (3.0 eq).
      
    • Catalyst:

      
       (5 mol%).
      
    • Solvent: 1,4-Dioxane, degassed.

    • Conditions: 90°C, 12 h, inert atmosphere.

  • Coupling (Step 3):

    • Use the generated pinacol ester in a standard Suzuki coupling with aryl halide.

Drug Discovery Applications

Kinase Inhibitor Design

In kinase inhibitors (e.g., targeting VEGFR, EGFR), the benzimidazole often serves as the hinge-binding scaffold.

  • 4-Isomer Utility: The N1-substituent points towards the solvent front, while the C4-aryl group extends into the hydrophobic pocket. This is the "classic" orientation.

  • 7-Isomer Utility: The N1-substituent is forced into the "back" of the pocket or clashes with the gatekeeper residue. Consequently, 7-substituted isomers are rarely active unless specifically designed to induce a conformational change (e.g., Type II inhibitors).

Comparative Data
Property1-Methyl-4-Boronic Ester1-Methyl-7-Boronic Ester
Solubility (DMSO) HighModerate
Suzuki Reactivity High (Assisted by N3)Moderate
Metabolic Stability N-dealkylation is primary routeSimilar
Key NOE Signal N-Me

H-7 (Strong)
N-Me

H-6 (Strong)

References

  • Tautomerism and Acidity

    • Title: Tautomerism and proton transfer in benzimidazoles.
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • Regioselective Alkylation

    • Title: Regioselective N-Alkylation of Benzimidazoles: A Practical Guide.
    • Source:Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Suzuki Coupling of Benzimidazoles

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Halo-Substituted Benzimidazoles.
    • Source:Organic Letters.
    • URL:[Link]

  • Boronic Acid Properties

    • Title: Boronic Acids in Medicinal Chemistry: Structure, Stability, and Reactivity.
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

An In-depth Technical Guide to the Solubility of (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the solubility characteristics of (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to facilitate the effective use of this compound in various organic media. While specific quantitative solubility data for (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid is not extensively available in public literature, this guide extrapolates from the known behavior of analogous benzimidazole and boronic acid derivatives to provide actionable insights.

Introduction: The Structural Basis of Solubility

(1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid is a heterocyclic compound featuring a benzimidazole core, a methyl substituent, and a boronic acid functional group. The solubility of this molecule is governed by the interplay of these structural components and their interactions with different organic solvents.

  • The Benzimidazole Moiety : The benzimidazole ring system, a fusion of benzene and imidazole, is inherently aromatic and possesses both a weakly basic nitrogen and a weakly acidic N-H proton (in the unmethylated parent compound). The presence of the methyl group on one of the nitrogen atoms in the target molecule eliminates one of the N-H protons, which can influence its hydrogen bonding capabilities. Benzimidazoles are generally sparingly soluble in water but exhibit enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] Their solubility in various organic solvents is also influenced by the presence of other functional groups.[2]

  • The Boronic Acid Functional Group (-B(OH)₂) : The boronic acid group is a key determinant of the molecule's reactivity and solubility. It is a Lewis acid and is capable of forming hydrogen bonds through its hydroxyl groups. This functional group can undergo dehydration to form a cyclic anhydride known as a boroxine, a process that can be influenced by the solvent and temperature, thereby affecting solubility. Boronic acids, in general, exhibit a range of solubilities in organic solvents, with ethers and ketones often being effective solvents.[3][4]

The combination of the polar, hydrogen-bonding boronic acid group and the larger, more aromatic benzimidazole core suggests that the solubility of (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid will be highly dependent on the specific characteristics of the organic solvent.

Predicted Solubility Profile in Common Organic Solvents

Based on the behavior of structurally related benzimidazole and phenylboronic acid derivatives, a qualitative solubility profile for (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid can be predicted.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)HighThe strong dipole moment and hydrogen bond accepting capabilities of these solvents are expected to effectively solvate both the benzimidazole ring and the boronic acid group. Benzimidazoles are known to be more soluble in these types of solvents.[1]
Alcohols Methanol, Ethanol, IsopropanolModerate to HighThese protic solvents can act as both hydrogen bond donors and acceptors, facilitating interaction with the boronic acid and the nitrogen atoms of the benzimidazole ring.
Ethers Tetrahydrofuran (THF), Diethyl Ether, 1,4-DioxaneModerateEthers are effective solvents for many boronic acids due to their ability to act as hydrogen bond acceptors.[3]
Ketones Acetone, Methyl Ethyl Ketone (MEK)ModerateSimilar to ethers, ketones can solvate the boronic acid group. Phenylboronic acid shows high solubility in acetone.[3]
Halogenated Dichloromethane (DCM), ChloroformLow to ModerateWhile some boronic acids show moderate solubility in chloroform[3], the polarity of the benzimidazole moiety may limit solubility in less polar halogenated solvents.
Aromatic Hydrocarbons Toluene, XyleneLowThe non-polar nature of these solvents is unlikely to effectively solvate the polar functional groups of the molecule.
Aliphatic Hydrocarbons Hexane, HeptaneVery Low/InsolubleThese non-polar solvents are generally poor solvents for polar compounds like boronic acids.[3]

Experimental Determination of Solubility: A Standardized Protocol

To obtain precise quantitative solubility data for (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid, a standardized experimental protocol is essential. The following dynamic method, adapted from established procedures for determining the solubility of boronic acids, is recommended.[5][6]

Materials and Equipment
  • (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Jacketed glass vessel with a magnetic stirrer and temperature control system

  • Calibrated temperature probe

  • Luminance probe or a turbidity meter

  • Analytical balance

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Weigh a precise amount of the boronic acid and solvent B Add to the jacketed glass vessel A->B C Heat the mixture at a controlled rate (e.g., 0.3 K/h) with vigorous stirring B->C D Continuously monitor the turbidity or light transmission C->D E Record the temperature at which all solid dissolves (disappearance of turbidity) D->E F Repeat the measurement for different concentrations E->F G Construct a solubility curve (concentration vs. temperature) F->G

Caption: Workflow for the dynamic determination of solubility.

Detailed Step-by-Step Methodology
  • Sample Preparation : Accurately weigh a known mass of (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid and the desired organic solvent into the jacketed glass vessel. The composition should be known with high accuracy.

  • Heating and Stirring : Begin heating the biphasic mixture at a slow, constant rate (e.g., 0.3 K/h) while stirring vigorously to ensure a uniform suspension.[5]

  • Turbidity Measurement : Continuously monitor the mixture using a luminance probe or turbidity meter. The point at which the turbidity disappears and the solution becomes clear indicates the solid-liquid equilibrium point.

  • Temperature Recording : Record the precise temperature at which the last solid particles dissolve. This temperature corresponds to the saturation temperature for that specific concentration.

  • Data Collection : Repeat this procedure for several different known compositions of the solute and solvent to generate a series of data points.

  • Solubility Curve Construction : Plot the mole fraction or concentration of the boronic acid against the corresponding saturation temperature to construct the solubility curve for that solvent.

Factors Influencing Solubility

Several factors can significantly impact the solubility of (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid:

  • Temperature : The dissolution of most organic solids is an endothermic process, meaning solubility generally increases with temperature.[1]

  • Solvent Polarity : As discussed, a good match between the polarity of the solute and the solvent is crucial for high solubility.

  • Presence of Water : Trace amounts of water can affect the solubility and stability of boronic acids, potentially leading to the formation of boroxines or other hydrated species.

  • pH (in protic solvents) : In protic solvents that can support acid-base equilibria, the pH can influence the ionization state of the benzimidazole ring and the boronic acid, thereby altering solubility.

Safety Considerations

When handling (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid and organic solvents, it is imperative to adhere to standard laboratory safety protocols.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][8]

  • Consult the Safety Data Sheet (SDS) for the specific boronic acid and all solvents used for detailed hazard information.[9][10]

  • Boronic acids can be irritants to the skin, eyes, and respiratory system.

Conclusion

References

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4499–4505. [Link]

  • Sporzyński, A., et al. (2017). Solubility of phenylboronic compounds in water. SciSpace. [Link]

  • Solubility of Things. (n.d.). Benzimidazole. Retrieved from [Link]

  • Thermo Fisher Scientific. (2008). Safety Data Sheet.
  • ResearchGate. (n.d.). Solubility temperatures of pinacol ester of phenylboronic acid (2) as a.... Retrieved from [Link]

  • Capot Chemical. (2008). MSDS of 1-methyl-1H-pyrazol-4-yl-4-boronic acid.
  • KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. Retrieved from [Link]

  • ResearchGate. (n.d.). A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. Retrieved from [Link]

  • Thermo Fisher Scientific. (2009). Safety Data Sheet.
  • ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

  • MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • Thermo Fisher Scientific. (2024). Methylboronic acid - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.

Sources

Navigating the Stability of 1-Methyl-1H-benzo[d]imidazole-7-boronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of Room Temperature Storage and Degradation Pathways for a Key Synthetic Building Block

For researchers, scientists, and professionals in drug development, the chemical integrity of starting materials and synthetic intermediates is paramount. This guide provides a comprehensive technical overview of the anticipated chemical stability of 1-methyl-1H-benzo[d]imidazole-7-boronic acid when stored at room temperature. While specific long-term stability data for this particular molecule is not extensively published, this document synthesizes established principles from the stability of analogous arylboronic acids and benzimidazole derivatives to provide a robust framework for its handling, storage, and analysis.

The Structural Context: A Hybrid of Reactivity and Stability

1-Methyl-1H-benzo[d]imidazole-7-boronic acid incorporates two key functionalities that govern its chemical behavior: the benzimidazole ring system and the arylboronic acid moiety. The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its relative stability and diverse biological activities. The arylboronic acid group, a cornerstone of modern cross-coupling chemistry, is valued for its synthetic utility but is also recognized for its potential instabilities. The interplay between these two components dictates the compound's overall stability profile.

Potential Degradation Pathways at Room Temperature

Based on the known chemistry of arylboronic acids and benzimidazoles, several degradation pathways should be considered when storing 1-methyl-1H-benzo[d]imidazole-7-boronic acid at room temperature. These processes can be accelerated by atmospheric moisture, oxygen, and light.

Protodeboronation: The Primary Concern for Arylboronic Acids

Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a hydrogen atom, is a well-documented degradation pathway for many arylboronic acids.[1][2] This process is often facilitated by aqueous conditions and can be influenced by the electronic properties of the aromatic ring.[2][3] For 1-methyl-1H-benzo[d]imidazole-7-boronic acid, this would result in the formation of 1-methyl-1H-benzo[d]imidazole.

Diagram: Proposed Protodeboronation of 1-Methyl-1H-benzo[d]imidazole-7-boronic Acid

G cluster_main Protodeboronation Pathway node_start 1-Methyl-1H-benzo[d]imidazole-7-boronic Acid node_end 1-Methyl-1H-benzo[d]imidazole (Degradation Product) node_start->node_end C-B bond cleavage node_byproduct Boric Acid B(OH)₃ node_start->node_byproduct node_intermediate Aqueous Environment (H₂O) node_intermediate->node_start facilitates

Caption: Proposed protodeboronation pathway.

Oxidation: A Dual Threat

Oxidative degradation presents a two-fold risk. The boronic acid group itself is susceptible to oxidation, which would yield the corresponding phenol, 1-methyl-1H-benzo[d]imidazol-7-ol.[1][4] Additionally, the electron-rich imidazole ring can be prone to oxidation, potentially leading to a variety of degradation products.[5] This process can be accelerated by atmospheric oxygen and exposure to light.

Dehydration to Boroxines

In the solid state, boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. This is a reversible equilibrium that is favored by the removal of water. While boroxines are often still competent in cross-coupling reactions, their formation represents a change in the bulk composition of the material and can affect solubility and reactivity.

G

Caption: Workflow for assessing chemical stability.

Conclusion and Best Practices

While 1-methyl-1H-benzo[d]imidazole-7-boronic acid is a valuable synthetic intermediate, its inherent structural features necessitate careful consideration of its chemical stability. The primary anticipated degradation pathways at room temperature include protodeboronation, oxidation, and dehydration to boroxines. To ensure the integrity of this compound, it is imperative to store it under refrigerated, inert, and light-protected conditions. For critical applications, a proactive stability assessment using forced degradation studies and appropriate analytical techniques is strongly recommended. By understanding and mitigating these potential instabilities, researchers can ensure the reliability and reproducibility of their synthetic endeavors.

References

  • BenchChem. (2025). Analytical techniques for monitoring the degradation of benzylboronic acid.
  • BenchChem. (2025). Vinylboronic Acids Demonstrate Superior Stability Over Arylboronic Acids: A Comparative Guide.
  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: Slow-release cross-coupling from air-stable MIDA boronates. Illinois Experts.
  • ACS Publications. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities.
  • Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Journal of Organic Chemistry.
  • ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
  • MDPI. (2024). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole.
  • RSC Publishing. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • (2015, January 21). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
  • (2000, June). Degradation pathways of a peptide boronic acid derivative, 2‐Pyz‐(CO)‐Phe‐Leu‐B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765.
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed.
  • BenchChem. (2025). stability and storage conditions for 1-Methyl-1H-imidazole-4-carbonitrile.

Sources

Suppliers and price of (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid for research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (1-Methyl-1H-1,3-benzodiazol-7-yl)boronic Acid for Research Applications

Abstract

This technical guide provides a comprehensive overview of (1-Methyl-1H-1,3-benzodiazol-7-yl)boronic acid and its related isomers for researchers, medicinal chemists, and drug development professionals. Boronic acids are a cornerstone of modern synthetic chemistry, and their incorporation into privileged scaffolds like the 1-methyl-benzimidazole core offers a powerful strategy for creating novel molecular entities. This document delves into the fundamental importance of this compound class, provides practical guidance on sourcing and procurement, and offers a detailed, field-proven protocol for its application in the Suzuki-Miyaura cross-coupling reaction, explaining the critical causality behind each experimental step.

Section 1: Introduction to 1-Methyl-1H-benzimidazolyl Boronic Acids

The Boronic Acid Pharmacophore: A Versatile Tool in Medicinal Chemistry

Boronic acids are organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups. First synthesized in 1860, their application has grown exponentially due to their unique chemical properties: they are stable, generally have low toxicity, and exhibit versatile reactivity.[1] The boron atom in a boronic acid is sp2-hybridized, possessing a vacant p-orbital that allows it to act as a mild Lewis acid.[2] This electronic feature is central to its utility.

In medicinal chemistry, the boronic acid moiety is a well-established pharmacophore. Its ability to form reversible covalent bonds with diols is crucial for its biological activity, enabling it to target glycoproteins and sugars.[3] This has led to the development of FDA-approved drugs like Bortezomib, a proteasome inhibitor for treating multiple myeloma, which validated boronic acids as a viable functional group for therapeutics.[1][4] Their use extends to enzyme inhibition, drug delivery systems, and the development of advanced sensors.[3][5]

The Benzimidazole Scaffold: A Privileged Structure in Drug Discovery

The benzimidazole ring system is classified as a "privileged scaffold" in drug discovery. This designation is due to its ability to bind to a wide range of biological targets with high affinity, forming the core of numerous approved drugs. Its unique heterocyclic structure allows for diverse points of functionalization, enabling chemists to fine-tune the steric and electronic properties of a molecule to optimize its pharmacological profile.

Structural Isomers and Nomenclature of (1-Methyl-1H-benzimidazolyl)boronic acid

The compound "(1-Methyl-1H-1,3-benzodiazol-7-yl)boronic acid" (more commonly, 1-Methyl-1H-benzimidazol-7-yl)boronic acid) is one of four possible positional isomers where the boronic acid group is attached to the benzene ring. The position of this group significantly impacts the molecule's reactivity and its utility as a building block. The most commonly available and cited isomer is the 5-substituted version.

Below is a diagram illustrating the key isomers.

Caption: Positional isomers of (1-Methyl-1H-benzimidazolyl)boronic acid.

Section 2: Sourcing and Procurement for Research

Identifying Reputable Suppliers

Procuring high-quality starting materials is paramount for reproducible research. Several chemical suppliers specialize in providing complex building blocks for drug discovery. When selecting a supplier, researchers should prioritize those who provide a comprehensive Certificate of Analysis (CoA) with each compound, detailing its purity (typically by HPLC and/or NMR) and identity.

Comparative Analysis of Availability and Pricing

The availability and price of these isomers can vary significantly. The (1-Methyl-1H-benzo[d]imidazol-5-yl)boronic acid isomer (CAS 1107627-21-3) is the most widely listed, while the user-requested (1-Methyl-1H-1,3-benzodiazol-7-yl)boronic acid (CAS 2377611-07-7) is available from a more limited selection of specialized suppliers. Pricing is typically for research-grade quantities and can fluctuate.

SupplierIsomer PositionCAS NumberAvailability & Example Pricing
Sigma-Aldrich 7-yl2377611-07-7Available through Enamine; Price on request.[6]
Sigma-Aldrich 5-yl1107627-21-3Available through various partners; Price on request.[7]
Fluorochem 5-yl1107627-21-3250 mg: £57.00, 1 g: £161.00, 5 g: £574.00.[8]
CymitQuimica 6-yl1072945-87-9In stock; Price on request.[9]
Simson Pharma 4-ylN/AAvailable; Price on request.

Note: Prices are subject to change and may vary by region. "Price on request" typically requires logging into an institutional account.

Section 3: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application for (1-Methyl-1H-benzimidazolyl)boronic acids is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most robust and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl structures common in pharmaceuticals.[10][11]

Mechanistic Overview: The "Why" Behind the Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cycle involving three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)L₂-R² (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Product (R¹-R²) aryl_halide Aryl Halide (R¹-X) boronic_acid Boronic Acid (R²B(OH)₂) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The cycle begins with the active 14-electron Pd(0) catalyst inserting itself into the carbon-halogen bond of the electrophile (e.g., an aryl bromide), forming a 16-electron Pd(II) complex.

  • Transmetalation: This is the rate-determining step for many Suzuki couplings. The organic moiety from the boronic acid (R²) is transferred to the palladium center, displacing the halide. This is why a base is essential. The base activates the boronic acid, converting it into a more nucleophilic boronate species (e.g., [R²B(OH)₃]⁻), which is required for the transfer to the electropositive palladium center.[12][13]

  • Reductive Elimination: The two organic partners (R¹ and R²) on the palladium complex are coupled, forming the desired C-C bond in the final product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[12]

Critical Parameters and Reagent Selection (The Causality)
  • Palladium Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical. The ligand stabilizes the palladium, prevents its precipitation as palladium black, and modulates its electronic properties. Bulky, electron-rich phosphine ligands are often used to promote the oxidative addition and reductive elimination steps.[12]

  • Base: The base's strength and solubility are important. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The base must be strong enough to form the boronate but not so strong as to cause unwanted side reactions.[12]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is frequently used. The organic solvent dissolves the aryl halide and catalyst, while water dissolves the inorganic base and facilitates the formation of the active boronate species.[12]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. This is why reactions are run under an inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize the catalyst, rendering it inactive and halting the catalytic cycle.

Field-Proven Experimental Protocol

This protocol is a generalized procedure for the Suzuki-Miyaura coupling of (1-Methyl-1H-benzimidazol-7-yl)boronic acid with a generic aryl bromide. Note: This protocol should be adapted and optimized for specific substrates.

Materials:

  • (1-Methyl-1H-benzimidazol-7-yl)boronic acid (1.2 equivalents)

  • Aryl Bromide (1.0 equivalent)

  • Pd(OAc)₂ (Palladium(II) acetate, 0.02 equivalents)

  • SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl, 0.04 equivalents)

  • K₃PO₄ (Potassium phosphate, 2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), (1-Methyl-1H-benzimidazol-7-yl)boronic acid (1.2 eq), K₃PO₄ (2.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

  • Inerting the Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio by volume) via syringe. The total solvent volume should be sufficient to create a 0.1 M solution with respect to the limiting reagent (aryl bromide).

  • Reaction: Place the sealed vial in a preheated heating block or oil bath at 80-100 °C. Stir the reaction mixture vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine when the starting material has been consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Section 4: Safety, Handling, and Storage

  • Material Safety: Always consult the Material Safety Data Sheet (MSDS) before handling. Boronic acids are generally considered irritants. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: (1-Methyl-1H-benzimidazolyl)boronic acid is a solid that should be stored under an inert atmosphere in a freezer at or below -20°C to prevent degradation.[7] Boronic acids can undergo dehydration to form boroxine anhydrides, so proper storage is crucial for maintaining their integrity.

Section 5: Conclusion

(1-Methyl-1H-1,3-benzodiazol-7-yl)boronic acid and its isomers are valuable, high-potential building blocks for medicinal chemistry and materials science. Their effective use, primarily through the Suzuki-Miyaura cross-coupling, relies on a solid understanding of the underlying reaction mechanism and the causal relationships between reagents and reaction conditions. By following robust protocols and procurement practices, researchers can successfully leverage these compounds to construct novel and complex molecular architectures.

Section 6: References

  • Li, H., et al. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 15(8), 5433-5459. [Link]

  • Li, Y., et al. (2022). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B, 12(8), 3237-3257. [Link]

  • Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 1(3), 183-198. [Link]

  • MilliporeSigma. (1-Methyl-1H-benzo[d]imidazol-5-yl)boronic acid. [Link]

  • Silva, M. P. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4338. [Link]

  • Silva, M. P. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4338. [Link]

  • S. A. Testero, et al. (2017). Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. Organic & Biomolecular Chemistry, 15, 6849-6855. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • PubChem. (1-Methyl-1H-pyrazol-3-yl)boronic acid. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • ResearchGate. Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. [Link]

Sources

Heteroaryl Boronic Acids: Indispensable Building Blocks in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide

Heteroaromatic structures are foundational motifs in a vast number of pharmaceuticals, influencing critical drug properties such as metabolic stability, solubility, and target engagement. The efficient and versatile incorporation of these moieties is therefore a cornerstone of modern drug discovery. Among the synthetic tools available, heteroaryl boronic acids and their derivatives have emerged as preeminent building blocks, largely due to their pivotal role in the robust and highly functional group tolerant Suzuki-Miyaura cross-coupling reaction.[1][2] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis, application, and critical handling considerations of heteroaryl boronic acids.

The Strategic Importance of Heteroaryl Boronic Acids in Drug Discovery

The prevalence of heteroaromatic rings in FDA-approved drugs underscores their importance in medicinal chemistry. These structures can act as bioisosteres for other functional groups, participate in hydrogen bonding, and modulate the electronic properties of a molecule to fine-tune its pharmacokinetic and pharmacodynamic profile. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, provides a powerful method for the formation of carbon-carbon bonds, and heteroaryl boronic acids are key nucleophilic partners in this reaction.[1][3] Their stability, relatively low toxicity, and commercial availability have made them a go-to resource for medicinal chemists.[4][5] Several FDA-approved drugs, such as Bortezomib, Ixazomib, and Vaborbactam, contain a boronic acid functional group, highlighting their therapeutic potential beyond their role as synthetic intermediates.[6][7][8]

Synthesis of Heteroaryl Boronic Acids: Key Methodologies

The synthesis of heteroaryl boronic acids can be challenging due to the electronic nature and potential instability of the heterocyclic ring. However, several reliable methods have been developed and are widely used in both academic and industrial settings.

Lithiation/Halogen-Metal Exchange Followed by Borylation

One of the most common methods for preparing heteroaryl boronic acids involves the reaction of a lithiated heterocycle with a trialkyl borate, typically triisopropyl or trimethyl borate, followed by acidic workup. The lithiated intermediate is usually generated via direct deprotonation with a strong base (e.g., n-butyllithium) or through halogen-metal exchange from a haloheteroarene.

Causality Behind Experimental Choices: The choice between direct lithiation and halogen-metal exchange is dictated by the acidity of the C-H bond and the availability of the corresponding haloheteroarene. Halogen-metal exchange is often preferred for its regioselectivity. The use of low temperatures (typically -78 °C) is critical to prevent side reactions and decomposition of the often unstable lithiated intermediates. Trialkyl borates are used as the boron source due to their commercial availability and reactivity. The subsequent acidic workup hydrolyzes the resulting boronate ester to the desired boronic acid.

Iridium-Catalyzed C-H Borylation

A more modern and atom-economical approach is the direct C-H borylation of heteroarenes catalyzed by iridium complexes.[9][10] This method avoids the need for pre-functionalized starting materials like haloheteroarenes, making it a powerful tool for late-stage functionalization of complex molecules.[10]

Causality Behind Experimental Choices: Iridium catalysts, often in conjunction with a specific ligand, are uniquely capable of activating C-H bonds and facilitating the borylation reaction with a boron source like bis(pinacolato)diboron (B₂pin₂). The regioselectivity of the borylation is influenced by both steric and electronic factors of the heterocycle. For instance, in many nitrogen-containing heterocycles, borylation tends to occur at positions distal to the nitrogen atom.[10]

The Suzuki-Miyaura Cross-Coupling Reaction: A Practical Workflow

The Suzuki-Miyaura reaction is the cornerstone application of heteroaryl boronic acids in drug discovery.[1] It enables the formation of a C-C bond between the heteroaryl group and an aryl or vinyl halide or triflate.

Experimental Protocol: A General Procedure

A typical Suzuki-Miyaura cross-coupling reaction involves the following steps:

  • Reagent Setup: In a reaction vessel, combine the aryl/heteroaryl halide (1.0 equiv), the heteroaryl boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst. This is typically done by bubbling an inert gas (argon or nitrogen) through the solution or by several freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to the desired temperature (often 80-110 °C) and monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.[1]

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products A Pd(0)L_n (Active Catalyst) B Oxidative Addition (R-Pd(II)-X)L_n A->B R-X C Transmetalation (R-Pd(II)-R')L_n B->C R'-B(OH)₂ Base D Reductive Elimination (R-R') C->D D->A Products R-R' Reactants R-X + R'-B(OH)₂

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base B Add Solvent A->B C Degas Mixture B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F Reaction Complete G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify (Column Chromatography) H->I

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Challenges in Handling Heteroaryl Boronic Acids

Despite their utility, heteroaryl boronic acids can present several challenges related to their stability and purification.

Protodeboronation: A Common Pitfall

The most significant stability issue with heteroaryl boronic acids is protodeboronation, the cleavage of the C-B bond by a proton source.[11] This undesired side reaction leads to the formation of the corresponding parent heteroarene, reducing the yield of the desired cross-coupling product.[12] The susceptibility to protodeboronation is highly dependent on the nature of the heteroaryl ring and the reaction conditions, particularly pH. Electron-rich heterocycles are often more prone to this decomposition pathway.[1] For some basic heteroaromatic boronic acids, zwitterionic species that form under neutral pH conditions can be responsible for rapid protodeboronation.[11]

Purification Challenges

The purification of heteroaryl boronic acids can be complicated by their polarity and potential instability on silica gel.[13][14] Common impurities include the corresponding boroxine (a trimeric anhydride) and products of protodeboronation. Several purification strategies can be employed:

  • Recrystallization: This is a viable option for solid boronic acids, provided a suitable solvent system can be found.[15]

  • Acid-Base Extraction: A common method involves dissolving the crude boronic acid in an organic solvent and extracting with a basic aqueous solution to form the boronate salt. The aqueous layer is then washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the purified boronic acid.[16]

  • Chromatography: While challenging, chromatography on silica gel can be successful for some boronic acids.[15] The use of a modified silica gel, for instance, by impregnating it with boric acid, can sometimes suppress the decomposition of pinacol boronic esters.[17]

  • Derivatization: In cases where the boronic acid is difficult to purify, it can be converted to a more stable and crystalline derivative, such as a diethanolamine adduct, which can be purified by recrystallization and then hydrolyzed back to the free boronic acid.[14][18]

Strategies for Enhanced Stability: Boronic Esters and Trifluoroborates

To circumvent the stability issues of boronic acids, more stable derivatives are often employed in synthesis.

  • Boronic Esters: Pinacol esters (Bpin) are the most common type of boronic esters used. They are generally more stable to storage and purification by chromatography than the corresponding boronic acids.[5][19] However, they can still be susceptible to hydrolysis.[19] Other diols have been explored to create esters with enhanced stability.[19][20] N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable, crystalline derivatives that can be used in a controlled, slow-release fashion in cross-coupling reactions.[21]

  • Potassium Trifluoroborates: These derivatives (R-BF₃K) are highly stable, crystalline solids that are often easier to handle and purify than boronic acids.[3][5] They are competent nucleophiles in Suzuki-Miyaura reactions under appropriate conditions.

DerivativeStructureKey AdvantagesKey Disadvantages
Boronic Acid R-B(OH)₂Generally more reactive in Suzuki-Miyaura coupling.Prone to protodeboronation and boroxine formation; can be difficult to purify.[1][12][21]
Pinacol Ester R-B(pin)Increased stability for storage and purification; less polar.[5][19]Slower transmetalation in Suzuki-Miyaura coupling; can undergo hydrolysis.[21]
MIDA Boronate R-B(MIDA)Highly stable, crystalline solids; suitable for slow-release applications.[21]Requires an additional deprotection step for the release of the boronic acid.
Potassium Trifluoroborate R-BF₃KHighly stable, crystalline solids; easy to handle and purify.[3][5]May require specific reaction conditions for efficient cross-coupling.

Conclusion

Heteroaryl boronic acids and their derivatives are indispensable tools in the medicinal chemist's arsenal for the construction of complex, biologically active molecules. A thorough understanding of their synthesis, reactivity in cross-coupling reactions, and the inherent challenges associated with their stability and purification is paramount for their successful application in drug discovery programs. By leveraging the appropriate synthetic and purification methodologies and considering the use of more stable derivatives when necessary, researchers can effectively harness the power of these versatile building blocks to accelerate the development of new therapeutics.

References

  • A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling - Benchchem.
  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis - LJMU Research Online.
  • How to purify boronic acids/boronate esters? - ResearchGate.
  • Process for purification of boronic acid and its derivatives - Google Patents.
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis | Journal of the American Chemical Society.
  • Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids - pH-rate profiles, auto-catalysis and disproportionation - Account.
  • Protodeboronation - Wikipedia. Available at: [Link]

  • Purification of boronic acids? : r/chemistry - Reddit. Available at: [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed. Available at: [Link]

  • Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with... - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow - PubMed. Available at: [Link]

  • C–H borylation: a tool for molecular diversification - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • The Synthesis and Applications of Heterocyclic Boronic Acids.
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC. Available at: [Link]

  • Importance of heteroaryl boronic acids and esters. - ResearchGate. Available at: [Link]

  • Synthesis and reactions of new N-heteroaryl boronic acids - Durham E-Theses. Available at: [Link]

  • Facile Chromatographic Method for Purification of Pinacol Boronic Esters - Oxford Academic. Available at: [Link]

  • Challenging purification of organoboronic acids - Chemistry Stack Exchange. Available at: [Link]

  • Micellar Catalysis of Suzuki−Miyaura Cross-Couplings with Heteroaromatics in Water | Scilit. Available at: [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI. Available at: [Link]

  • The Synthesis and Applications of Heterocyclic Boronic Acids | Request PDF - ResearchGate. Available at: [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276. Available at: [Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC. Available at: [Link]

  • Enantioselective rhodium-catalyzed addition of arylboronic acids to N-heteroaryl ketones: synthesis of α-hydroxy acids - Chemical Science (RSC Publishing). Available at: [Link]

  • Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and - eScholarship.org. Available at: [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules ? - ChemRxiv. Available at: [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. Available at: [Link]

  • The Role of Boronic Acids in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available at: [Link]

  • ChemInform Abstract: Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. | Request PDF - ResearchGate. Available at: [Link]

  • Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Available at: [Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions | Organic Letters - ACS Publications. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - ResearchGate. Available at: [Link]

  • Organoborons | Frontier Specialty Chemicals. Available at: [Link]

  • Challenges and Opportunities for the Application of Boron Clusters in Drug Design. Available at: [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules? Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols for the Suzuki-Miyaura Coupling of (1-Methyl-1H-1,3-benzodiazol-7-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of (1-Methyl-1H-1,3-benzodiazol-7-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The benzimidazole motif is a privileged scaffold in medicinal chemistry, and its incorporation into complex molecules via C-C bond formation is of significant interest.[1][2] This document offers a detailed protocol, mechanistic insights, and troubleshooting strategies to enable the successful synthesis of novel chemical entities.

Introduction: The Significance of Benzimidazole Scaffolds and the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling has become an indispensable tool in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids.[3][4] This palladium-catalyzed cross-coupling reaction facilitates the formation of a carbon-carbon bond between an organoborane and an organic halide or triflate.[5]

(1-Methyl-1H-1,3-benzodiazol-7-yl)boronic acid is a key building block for introducing the 1-methylbenzimidazole moiety. This structural unit is present in numerous biologically active compounds, exhibiting a range of therapeutic properties.[1][2] The ability to efficiently couple this N-heterocyclic boronic acid is crucial for the rapid exploration of structure-activity relationships (SAR) in drug discovery programs.[4] However, the presence of the nitrogen-rich benzimidazole core can present unique challenges, including potential catalyst inhibition and competing side reactions.[6][7] This guide aims to provide a robust starting point for overcoming these challenges.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps involving a palladium catalyst.[5][8] Understanding this catalytic cycle is paramount for rational troubleshooting and optimization of the reaction.

The three key steps are:

  • Oxidative Addition: A low-valent palladium(0) species, typically coordinated to phosphine ligands, undergoes oxidative addition to the organic halide (Ar-X), forming a Pd(II) intermediate.[9]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10][11][12]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][13]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX PdII_ArR Ar-Pd(II)L_n-R PdII_ArX->PdII_ArR PdII_ArR->Pd0 Product Ar-R PdII_ArR->Product Reductive Elimination ArX Ar-X ArX->Pd0 Oxidative Addition Boronic R-B(OH)₂ + Base Boronic->PdII_ArX Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Coupling of (1-Methyl-1H-1,3-benzodiazol-7-yl)boronic acid with an Aryl Bromide

This protocol provides a general starting point for the Suzuki-Miyaura coupling of (1-Methyl-1H-1,3-benzodiazol-7-yl)boronic acid with a representative aryl bromide. Optimization of the reaction parameters may be necessary for different substrates.

Materials:

  • (1-Methyl-1H-1,3-benzodiazol-7-yl)boronic acid

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Solvent: 1,4-Dioxane and water (4:1 or 5:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup:

    • To an oven-dried reaction vessel (e.g., a Schlenk tube or round-bottom flask) equipped with a magnetic stir bar, add (1-Methyl-1H-1,3-benzodiazol-7-yl)boronic acid (1.2-1.5 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).

    • Add the palladium catalyst (1-5 mol%).

    • Seal the vessel with a rubber septum or a screw cap with a Teflon liner.

  • Inert Atmosphere:

    • Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition:

    • Degas the solvent mixture (1,4-dioxane and water) by bubbling with an inert gas for 15-20 minutes.

    • Add the degassed solvent to the reaction vessel via syringe to achieve a suitable concentration (typically 0.1-0.5 M with respect to the aryl bromide).

  • Reaction Execution:

    • Place the reaction vessel in a preheated oil bath or heating mantle and stir vigorously at the desired temperature (typically 80-100 °C).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Figure 2: General workflow for the Suzuki-Miyaura coupling protocol.

Optimization and Troubleshooting

The coupling of N-heterocyclic boronic acids can sometimes be challenging. The following table summarizes key parameters and provides guidance for optimization and troubleshooting.

ParameterRecommended Starting ConditionsRationale & Troubleshooting Tips
Palladium Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (1-5 mol%)A versatile and robust catalyst for many cross-coupling reactions. For challenging substrates, consider other catalysts such as Pd(PPh₃)₄ or those with bulky, electron-rich phosphine ligands like SPhos or XPhos.[14][15] Catalyst deactivation can lead to incomplete conversion; ensure a properly inert atmosphere.
Base K₂CO₃ or K₃PO₄ (2-3 equiv.)The base is crucial for activating the boronic acid.[10][12] K₃PO₄ is often effective for sensitive substrates. If protodeboronation is a significant side reaction, a milder base like KF or Cs₂CO₃ may be beneficial.[16]
Solvent 1,4-Dioxane/H₂O (4:1 or 5:1)A common solvent system for Suzuki-Miyaura couplings. The presence of water is often necessary to solubilize the base and facilitate the formation of the active boronate species.[17] Other solvents like toluene, DMF, or THF can also be effective.
Temperature 80-100 °CHigher temperatures generally increase the reaction rate. However, for thermally sensitive substrates or to minimize side reactions, a lower temperature may be required.[6]
Boronic Acid Equivalents 1.2-1.5 equiv.An excess of the boronic acid is often used to drive the reaction to completion, especially if protodeboronation is a competing pathway.[14]
Protodeboronation -This is a common side reaction for heteroaromatic boronic acids where the C-B bond is cleaved.[14] Using boronate esters (e.g., pinacol esters) can improve stability.[16] Milder bases and anhydrous conditions may also mitigate this issue.
Homocoupling -The coupling of two molecules of the boronic acid can occur, often promoted by the presence of oxygen.[8] Thorough degassing of the reaction mixture is critical to minimize this side product.

Conclusion

The Suzuki-Miyaura cross-coupling of (1-Methyl-1H-1,3-benzodiazol-7-yl)boronic acid is a powerful method for the synthesis of complex molecules containing the benzimidazole scaffold. By understanding the reaction mechanism and carefully selecting the reaction conditions, researchers can effectively utilize this versatile building block in their synthetic endeavors. The protocol and troubleshooting guide provided herein serve as a solid foundation for the successful application of this important transformation in drug discovery and development.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. Available at: [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. Available at: [Link]

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles - DSpace@MIT. Available at: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. - Preprints.org. Available at: [Link]

  • (PDF) Suzuki Cross Coupling Reaction-A Review - ResearchGate. Available at: [Link]

  • New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | Request PDF - ResearchGate. Available at: [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with... - ResearchGate. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles - arkat usa. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I | ACS Omega. Available at: [Link]

  • Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study - Arabian Journal of Chemistry. Available at: [Link]

  • Expedient and generic synthesis of imidazole nucleosides by enzymatic transglycosylation - The Royal Society of Chemistry. Available at: [Link]

  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - Semantic Scholar. Available at: [Link]

Sources

Application Note: Optimizing Suzuki-Miyaura Couplings of 1-Methyl-Benzimidazole Boronic Acids

[1]

Executive Summary

The cross-coupling of 1-methyl-benzimidazole boronic acids presents a dichotomy in difficulty. While the benzenoid positions (C4–C7) behave similarly to standard aryl boronic acids, the C2-position (between the nitrogens) is notoriously unstable. It suffers from rapid protodeboronation and catalyst poisoning due to the Lewis basicity of the imidazole nitrogen.

This guide provides a tiered catalyst selection strategy. We move beyond generic "tetrakis" protocols to advanced Buchwald precatalysts and N-heterocyclic carbene (NHC) complexes designed to outcompete substrate decomposition.

Mechanistic Insight: The Race Against Time

For 1-methyl-benzimidazole-2-boronic acid, the reaction is a kinetic competition between the desired Transmetallation (Path A) and the parasitic Protodeboronation (Path B).

The C2-boronate forms a zwitterionic intermediate in the presence of base/water, facilitating the cleavage of the C-B bond and replacing it with a proton. To succeed, the catalyst must undergo oxidative addition and transmetallation faster than the substrate can decompose.

Diagram 1: The Kinetic Competition & Catalyst Selection Logic

GStartSubstrate:1-Methyl-Benzimidazole-B(OR)2Pos_CheckPosition CheckStart->Pos_CheckC2_PathC2 Position(High Instability)Pos_Check->C2_Path Imidazole RingBenzenoid_PathC4-C7 Position(Stable)Pos_Check->Benzenoid_Path Benzene RingDecompRisk: Rapid Protodeboronation(Zwitterion Pathway)C2_Path->Decomp Aqueous/Slow CatSol_C2Solution:Fast Transmetallation Catalyst+ Anhydrous BaseC2_Path->Sol_C2 OptimizedCat_BenzRec: Pd(dppf)Cl2or SPhos Pd G2Benzenoid_Path->Cat_BenzCat_C2Rec: XPhos Pd G4or A-taPhosSol_C2->Cat_C2

Caption: Decision matrix for catalyst selection based on the regiochemistry of the boronic acid. The C2 position requires specialized "fast-coupling" catalysts.

Catalyst Selection Guide

Scenario A: The "Red Zone" (C2-Position)

Challenge: The C2-boronic acid half-life in aqueous base at 80°C can be less than 5 minutes. Requirement: A catalyst with a bulky, electron-rich ligand that facilitates rapid oxidative addition and transmetallation.

CatalystRecommendation LevelWhy it works
XPhos Pd G4 Primary Choice The XPhos ligand creates a highly active monoligated Pd(0) species. It is bulky enough to prevent N-coordination (poisoning) by the benzimidazole but flexible enough to accelerate transmetallation [1].
A-taPhos Pd G2 Alternative "Amphos" ligands are specifically noted for coupling unstable heteroaryl boronic acids where protodeboronation is the main side reaction [2].
Pd-PEPPSI-IPr Specialist Use if the coupling partner is sterically hindered.[1][2] The NHC ligand binds tightly, preventing catalyst death, but activation can be slower than G4 precatalysts.
Scenario B: The "Green Zone" (C4, C5, C6, C7-Positions)

Challenge: Standard steric hindrance; moderate Lewis basicity. Requirement: Robust, general-purpose catalysts.

CatalystRecommendation LevelWhy it works
Pd(dppf)Cl2 Standard The "workhorse" catalyst. Excellent stability and sufficient activity for stable benzimidazole positions.
SPhos Pd G2 High Performance If yields with dppf are <50%, switch to SPhos. It offers higher turnover numbers (TON) for electron-rich heterocycles.[3]

Detailed Experimental Protocols

Protocol A: The "Rapid Coupling" Method (For C2-Boronic Acids)

Use this for 1-methyl-benzimidazole-2-yl boronic acid/esters.

Reagents:

  • Catalyst: XPhos Pd G4 (2.0 mol%)

  • Base: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (3.0 equiv, 0.5 M aqueous solution) OR Anhydrous 
    
    
    (if decomposition is severe).
  • Solvent: THF (Tetrahydrofuran) is preferred over dioxane for XPhos systems to maximize rate.

  • Substrate: Boronic Acid Pinacol Ester is strongly recommended over the free acid. If you must use the free acid, consider converting it to a MIDA boronate first [3].

Step-by-Step:

  • Charge: In a glovebox or under Argon flow, add Aryl Halide (1.0 equiv), Boronic Ester (1.2–1.5 equiv), and XPhos Pd G4 (0.02 equiv) to a vial equipped with a stir bar.

  • Solvent: Add degassed THF (Concentration: 0.2 M).

  • Base: Add degassed 0.5 M

    
     (aqueous).
    
    • Note: If the substrate is extremely sensitive, use solid micronized

      
       and 2 equivalents of water to create a "slurry" rather than a bulk aqueous phase.
      
  • Reaction: Seal the vial. Heat to 40–60°C .

    • Crucial: Do not overheat. Higher temperatures accelerate deboronation faster than coupling for C2-isomers.

  • Monitor: Check HPLC/LCMS at 30 minutes. The reaction should be complete.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
Protocol B: The "Robust" Method (For C4–C7 Boronic Acids)

Use this for 1-methyl-benzimidazole-5-yl boronic acid.

Reagents:

  • Catalyst: Pd(dppf)Cl2[4]·DCM (3.0 mol%)

  • Base: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step:

  • Charge: Combine Aryl Halide (1.0 equiv), Boronic Acid (1.1 equiv), Base (2.0 equiv), and Catalyst (0.03 equiv).

  • Degas: Evacuate and backfill with

    
     (3 cycles).
    
  • Solvent: Add sparged Dioxane/Water mixture.

  • Reaction: Heat to 90°C for 2–4 hours.

  • Workup: Standard aqueous extraction.

Troubleshooting & Optimization (Self-Validating System)

Use this logic flow to diagnose low yields.

Diagram 2: Troubleshooting Workflow

OptimizationResultAnalyze Crude LCMSOutcome1Product < 10%Byproduct: Benzimidazole-HResult->Outcome1Outcome2Product < 10%SM: Aryl Halide RemainsResult->Outcome2Diag1Diagnosis:ProtodeboronationOutcome1->Diag1Diag2Diagnosis:Catalyst Poisoning/DeathOutcome2->Diag2Fix1Action:1. Switch to Anhydrous Base (CsF)2. Use MIDA Boronate3. Lower TempDiag1->Fix1Fix2Action:1. Switch to XPhos Pd G42. Increase Cat Loading3. Check O2 contaminationDiag2->Fix2

Caption: Diagnostic workflow for identifying the root cause of reaction failure.

Optimization Table
VariableStandard ConditionOptimization for Instability (C2)
Base

or


(buffered pH) or CsF (anhydrous)
Solvent DMF or Dioxane/H2OTHF (faster rate) or n-Butanol (solubility)
Additives NoneCuTC (Liebeskind-Srogl variant if Pd fails completely)

References

  • Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[5] Journal of the American Chemical Society.

  • Guram, A. S., et al. (2010). A-taPhos: A New Ligand for the Efficient Palladium-Catalyzed Cross-Coupling of Heteroaryl Boronic Acids. Organic Letters.

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

  • Burke, M. D., et al. (2009). Slow-Release of Unstable Boronic Acids from MIDA Boronates. Journal of the American Chemical Society.

Application Note: A Robust Protocol for the Synthesis of Biaryl Benzimidazole Derivatives via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biaryl benzimidazoles represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anticancer to antimicrobial and antiviral treatments.[1][2][3][4][5] The construction of the C-C bond linking the benzimidazole core to an adjacent aryl or heteroaryl ring is a critical step in the synthesis of these valuable molecules. This application note provides an in-depth guide to the synthesis of biaryl benzimidazole derivatives using the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a highly versatile and reliable method that utilizes boronic acid intermediates.[6][7] We will explore the reaction mechanism, detail strategies for optimizing reaction conditions, and provide a comprehensive, step-by-step protocol for laboratory application.

Introduction: The Significance of Biaryl Benzimidazoles

The benzimidazole moiety, a fusion of benzene and imidazole rings, is a structural bioisostere of naturally occurring nucleotides, allowing it to interact readily with various biopolymers and biological targets.[1][3] This inherent bioactivity has made it a cornerstone in drug discovery. The addition of a second aryl ring to create a biaryl structure significantly expands the chemical space, allowing for fine-tuning of pharmacological properties such as target affinity, selectivity, and pharmacokinetic profiles.

The Suzuki-Miyaura cross-coupling has become the gold standard for forging such biaryl linkages due to its remarkable functional group tolerance, mild reaction conditions, and the commercial availability and stability of a vast library of boronic acid coupling partners.[8] This method provides a direct and efficient pathway to novel, highly functionalized benzimidazole-based drug candidates.

The Suzuki-Miyaura Reaction: Mechanism and Principles

The power of the Suzuki-Miyaura coupling lies in its well-defined catalytic cycle, which revolves around a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[9] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates. The cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the halogenated benzimidazole, forming a square-planar Pd(II) complex. This is often the rate-limiting step of the cycle.[6][9]

  • Transmetalation: The organoborane (boronic acid) is activated by a base, forming a boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide. The choice of base is critical for this step to proceed efficiently.[6][10]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][9][10]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Synthesis and Reaction Optimization

A successful synthesis requires careful preparation of the coupling partners and optimization of the reaction parameters. The primary starting materials are a halogenated benzimidazole and an arylboronic acid.

  • Precursor Synthesis: Halogenated benzimidazoles (e.g., 2-iodo- or 2-chlorobenzimidazoles) are common starting points. They can be synthesized through methods like the condensation of 1,2-diaminobenzene with appropriate carboxylic acids or aldehydes.[8][11][12]

  • Optimization of Coupling Conditions: The yield and purity of the final product are highly dependent on the interplay between the catalyst, ligand, base, and solvent. Microwave-assisted synthesis has also been shown to significantly accelerate these reactions, often reducing reaction times from hours to minutes.[8][13][14] A systematic screening of these parameters is essential for developing a robust protocol.

Table 1: Parameter Screening for Suzuki-Miyaura Coupling Optimization

Parameter Components Screened Rationale & Causality
Palladium Source PdCl₂, Pd(OAc)₂, Pd₂(dba)₃ The choice of precatalyst affects the ease of formation of the active Pd(0) species. Pd(OAc)₂ and PdCl₂ are common and cost-effective choices.[8][13]
Phosphine Ligand SPhos, Xantphos, DPPF, BINAP The ligand stabilizes the palladium catalyst, prevents its aggregation into inactive palladium black, and modulates its reactivity. Bulky, electron-rich ligands like SPhos are often highly effective.[8][14]
Base Cs₂CO₃, K₂CO₃, K₃PO₄ The base is essential for activating the boronic acid in the transmetalation step. Cesium carbonate (Cs₂CO₃) is often superior due to its higher solubility in organic solvents.[8][13][14]
Solvent 1,4-Dioxane, DMF, Toluene, DMF/H₂O The solvent must solubilize the reactants and be stable at the reaction temperature. Aprotic polar solvents like dioxane or DMF are commonly used.[8][13][15]

| Energy Source | Conventional Heating, Microwave | Microwave irradiation can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[8][15][16] |

Detailed Experimental Protocol

This protocol describes the synthesis of 1-Cyclohexyl-2-(4-tolyl)-1H-benzo[d]imidazole as a representative example, based on established methodologies.[8][14]

Caption: Overall workflow for the synthesis of biaryl benzimidazoles.

A. Materials and Equipment

  • 1-Cyclohexyl-2-iodo-1H-benzo[d]imidazole

  • 4-Tolylboronic acid

  • Palladium(II) chloride (PdCl₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Microwave reactor and appropriate reaction vials

  • Standard laboratory glassware

  • Magnetic stirrer and stir bars

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

B. Suzuki-Miyaura Cross-Coupling Procedure Safety Note: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds are toxic and should be handled with care.

  • Vial Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 1-cyclohexyl-2-iodo-1H-benzo[d]imidazole (1.0 mmol, 338 mg).

  • Addition of Reagents: Sequentially add 4-tolylboronic acid (1.6 mmol, 218 mg), cesium carbonate (2.0 mmol, 652 mg), PdCl₂ (0.05 mmol, 8.9 mg, 5 mol%), and SPhos (0.10 mmol, 41 mg, 10 mol%).

  • Solvent Addition: Add 5 mL of anhydrous 1,4-dioxane to the vial.

  • Inert Atmosphere: Seal the vial with a cap. Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere. This is critical to prevent catalyst degradation and side reactions like homocoupling.

  • Microwave Reaction: Place the vial in the microwave reactor. Irradiate the mixture at 120 °C for 30-40 minutes with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Reaction Quenching: After the reaction is complete, allow the vial to cool to room temperature.

C. Product Work-up and Purification

  • Extraction: Pour the reaction mixture into a separatory funnel containing 20 mL of water. Extract the aqueous layer three times with ethyl acetate (3 x 20 mL).[13]

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Column Chromatography: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the pure product.

D. Characterization Confirm the identity and purity of the synthesized biaryl benzimidazole using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.[16][17]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[18][19]

  • FT-IR Spectroscopy: To identify characteristic functional groups.[17]

Reaction Scope and Expected Results

The optimized protocol is generally compatible with a wide range of electronically and sterically diverse aryl and heteroaryl boronic acids, delivering the desired coupled products in good to excellent yields.

Table 2: Representative Scope of Biaryl Benzimidazole Synthesis

Entry Aryl Boronic Acid Product Isolated Yield (%)[8][14]
1 Phenylboronic acid 1-Cyclohexyl-2-phenyl-1H-benzo[d]imidazole 85%
2 4-Methoxyphenylboronic acid 1-Cyclohexyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole 92%
3 4-Trifluoromethylphenylboronic acid 1-Cyclohexyl-2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole 78%
4 3-Thienylboronic acid 1-Cyclohexyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole 81%

| 5 | 2-Naphthylboronic acid | 1-Cyclohexyl-2-(naphthalen-2-yl)-1H-benzo[d]imidazole | 88% |

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Incorrect base or ligand.1. Use a fresh catalyst source or a pre-catalyst. Ensure the reaction is properly degassed. 2. Use anhydrous solvents and dry reagents thoroughly. 3. Re-screen bases and ligands (see Table 1).
Protodeborylation Presence of excess water or acidic protons leading to the replacement of the boronic acid group with hydrogen.[9]Use rigorously dried solvents and reagents. A stronger, non-nucleophilic base may be beneficial.
Homocoupling of Boronic Acid Presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.Ensure the reaction setup is thoroughly purged with an inert gas (N₂ or Ar) before heating.
Difficult Purification Co-elution of product with ligand or byproducts.Optimize the solvent system for column chromatography. Consider using a different ligand that may have different chromatographic properties.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and highly adaptable method for the synthesis of biaryl benzimidazole derivatives. By understanding the underlying mechanism and systematically optimizing the reaction parameters—catalyst, ligand, base, and solvent—researchers can efficiently access a wide array of complex molecules. The use of microwave irradiation further enhances this protocol, enabling rapid synthesis and library generation critical for modern drug discovery and development programs.

References

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube (NRO Chemistry) URL: [Link]

  • Title: Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles Source: Arkat USA URL: [Link]

  • Title: Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts Source: ACS Publications (Organometallics) URL: [Link]

  • Title: The reaction mechanism of the Suzuki-Miyaura cross-coupling reac- tion. The role of the precatalyst activation Source: Universitat de Girona URL: [Link]

  • Title: Synthesis and characterization of 1-phenyl-3-alkylbenzimidazol-2-ylidene salts and their catalytic activities in the Heck and Suzuki cross-coupling reactions Source: Taylor & Francis Online URL: [Link]

  • Title: Synthesis of novel benzimidazole salts and microwave-assisted catalytic activity of in situ generated Pd nanoparticles from a Source: SciSpace URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles Source: DSpace@MIT URL: [Link]

  • Title: Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System Source: PMC - NIH URL: [Link]

  • Title: Synthesis, Characterization and Microwave-Promoted Catalytic Activity of Novel N-phenylbenzimidazolium Salts in Heck-Mizoroki and Suzuki-Miyaura Cross-Coupling Reactions under Mild Conditions Source: PMC - NIH URL: [Link]

  • Title: Benzimidazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles Source: ResearchGate URL: [Link]

  • Title: Diverse Pharmacological aspects of Benzimidazole Derivatives: A Review Source: Research Journal of Chemical Sciences URL: [Link]

  • Title: An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review Source: PMC - NIH URL: [Link]

  • Title: Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application from DFT (B3LYP) study Source: PMC - NIH URL: [Link]

  • Title: Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions Source: MDPI URL: [Link]

  • Title: Non-C 2 -Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls Source: MDPI URL: [Link]

  • Title: Expedient on-resin synthesis of peptidic benzimidazoles Source: PMC - NIH URL: [Link]

  • Title: Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation Source: Sciendo URL: [Link]

  • Title: Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property Source: International Journal of Pharmaceutical Sciences and Medicine (IJPSM) URL: [Link]

  • Title: Synthesis, Characterization and Antibacterial Activity of Benzimidazole Derivatives Source: Scholars Middle East Publishers URL: [Link]

Sources

Technical Application Note: Optimization of Suzuki-Miyaura Coupling for Sterically Hindered (1-Methyl-1H-1,3-benzodiazol-7-yl)boronic Acid

[1]

Executive Summary

The coupling of (1-Methyl-1H-1,3-benzodiazol-7-yl)boronic acid (referred to herein as 7-B-MeBz ) presents a unique convergence of synthetic challenges: significant steric hindrance, Lewis basicity, and hydrolytic instability. Unlike the more common 5- or 6-substituted isomers, the 7-position is located in the peri-like region relative to the N1-methyl group, creating a sterically congested environment that retards transmetalation. Furthermore, the proximity of the basic imidazole ring facilitates rapid protodeboronation under standard aqueous-basic conditions.

This guide outlines a High-Fidelity Protocol designed to overcome these barriers. By utilizing bulky, electron-rich Buchwald-type phosphine ligands (e.g., XPhos, SPhos) or NHC-Pd complexes, and strictly controlling the base/solvent interface, researchers can suppress deboronation and achieve high yields.

Substrate Analysis & Mechanistic Challenges

The "Ortho-Effect" and Steric Clash

The 1-methyl group at position N1 exerts a repulsive steric influence on the C7 position. In the catalytic cycle, the oxidative addition complex (

transmetalation
Protodeboronation Instability

Heterocyclic boronic acids are prone to protodeboronation (hydrolysis of the C-B bond). For 7-B-MeBz , this is accelerated by:

  • Basicity: The N3 nitrogen can act as an intramolecular base or coordinate to the boron center, facilitating hydrolysis.

  • Electronic Effects: The electron-rich heterocycle destabilizes the C-B bond compared to simple phenyl boronic acids.

Catalyst Poisoning

The basic N3 nitrogen of the benzimidazole core is a competent ligand for Palladium(II). If the phosphine ligand dissociates or is not bulky enough, the substrate itself will bind to the Pd center, forming an inactive "off-cycle" resting state (Pd-N complex), halting the reaction.

Experimental Protocols

Protocol A: The "Gold Standard" (High-Throughput / Robust)

Recommended for initial screening with standard aryl bromides/chlorides.

Rationale: Uses XPhos Pd G4 , a precatalyst that ensures rapid formation of the active monoligated Pd(0) species. XPhos is sufficiently bulky to prevent N3-coordination and electron-rich enough to facilitate oxidative addition of aryl chlorides.

ComponentReagentEquivalentsNotes
Substrate Aryl Halide (Ar-X)1.0X = Br, Cl, I, OTf
Boronic Acid 7-B-MeBz 1.5 - 2.0 Excess required due to instability.
Catalyst XPhos Pd G4 0.02 - 0.05(2-5 mol%)
Base K₃PO₄ (0.5 M aq)3.0Mild base minimizes deboronation.
Solvent THF or 1,4-Dioxane[0.1 - 0.2 M]THF often gives faster rates.
Temp/Time 60°C - 80°C2 - 12 hMonitor by LCMS.

Step-by-Step Procedure:

  • Charge Solids: To a reaction vial equipped with a stir bar, add Aryl Halide (1.0 mmol), 7-B-MeBz (1.5 mmol), and XPhos Pd G4 (25 mg, 0.03 mmol).

  • Degas: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Add Solvents: Inject degassed THF (4.0 mL) and 0.5 M aqueous K₃PO₄ (6.0 mL).

  • Reaction: Heat the block to 60°C. Vigorous stirring (1000 rpm) is critical for biphasic mixtures.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: The "Anhydrous" Method (For Highly Unstable Substrates)

Recommended if Protocol A yields <30% due to protodeboronation (observed as benzimidazole formation).

Rationale: Removes water to shut down the hydrolytic deboronation pathway. Uses CsF as the base, which activates the boronic acid/ester in non-aqueous media.

ComponentReagentEquivalentsNotes
Catalyst Pd(OAc)₂ + SPhos 0.05 / 0.101:2 ratio Pd:Ligand.
Base CsF (Anhydrous)3.0Must be finely ground/dry.
Solvent Toluene / n-Butanol4:1 Ration-BuOH aids solubility/activation.
Temp 90°C - 100°CHigher temp needed for anhydrous.

Visualizations & Mechanism

Mechanistic Pathway & Failure Modes

The following diagram illustrates the competition between the productive catalytic cycle and the destructive protodeboronation/poisoning pathways.

SuzukiMechanismSubstrateAryl Halide (Ar-X)OxAddOxidative Addition[L-Pd(II)-Ar-X]Substrate->OxAdd+ Pd(0)Pd0Active Catalyst[L-Pd(0)]TransMetTransmetalation(Steric Bottleneck)OxAdd->TransMetBoronic7-B-MeBz(Boronic Acid)BoronateActivated Boronate[Ar-B(OH)3]-Boronic->Boronate+ Base (OH-)PoisonCatalyst Poisoning(Pd-N coordination)Boronic->PoisonN3 binds PdBoronate->TransMetDeboroProtodeboronation(Hydrolysis -> Ar-H)Boronate->DeboroH2O / HeatRedElimReductive EliminationTransMet->RedElimTransMet->DeboroSlow Transmetfavors decompRedElim->Pd0RegenerationProductCoupled Product(Ar-Benzimidazole)RedElim->Product

Caption: Mechanistic flow showing the critical "Steric Bottleneck" at Transmetalation which allows competing Protodeboronation and Catalyst Poisoning pathways to dominate if conditions are not optimized.

Troubleshooting & Optimization Matrix

SymptomDiagnosisCorrective Action
Low Conversion (<10%) Catalyst PoisoningSwitch to Pd-PEPPSI-IPr (NHC ligand binds tighter than N3). Increase catalyst loading to 5-10 mol%.
High Conversion, Low Yield ProtodeboronationSwitch to Protocol B (Anhydrous). Alternatively, use the Pinacol Ester of 7-B-MeBz instead of the free acid.
Starting Material Recovery Failed Oxidative AdditionIf Ar-X is a chloride, switch to Ar-Br or Ar-I. Ensure reaction temp is >60°C.
Homocoupling (Ar-Ar) Oxidation of Boronic AcidEnsure strict degassing (Oxygen promotes homocoupling). Reduce catalyst loading slightly.
Decision Tree for Method Selection

OptimizationTreeStartStart: Coupling 7-B-MeBz + Ar-XQ1Is Ar-X Sterically Hindered?(Ortho-substituted?)Start->Q1MethodAUse Protocol A(XPhos Pd G4 / K3PO4 / THF)Q1->MethodANo/ModerateMethodCUse Pd-PEPPSI-IPr(NHC Ligand)Q1->MethodCYes (Very Hindered)CheckCheck LCMS ResultMethodA->CheckSuccessYield > 60%Proceed to IsolationCheck->SuccessFail1Problem: Protodeboronation(Benzimidazole byproduct)Check->Fail1DeboronationFail2Problem: No Reaction(Catalyst Poisoning)Check->Fail2StalledMethodBUse Protocol B(Anhydrous CsF / Toluene)Fail1->MethodBFail2->MethodC

Caption: Workflow for selecting the optimal reaction conditions based on initial screening results.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids." Journal of the American Chemical Society. [Link]

  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society. [Link]

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling Reactions." Chemistry - A European Journal. [Link]

  • Knapp, D. M., et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society. [Link]

Microwave-assisted synthesis using (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Microwave-Assisted Synthesis Using (1-Methyl-1H-1,3-benzodiazol-7-yl)boronic Acid

Introduction: The Benzimidazole Scaffold and the Advent of Microwave Synthesis

The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds. Its prevalence in drug development stems from its ability to mimic and interact with biological macromolecules. The targeted synthesis of novel benzimidazole derivatives is therefore a cornerstone of modern drug discovery. (1-Methyl-1H-1,3-benzodiazol-7-yl)boronic acid has emerged as a critical building block, enabling the efficient construction of complex molecules through carbon-carbon bond-forming reactions.

Among the most powerful of these transformations is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for creating biaryl structures.[1][2] Traditionally, these reactions required long hours of heating under inert conditions. However, the integration of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this field.[3][4] By utilizing microwave irradiation, chemists can now achieve dramatic acceleration of reaction rates, often reducing synthesis times from hours to mere minutes.[5][6] This technology not only improves efficiency and yield but also aligns with the principles of green chemistry by minimizing energy consumption and often allowing for the use of less hazardous solvents.[7][8]

This guide provides a detailed protocol for the microwave-assisted Suzuki-Miyaura coupling of (1-Methyl-1H-1,3-benzodiazol-7-yl)boronic acid, offering insights into the underlying principles, experimental setup, and optimization strategies for researchers in drug development and synthetic chemistry.

The Engine of Acceleration: Understanding Microwave Heating

Unlike conventional heating methods that rely on external heat sources and slow thermal conduction, microwave synthesis heats the reaction mixture volumetrically and directly.[7] This efficiency stems from the interaction of microwave radiation with polar molecules within the sample.[9][10] The two primary mechanisms responsible for this rapid heating are:

  • Dipolar Polarization: Polar molecules, such as the solvents used in the reaction, possess a permanent dipole moment. When subjected to the rapidly oscillating electric field of the microwaves (typically at 2.45 GHz), these molecules attempt to align themselves with the field.[5][9] This constant reorientation creates intense molecular friction, which translates directly into thermal energy, heating the bulk solution rapidly and uniformly.[10]

  • Ionic Conduction: If ions are present in the reaction mixture (such as salts used as bases), they will migrate back and forth through the solution under the influence of the oscillating electric field.[5][10] Collisions caused by this rapid ion movement generate heat, further contributing to the overall temperature increase of the reaction.[5]

This direct energy transfer to the reactants and solvent, rather than the vessel, leads to the signature benefits of MAOS: faster reactions, improved yields, and often, cleaner product profiles with fewer by-products.[3][4]

Core Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This section details a representative protocol for the palladium-catalyzed cross-coupling of (1-Methyl-1H-1,3-benzodiazol-7-yl)boronic acid with an aryl bromide.

Objective: To synthesize a 7-aryl-1-methyl-1H-1,3-benzodiazole derivative efficiently and in high yield.

Materials and Reagents:

ReagentCAS NumberMolecular WeightRole
(1-Methyl-1H-1,3-benzodiazol-7-yl)boronic acid1107627-21-3175.98Nucleophile
4-Bromotoluene (Representative Aryl Halide)106-38-7171.04Electrophile
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.50Catalyst Precursor
Triphenylphosphine (PPh₃)603-35-0262.29Ligand
Sodium Carbonate (Na₂CO₃)497-19-8105.99Base
1,4-Dioxane123-91-188.11Solvent
Deionized Water7732-18-518.02Co-Solvent

Equipment:

  • Dedicated laboratory microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • 10 mL microwave reaction vial with a cap and stir bar

  • Analytical balance

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Workflow Diagram

G cluster_prep 1. Reaction Setup cluster_reaction 2. Microwave Irradiation cluster_workup 3. Workup & Purification A Weigh Reagents: - Aryl Bromide (1.0 mmol) - Boronic Acid (1.2 mmol) - Pd(OAc)₂ (2 mol%) - PPh₃ (4 mol%) - Na₂CO₃ (2.0 mmol) B Add reagents to 10 mL microwave vial with stir bar A->B C Add Solvents: - 1,4-Dioxane (4 mL) - H₂O (1 mL) B->C D Seal vial securely C->D E Place vial in microwave reactor D->E F Irradiate: - Temp: 140 °C - Time: 15 min - Power: Dynamic (Max 200 W) - Stirring: On E->F G Cool vial to room temperature (compressed air) F->G H Quench with H₂O (10 mL) G->H I Extract with Ethyl Acetate (3 x 15 mL) H->I J Combine organic layers, dry (Na₂SO₄), and filter I->J K Concentrate under reduced pressure J->K L Purify by silica gel column chromatography K->L Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)L₂-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation

Sources

Scalable Synthesis of 1-Methyl-1H-benzimidazol-7-yl Scaffolds: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1-Methyl-1H-benzimidazol-7-yl Scaffold

The benzimidazole core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its structural resemblance to endogenous purines allows for interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[3] The specific substitution pattern of the benzimidazole ring system profoundly influences its physicochemical properties and biological activity. The 1-methyl-1H-benzimidazol-7-yl scaffold, in particular, presents a unique structural framework that has garnered interest in drug discovery programs. The strategic placement of the methyl group at the N-1 position and the availability of the C-7 position for further functionalization offer a versatile platform for the design of novel therapeutic agents.

The development of robust and scalable synthetic routes to this specific isomer is paramount for its successful application in drug development, where large quantities of material are often required for preclinical and clinical studies. This guide provides a detailed examination of a scalable synthetic pathway to the 1-methyl-1H-benzimidazol-7-yl scaffold, focusing on practical, field-proven protocols and the underlying chemical principles that govern each transformation.

Strategic Approach to Scalable Synthesis

A key challenge in the synthesis of asymmetrically substituted benzimidazoles is achieving high regioselectivity. For the 1-methyl-1H-benzimidazol-7-yl scaffold, this translates to the controlled introduction of the methyl group at the N-1 position and a functional handle at the C-7 position. A logical and scalable retrosynthetic analysis points towards a convergent strategy starting from readily available and inexpensive starting materials.

Our recommended approach involves the synthesis of a key intermediate, N1-methyl-benzene-1,2,3-triamine , followed by cyclization to form the benzimidazole ring. This strategy offers a high degree of control over the substitution pattern and avoids the regioselectivity issues often encountered in the direct functionalization of the benzimidazole core.

DOT Diagram: Retrosynthetic Analysis

G Target 1-Methyl-1H-benzimidazol-7-yl Scaffold Intermediate1 1-Methyl-7-amino-1H-benzimidazole Target->Intermediate1 Functionalization Intermediate2 N1-Methyl-benzene-1,2,3-triamine Intermediate1->Intermediate2 Cyclization Intermediate3 2,6-Dinitro-N-methylaniline Intermediate2->Intermediate3 Reduction StartingMaterial 2,6-Dinitroaniline Intermediate3->StartingMaterial N-Methylation

Caption: Retrosynthetic pathway for the 1-methyl-1H-benzimidazol-7-yl scaffold.

This guide will detail the three key transformations in this synthetic sequence:

  • N-Methylation of 2,6-Dinitroaniline: A scalable and selective methylation to introduce the N-1 methyl group precursor.

  • Reduction of 2,6-Dinitro-N-methylaniline: A robust reduction method to generate the key triamine intermediate.

  • Cyclization to form the Benzimidazole Core: An efficient cyclization protocol to construct the desired heterocyclic system.

Part 1: Synthesis of 2,6-Dinitro-N-methylaniline

The selective mono-N-methylation of an aniline derivative in the presence of other reactive functional groups, such as nitro groups, requires careful selection of the methylating agent and reaction conditions to avoid side reactions and ensure high yields on a large scale.

Causality Behind Experimental Choices:
  • Choice of Methylating Agent: Dimethyl sulfate is a cost-effective and highly reactive methylating agent suitable for large-scale production. However, its toxicity necessitates careful handling in a well-ventilated fume hood and appropriate personal protective equipment. Methyl iodide is another option, but it is more expensive and volatile.

  • Base: A non-nucleophilic inorganic base such as potassium carbonate is employed to neutralize the sulfuric acid byproduct of the methylation reaction. This prevents the protonation of the starting aniline, which would render it unreactive.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone is chosen to ensure the solubility of the starting materials and reagents. For scalability, acetone is often preferred due to its lower boiling point and easier removal.

  • Temperature Control: The reaction is typically performed at room temperature to moderate the exothermicity of the methylation reaction and minimize the potential for side reactions.

Detailed Protocol: Scalable N-Methylation of 2,6-Dinitroaniline

Materials and Equipment:

  • 2,6-Dinitroaniline

  • Dimethyl sulfate

  • Anhydrous potassium carbonate

  • Acetone

  • Large-volume round-bottom flask or jacketed reactor

  • Mechanical stirrer

  • Addition funnel

  • Thermometer

  • Condenser

Procedure:

  • To a stirred suspension of 2,6-dinitroaniline (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in acetone (10 vol), slowly add dimethyl sulfate (1.2 eq) dropwise via an addition funnel at room temperature.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts and wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2,6-dinitro-N-methylaniline.

  • For purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to yield the pure product.

Data Presentation: N-Methylation of 2,6-Dinitroaniline

ParameterValue
Starting Material 2,6-Dinitroaniline
Reagents Dimethyl sulfate, Potassium carbonate
Solvent Acetone
Temperature Room Temperature
Reaction Time 12-16 hours
Typical Yield >90%
Purification Recrystallization

Part 2: Reduction of 2,6-Dinitro-N-methylaniline to N1-Methyl-benzene-1,2,3-triamine

The simultaneous reduction of two nitro groups to amines is a critical step that requires a powerful and selective reducing agent. Catalytic hydrogenation is the method of choice for large-scale reductions due to its efficiency, cleanliness, and the reusability of the catalyst.

Causality Behind Experimental Choices:
  • Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitro groups. A 5-10% loading of palladium is typically sufficient.

  • Hydrogen Source: Pressurized hydrogen gas is the most common and cost-effective hydrogen source for industrial-scale hydrogenations.

  • Solvent: A protic solvent like ethanol or methanol is ideal for this reduction as it readily dissolves the starting material and the hydrogen gas.

  • Pressure and Temperature: The reaction is typically carried out under a moderate hydrogen pressure (50-100 psi) and at room temperature to ensure a controlled and safe reduction.

  • Safety: Catalytic hydrogenation with Pd/C and hydrogen gas is potentially hazardous and must be performed in a properly designed and maintained hydrogenation apparatus (e.g., a Parr shaker or a stirred autoclave). The catalyst can be pyrophoric when dry and should be handled with care.

Detailed Protocol: Scalable Reduction of 2,6-Dinitro-N-methylaniline

Materials and Equipment:

  • 2,6-Dinitro-N-methylaniline

  • 10% Palladium on carbon (50% wet)

  • Ethanol

  • Hydrogenation apparatus (e.g., Parr shaker or autoclave)

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • In a suitable hydrogenation vessel, suspend 2,6-dinitro-N-methylaniline (1.0 eq) in ethanol (15-20 vol).

  • Carefully add 10% Pd/C (5-10 mol%, 50% wet) to the suspension under a stream of inert gas.

  • Seal the vessel and purge it several times with the inert gas before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50-100 psi and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by observing the hydrogen uptake and by TLC/HPLC analysis of aliquots.

  • Once the reaction is complete (typically 4-8 hours), carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude N1-methyl-benzene-1,2,3-triamine. This intermediate is often used in the next step without further purification due to its potential instability.

Data Presentation: Reduction of 2,6-Dinitro-N-methylaniline

ParameterValue
Starting Material 2,6-Dinitro-N-methylaniline
Catalyst 10% Palladium on carbon
Hydrogen Pressure 50-100 psi
Solvent Ethanol
Temperature Room Temperature
Reaction Time 4-8 hours
Typical Yield >95% (crude)
Purification Typically used directly

Part 3: Cyclization to 1-Methyl-7-amino-1H-benzimidazole

The final step in the synthesis of the core scaffold is the cyclization of the triamine intermediate to form the benzimidazole ring. The Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, is a classic and scalable method for this transformation.[4]

Causality Behind Experimental Choices:
  • Cyclizing Agent: Formic acid serves as both the C1 source and the acidic catalyst for the cyclization reaction. It is inexpensive and readily available.

  • Reaction Conditions: Heating the reaction mixture is necessary to drive the condensation and subsequent dehydration to form the benzimidazole ring. A temperature of around 100-110 °C is typically sufficient.

  • Workup: The reaction is conveniently worked up by basifying the acidic reaction mixture to precipitate the product. This avoids the need for chromatographic purification on a large scale.

Detailed Protocol: Scalable Cyclization to 1-Methyl-7-amino-1H-benzimidazole

Materials and Equipment:

  • Crude N1-methyl-benzene-1,2,3-triamine

  • Formic acid (88-98%)

  • Aqueous sodium hydroxide solution (10-20%)

  • Large-volume round-bottom flask or jacketed reactor

  • Mechanical stirrer

  • Condenser

  • pH meter or pH paper

Procedure:

  • To the crude N1-methyl-benzene-1,2,3-triamine (1.0 eq), add formic acid (5-10 vol) and heat the mixture to 100-110 °C for 2-4 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and pour it slowly into a stirred, ice-cold aqueous sodium hydroxide solution.

  • Adjust the pH of the mixture to 8-9 with the sodium hydroxide solution to precipitate the product.

  • Stir the resulting suspension for 1-2 hours to ensure complete precipitation.

  • Collect the solid product by filtration, wash it with cold water, and dry it under vacuum to afford 1-methyl-7-amino-1H-benzimidazole.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

Data Presentation: Cyclization to 1-Methyl-7-amino-1H-benzimidazole

ParameterValue
Starting Material N1-Methyl-benzene-1,2,3-triamine
Reagent Formic acid
Temperature 100-110 °C
Reaction Time 2-4 hours
Typical Yield 80-90%
Purification Precipitation and optional recrystallization

DOT Diagram: Overall Synthetic Workflow

G Start 2,6-Dinitroaniline Step1 N-Methylation (Dimethyl sulfate, K2CO3) Start->Step1 Intermediate1 2,6-Dinitro-N-methylaniline Step1->Intermediate1 Step2 Reduction (H2, Pd/C) Intermediate1->Step2 Intermediate2 N1-Methyl-benzene-1,2,3-triamine Step2->Intermediate2 Step3 Cyclization (Formic acid) Intermediate2->Step3 Product 1-Methyl-7-amino-1H-benzimidazole Step3->Product

Caption: Scalable synthetic route to 1-methyl-7-amino-1H-benzimidazole.

Conclusion and Future Perspectives

This guide has outlined a robust and scalable three-step synthesis of the 1-methyl-7-amino-1H-benzimidazole scaffold, a versatile building block for drug discovery and development. The presented protocols are designed for large-scale production, utilizing cost-effective reagents and scalable purification techniques. The 7-amino group serves as a valuable handle for further derivatization, allowing for the exploration of a wide range of chemical space in the quest for novel therapeutic agents. Future work may focus on the development of continuous flow processes for these transformations, which could offer further advantages in terms of safety, efficiency, and automation for industrial-scale manufacturing.

References

  • Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007).
  • Beaulieu, P. L., Haché, B., & von Moos, E. (2003). A practical, one-pot synthesis of 2-substituted benzimidazoles from 2-nitroanilines and aldehydes. Synthesis, 2003(11), 1683-1692.
  • Caron, S., Jones, B. P., & Wei, L. (2012). A convenient method for the synthesis of 2-substituted benzimidazoles and benzothizoles. Synthesis, 44(19), 3049-3054.
  • Dubey, R., & Moorthy, N. S. H. N. (2007). A simple and efficient procedure for the synthesis of substituted benzimidazoles. Chemical and Pharmaceutical Bulletin, 55(1), 115-117.
  • Du, L. H., & Wang, Y. G. (2007). An efficient and convenient Ni-catalyzed C–N bond formation enables the synthesis of various benzimidazoles in excellent yields from various 2-haloanilines, aldehydes, and ammonia as nitrogen source. Synthesis, 2007(05), 675-678.
  • Ellis, G. P., & Jones, R. T. (1974). Benzimidazoles. Part I. The synthesis of some 1-alkyl- and 1-aryl-benzimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 903-908.
  • Kaur, H., & Singh, J. (2021). Benzimidazole: A privileged scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 213, 113168.
  • Ke, F., Zhang, P., Xu, Y., Lin, X., Lin, J., & Lin, C. (2009). An efficient and convenient Ni-catalyzed C–N bond formation enables the synthesis of various benzimidazoles in excellent yields from various 2-haloanilines, aldehydes, and ammonia as nitrogen source. Synthesis, 2009(12), 2023-2027.
  • Raja, D., Philips, A., Palani, P., Lin, W. Y., Devikala, S., & Senadi, G. C. (2020). D-Glucose as an efficient C1 synthon in the synthesis of benzimidazoles from o-phenylenediamines via an oxidative cyclization strategy. The Journal of Organic Chemistry, 85(17), 11531-11540.
  • She, J., Jiang, Z., & Wang, Y. (2009). One-Pot Synthesis of Functionalized Benzimidazoles and 1 H-Pyrimidines via Cascade Reactions of o-Aminoanilines or Naphthalene-1,8-diamine with Alkynes and p-Tolylsulfonyl Azide. Synlett, 2009(12), 2023-2027.
  • Singh, N., & Sangwan, S. (2021). Benzimidazole derivatives as potential anticancer agents: A review. European Journal of Medicinal Chemistry, 223, 113645.
  • Wang, D., & Wang, Y. (2020). Recent advances in the synthesis of benzimidazoles. RSC advances, 10(61), 37243-37263.
  • Yadav, G., & Singh, R. (2021). Benzimidazole: A versatile scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 213, 113174.
  • Zang, H., & Bao, W. (2010).

Sources

Solvent selection for Suzuki coupling of nitrogen-containing heterocyclic boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection Strategies for Suzuki-Miyaura Coupling of Nitrogen-Containing Heterocyclic Boronic Acids

Executive Summary

The Suzuki-Miyaura cross-coupling of nitrogen-containing heterocycles (e.g., pyridines, pyrimidines, indoles, azoles) presents a unique set of challenges compared to standard carbocyclic biaryl synthesis. The presence of basic nitrogen atoms and electron-deficient rings introduces two primary failure modes: catalyst poisoning via Pd-N coordination and rapid protodeboronation of the boronic acid species.

This guide provides a scientifically grounded framework for solvent selection, moving beyond trial-and-error to a mechanistic approach. We analyze how solvent polarity, proticity, and coordination ability influence the transmetallation step and substrate stability, offering optimized protocols for both robust and labile heterocyclic substrates.

Mechanistic Insight: The "2-Pyridyl Problem" & Solvent Roles

To select the correct solvent, one must understand the decomposition mechanism of the specific substrate.

The Protodeboronation Trap

Nitrogen-heterocyclic boronic acids, particularly 2-pyridyl and 2-thiazolyl derivatives, are notoriously unstable. Unlike phenylboronic acid, 2-pyridineboronic acid undergoes rapid protodeboronation under neutral to mildly basic conditions.

  • Mechanism: The basic nitrogen atom facilitates the formation of a zwitterionic intermediate.[1] This species undergoes unimolecular fragmentation, cleaving the C-B bond and releasing the deboronated heterocycle.[1]

  • Solvent Implication: Solvents that stabilize this zwitterion (highly polar, protic media at neutral pH) accelerate decomposition. Conversely, anhydrous conditions or specific pH buffers can mitigate this.

Transmetallation Pathways

Solvent choice dictates the active transmetallation pathway:

  • Boronate Pathway (Aqueous/Base): The base coordinates to the boron before transmetallation. Requires water or protic co-solvents to solubilize the base (e.g.,

    
    ).
    
  • Oxo-Palladium Pathway (Anhydrous): The base (e.g.,

    
    , 
    
    
    
    ) replaces the halide on Palladium first. The boronic acid then reacts with the Pd-O/Pd-F species. This is critical for substrates that cannot tolerate water.

Visualization: Mechanistic Decision Pathways

The following diagram illustrates the competition between productive coupling and destructive protodeboronation, highlighting where solvent selection intervenes.

SuzukiMechanism Substrate 2-Pyridyl Boronic Acid Zwitterion Zwitterionic Intermediate (High Instability) Substrate->Zwitterion Neutral pH / Polar Protic Solvent Transmetal Transmetallation Substrate->Transmetal Base Activation Decomp Decomposition (Protodeboronation) Zwitterion->Decomp Fast Step Pd_Complex Pd(II)-Ar Complex Pd_Complex->Transmetal Product Biaryl Product Transmetal->Product Reductive Elimination Solvent Solvent Selection (Anhydrous / Aprotic) Solvent->Zwitterion Inhibits Formation Solvent->Transmetal Facilitates (e.g., Dioxane)

Figure 1: Mechanistic competition between protodeboronation and transmetallation.[2] Solvent choice determines which pathway dominates.

Solvent Selection Framework

Do not use a "one-size-fits-all" solvent. Classify your substrate first.

Table 1: Solvent Performance Matrix for N-Heterocycles
Solvent SystemPolarityKey CharacteristicsBest ForRisk Factor
1,4-Dioxane /

ModerateHigh boiling point (

), good solubility for organic/inorganic mixes.
Stable Heterocycles (3-pyridyl, indoles, pyrimidines).High water content promotes protodeboronation of 2-substituted azoles.
DMF or DMAc HighExcellent for solubilizing polar heterocycles. Stabilizes Pd-clusters.Poly-nitrogen systems (Purines, Triazoles).Can decompose at high T to form

, poisoning catalyst. Hard to remove.
Toluene /

Low/BiphasicPhase-transfer conditions. Boronic acid stays in organic phase (protected from high pH aqueous phase).Labile Boronic Acids (2-pyridyls) when used with weak bases.Poor solubility of highly polar substrates.
THF (Anhydrous) ModerateAprotic. Used with organic soluble bases (

,

) or Fluorides.
MIDA Boronates or highly acid-sensitive substrates.Low boiling point limits reaction temperature.
n-Butanol / IPA ProticHigh solubility for boronic acids.Trifluoroborates (

).[3]
Alcohols can compete for coordination; generally poor for 2-pyridyls.

Experimental Protocols

Protocol A: Standard Coupling for Stable N-Heterocycles

Applicable to: 3-pyridine, 4-pyridine, 5-indole, pyrimidine-5-boronic acids.

Rationale: These substrates are relatively stable.[4][5] A Dioxane/Water system ensures solubility of the inorganic base and the polar boronic acid, maximizing reaction rate.

  • Reagents:

    • Aryl Halide (

      
       equiv)[6][7][8]
      
    • Heterocyclic Boronic Acid (

      
       - 
      
      
      
      equiv)
    • Catalyst:

      
       (
      
      
      
      )
    • Base:

      
       (
      
      
      
      equiv) or
      
      
      (
      
      
      equiv)
    • Solvent: 1,4-Dioxane / Water (

      
       ratio)
      
  • Procedure:

    • Charge a reaction vial with halide, boronic acid, base, and catalyst.[7]

    • Seal and purge with Nitrogen/Argon (

      
      ).
      
    • Add degassed Dioxane/Water mixture via syringe.[3] Concentration:

      
       wrt halide.
      
    • Heat to

      
       for 4-12 hours.
      
    • Workup: Cool, dilute with EtOAc, wash with brine, dry over

      
      .
      
Protocol B: "The 2-Pyridyl Solution" (Unstable Substrates)

Applicable to: 2-pyridineboronic acid, 2-thiazole, 2-oxazole derivatives.

Rationale: These substrates decompose in water/heat. This protocol uses a MIDA boronate (slow release) or anhydrous conditions with a fluoride source to bypass the aqueous instability window. Alternatively, use Copper(I) to facilitate transmetallation ("Liebeskind-Srogl" like effect).

Option 1: Anhydrous / Fluoride Activation

  • Reagents:

    • Aryl Halide (

      
       equiv)[6][7][8]
      
    • 2-Pyridyl Boronic Acid Pinacol Ester (

      
       equiv)
      
    • Catalyst:

      
       (
      
      
      
      ) +
      
      
      (
      
      
      ) or
      
      
    • Base/Activator:

      
       (
      
      
      
      equiv) - Must be anhydrous
    • Solvent: 1,4-Dioxane (Anhydrous)

  • Procedure:

    • Combine solid reagents in a glovebox or under strict inert atmosphere.

    • Add anhydrous Dioxane.[7]

    • Heat to

      
      . The fluoride activates the boronate without the presence of protons (water), preventing protodeboronation.
      

Option 2: Copper-Mediated Co-Catalysis (The "Buchwald" Modification)

  • Add:

    
     (
    
    
    
    ) (
    
    
    ) to the standard reaction.
  • Solvent: DMF or DMSO.

  • Mechanism: Cu undergoes transmetallation with the boronate first (forming a transient organocopper species), which is more stable and transmetallates to Pd faster than the boronate decomposes.

Troubleshooting Guide

SymptomProbable CauseSolvent-Based Solution
Low Yield + Dehalogenated SM Protodeboronation of Boronic Acid.Switch from Aqueous Dioxane to Anhydrous THF or Toluene . Use MIDA boronates.[2]
No Reaction (SM Recovery) Catalyst Poisoning (N-coordination).Use a strongly coordinating solvent like DMF or DMAc to displace the substrate from Pd, or increase temperature (requires high BP solvent like Toluene ).
Black Precipitate (Pd Black) Catalyst decomposition.Solvent is not stabilizing the active Pd(0). Add DMSO (co-solvent) or switch to Dioxane . Avoid simple alcohols.
Incomplete Conversion Poor solubility of Base.If using anhydrous solvent, switch base to CsF or

(higher organic solubility than

).

Decision Tree: Selecting the Right System

SolventDecision Start Start: Select N-Heterocycle Type Is the Boron on C-2 position? (e.g. 2-Pyridyl, 2-Thiazolyl) Start->Type Stable Stable Substrate (3-Py, 4-Py, Indole) Type->Stable No Unstable Unstable Substrate (2-Py, 2-Thiazole) Type->Unstable Yes Std_Cond Standard Protocol: Dioxane/H2O (4:1) Base: K2CO3 Stable->Std_Cond Mitigation Select Mitigation Strategy Unstable->Mitigation MIDA Use MIDA Boronate: Anhydrous THF Slow Release Mitigation->MIDA High Value/Complex Cu_Add Add Cu(I) Co-catalyst: DMF or DMSO Accelerate Transmetallation Mitigation->Cu_Add Standard Lab Anhydrous Anhydrous Activation: Dioxane + CsF (No Protons) Mitigation->Anhydrous Strictly Anhydrous

Figure 2: Decision matrix for solvent and protocol selection based on substrate stability.

References

  • Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 130(39), 13552–13554. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates.[2] Journal of the American Chemical Society, 131(20), 6961–6963. Link

  • Cox, P. A., et al. (2010). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Chemistry – A European Journal, 16(51), 15442–15456. Link

  • Sherwood, J., et al. (2014). Solvent Effects in Palladium Catalysed Cross-Coupling Reactions. Green Chemistry, 16, 4102-4116. Link

Sources

Troubleshooting & Optimization

Preventing protodeboronation of (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 7-YL-STABILITY-001 Subject: Preventing Protodeboronation of (1-Methyl-1H-1,3-benzodiazol-7-yl)boronic acid Status: Open Agent: Senior Application Scientist

The Stability Paradox: Why Your Reaction is Failing

User reports regarding (1-Methyl-1H-1,3-benzodiazol-7-yl)boronic acid frequently cite low yields (<20%) or complete recovery of the de-borylated starting material (1-methylbenzimidazole).

Unlike standard phenylboronic acids, this specific scaffold suffers from a "Perfect Storm" of instability driven by two converging factors:

  • The "Peri" Steric Clash: The methyl group at the

    
     position and the boronic acid at the 
    
    
    
    position occupy adjacent space (similar to 1,8-disubstituted naphthalenes). This creates significant steric strain. The molecule relieves this strain by ejecting the bulky boronic acid group.
  • Electronic Activation: The electron-rich benzimidazole ring facilitates protonation at the

    
     position. Under basic conditions (standard Suzuki coupling), the boronate "ate" complex forms, which is then rapidly protonated by water, severing the C-B bond.
    
Visualizing the Failure Mode

The following diagram illustrates the specific pathway leading to your yield loss.

Protodeboronation Start (1-Methyl-1H-benzodiazol-7-yl) boronic acid Complex Boronate 'Ate' Complex (High Steric Strain) Start->Complex Coordination Base Base (OH-) Base->Complex Transition Ipso-Protonation (C7 Position) Complex->Transition Strain Relief Water H2O / Proton Source Water->Transition Product 1-Methylbenzimidazole (De-borylated Waste) Transition->Product C-B Bond Cleavage

Figure 1: The mechanism of steric-accelerated protodeboronation at the 7-position.

Immediate Corrective Actions (Storage & Handling)

If you are currently holding a bottle of the free boronic acid, follow these protocols immediately to minimize degradation.

ParameterRecommendationScientific Rationale
State Convert Immediately The free acid is kinetically unstable. Convert to MIDA boronate or Potassium Trifluoroborate (

).
Storage -20°C, Argon, DesiccatedMoisture catalyzes the protodeboronation cycle.
Solvent Avoid MeOH/EtOHProtic solvents accelerate solvolysis of the C-B bond. Use anhydrous THF or DCM.
Purification Avoid Silica Gel The acidic nature of silica facilitates deboronation. Use neutral alumina or reverse-phase (

) if isolation is absolutely necessary.

Synthetic Workarounds: The "Slow-Release" Strategy

To successfully couple this substrate, you must stop using the free boronic acid. The industry standard is the MIDA (N-methyliminodiacetic acid) Boronate strategy. MIDA boronates are


-hybridized, removing the vacant p-orbital on boron that is susceptible to base attack.
Protocol A: Synthesis of the MIDA Boronate

Use this protocol to stabilize your starting material before attempting cross-coupling.

  • Reagents: Combine (1-Methyl-1H-1,3-benzodiazol-7-yl)boronic acid (1.0 equiv) and MIDA (N-methyliminodiacetic acid) (1.2 equiv).

  • Solvent: Toluene:DMSO (10:1). The DMSO helps solubilize the polar MIDA.

  • Conditions: Reflux under Dean-Stark conditions (or use activated molecular sieves) for 2–4 hours.

    • Why: Removal of water drives the equilibrium toward the ester.

  • Workup: Concentrate solvent. Dissolve residue in EtOAc, wash with water (to remove unreacted MIDA/DMSO), dry over

    
    .
    
  • Result: A crystalline solid that is stable on the benchtop and compatible with silica chromatography.

Protocol B: Anhydrous Cross-Coupling (The "Fix")

If you cannot make the MIDA ester, you must alter your Suzuki conditions to exclude water entirely.

ComponentStandard Condition (FAIL)Optimized Condition (PASS)
Base

/

(Aq.)

(Anhydrous)
or

Solvent Dioxane/WaterAnhydrous Dioxane or Toluene
Catalyst

XPhos Pd G3 or Pd(dppf)Cl_2
Temp 80°C - 100°C60°C (Lower temp reduces thermal deboronation)

Troubleshooting Workflow

Use this decision matrix to determine the next step in your experimental design.

Workflow Problem Start: Low Yield / De-boronation Check1 Are you using Free Boronic Acid? Problem->Check1 Action1 Convert to MIDA Boronate (See Protocol A) Check1->Action1 Yes Check2 Are you using Aqueous Base? Check1->Check2 No (Already Protected) Action1->Check2 Action2 Switch to Anhydrous System (K3PO4 / Dioxane) Check2->Action2 Yes Check3 Is the Catalyst Fast Enough? Check2->Check3 No Action2->Check3 Action3 Switch to XPhos Pd G3 (Rapid Transmetallation) Check3->Action3 No (Using Pd(PPh3)4) Success Proceed to Isolation Check3->Success Yes (Using Gen-3/4) Action3->Success

Figure 2: Diagnostic workflow for optimizing reaction conditions.

Frequently Asked Questions (FAQ)

Q: Why does the 7-position fail while the 5- or 6-position works fine? A: It is a matter of sterics . The 7-position is "peri" to the N1-methyl group. The steric repulsion between the Methyl and the Boron weakens the C-B bond, making it chemically "spring-loaded" to leave. The 5- and 6-positions do not suffer from this specific clash.

Q: Can I use the Pinacol ester (BPin) instead of MIDA? A: You can, but MIDA is superior for this specific substrate. Pinacol esters are still susceptible to trans-esterification and hydrolysis in basic conditions. MIDA boronates are chemically orthogonal—they will not react until you specifically release them (usually with mild aqueous NaOH or slowly in-situ with


).

Q: I see a "homocoupling" byproduct. What is this? A: This is oxidative coupling of your boronic acid (Ph-Ph). It indicates that oxygen is present in your system. This substrate is electron-rich, making it prone to oxidation. Degas your solvents thoroughly (sparge with Argon for 20 mins) to prevent this.

Q: Is Copper (Cu) catalysis helpful here? A: Generally, no . Copper often promotes protodeboronation in electron-rich heterocycles via a mechanism involving aerobic oxidation. Stick to Palladium (Pd) with bulky, electron-rich ligands (like XPhos or SPhos) which accelerate the productive cross-coupling step over the destructive deboronation step.

References

  • Burke, M. D., et al. (2015). "From synthesis to function via iterative assembly of N-methyliminodiacetic acid boronate building blocks." Accounts of Chemical Research.

  • Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction." Accounts of Chemical Research.

  • Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society.

  • Cox, P. A., et al. (2017). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Mechanism." Journal of the American Chemical Society.

Technical Support Center: Troubleshooting Low Conversion Rates with (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid. This guide is designed to provide in-depth troubleshooting strategies and practical advice to overcome common challenges, particularly low conversion rates, encountered during its use in cross-coupling reactions. Our approach is rooted in mechanistic principles to empower you to make informed decisions in your experimental design.

I. Understanding the Unique Challenges of (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid

(1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid is a valuable building block, offering access to a privileged heterocyclic scaffold in medicinal chemistry. However, like many heteroaryl boronic acids, it presents a unique set of challenges in palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura coupling. Low conversion rates with this substrate can often be traced back to two key interconnected issues: protodeboronation and catalyst inhibition .

The benzimidazole core, being electron-rich, can increase the propensity of the boronic acid to undergo protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of the corresponding unsubstituted benzimidazole.[1][2] Furthermore, the nitrogen atoms in the benzimidazole ring can act as Lewis bases and coordinate to the palladium catalyst, potentially leading to catalyst deactivation or the formation of off-cycle, inactive complexes.[3][4]

This guide will systematically address these challenges, providing a logical framework for troubleshooting and optimizing your reactions.

II. Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid is showing low or no conversion. What are the most likely causes?

A1: Low conversion is most commonly due to one or a combination of the following:

  • Protodeboronation of the boronic acid: This is a major decomposition pathway for many heteroaryl boronic acids, especially electron-rich ones.[1][2]

  • Catalyst deactivation/inhibition: The nitrogen atoms of the benzimidazole moiety can coordinate to the palladium center, inhibiting its catalytic activity.[3][4]

  • Suboptimal reaction conditions: The choice of base, solvent, temperature, and palladium catalyst/ligand system is critical and often needs to be tailored for challenging substrates.

  • Poor quality of reagents: Impurities in the boronic acid, aryl halide, solvent, or base can poison the catalyst.

Q2: I am observing a significant amount of 1-methyl-1H-benzo[d]imidazole as a byproduct. What is this and how can I prevent its formation?

A2: This byproduct is the result of protodeboronation.[1] This undesired reaction is often promoted by:

  • Presence of water or other proton sources: While some water is often necessary for the Suzuki-Miyaura coupling, excess water or other protic species can accelerate protodeboronation.

  • High temperatures and prolonged reaction times: These conditions can increase the rate of decomposition of the boronic acid.

  • Inappropriate base: The choice and strength of the base can significantly influence the rate of protodeboronation.

To minimize protodeboronation, consider using anhydrous solvents, a carefully selected base (e.g., a weaker base like K₂CO₃ or Cs₂CO₃ over strong hydroxides), and the shortest effective reaction time. The use of boronic esters can also significantly enhance stability.[5][6]

Q3: Can the N-methyl group on the benzimidazole ring affect the reaction?

A3: Yes. The N-methyl group prevents the formation of an N-H bond, which in unsubstituted benzimidazoles can have a pKa that influences the reaction under basic conditions. While this simplifies the acid-base chemistry, the nitrogen lone pair is still available for coordination to the palladium catalyst. The electronic and steric effects of the methyl group can also subtly influence the reactivity of the boronic acid.

Q4: How can I monitor the progress of my reaction and the stability of the boronic acid?

A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent techniques for monitoring the consumption of starting materials and the formation of the desired product and byproducts. To specifically monitor the stability of the boronic acid, you can take aliquots of the reaction mixture at different time points, quench them, and analyze by LC-MS to quantify the amount of remaining boronic acid and the protodeboronated byproduct.

III. In-Depth Troubleshooting Guides

Guide 1: Addressing Protodeboronation

Protodeboronation is a critical challenge with electron-rich heteroaryl boronic acids. The following steps provide a systematic approach to mitigate this issue.

Step-by-Step Protocol to Minimize Protodeboronation:

  • Reagent and Solvent Preparation:

    • Use high-purity (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid. If the purity is questionable, consider purification by recrystallization or conversion to a more stable boronic ester derivative for purification, followed by hydrolysis back to the boronic acid if necessary.

    • Employ anhydrous solvents. If the reaction requires an aqueous phase, use degassed, deionized water and keep its volume to a minimum.

  • Conversion to a More Stable Boronic Acid Derivative:

    • Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate. These derivatives exhibit enhanced stability towards protodeboronation and can be used directly in the coupling reaction.[5][6]

  • Optimization of Reaction Conditions:

    • Base Selection: Start with a weaker inorganic base such as K₂CO₃ or Cs₂CO₃. Strong bases like NaOH or KOH can accelerate protodeboronation. The choice of base is critical for activating the boronic acid for transmetalation.[7]

    • Temperature and Reaction Time: Monitor the reaction closely and aim for the lowest possible temperature and shortest reaction time that provides a reasonable conversion rate. Microwave-assisted heating can sometimes provide rapid conversion, minimizing the time the boronic acid is exposed to high temperatures.[8]

Guide 2: Overcoming Catalyst Inhibition and Deactivation

The coordination of the benzimidazole nitrogen to the palladium catalyst is a significant hurdle. The following strategies can help to overcome this inhibition.

Step-by-Step Protocol to Counteract Catalyst Inhibition:

  • Ligand Selection:

    • Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can promote the desired catalytic cycle and sterically hinder the coordination of the benzimidazole nitrogen to the palladium center.[9]

    • N-heterocyclic carbene (NHC) ligands are also effective alternatives to phosphines and can offer enhanced stability to the palladium catalyst.

  • Catalyst Pre-catalyst Choice:

    • Use a pre-formed palladium pre-catalyst, such as a Buchwald or PEPPSI-type pre-catalyst. These can generate the active Pd(0) species more efficiently and consistently than using a simple palladium source like Pd(OAc)₂ with a separate ligand.

  • Reaction Additives:

    • In some cases, the addition of a Lewis acid or a halide salt can modulate the catalytic activity and mitigate inhibition, although this needs to be evaluated on a case-by-case basis.

IV. Experimental Protocols and Data

A. General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the optimization of your reaction.

Materials:

  • (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (if not using a pre-catalyst, e.g., SPhos, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Degassed water (if required, e.g., 10-20% v/v)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid, aryl halide, and base.

  • Add the anhydrous solvent and degassed water (if using).

  • Sparge the mixture with the inert gas for 10-15 minutes to ensure all oxygen is removed.

  • Add the palladium pre-catalyst (and ligand, if separate).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

B. Data Presentation: Troubleshooting Decision Matrix

The following table provides a structured approach to troubleshooting based on common observations.

Observation Potential Cause(s) Recommended First Action Subsequent Actions
No reaction (starting materials remain) Inactive catalyst, incorrect reaction conditionsIncrease temperature in 10-20°C increments.Change palladium pre-catalyst/ligand system (e.g., to a more active one like SPhos or an NHC-based system). Screen different bases (e.g., Cs₂CO₃, K₃PO₄).
Low conversion with significant protodeboronation Boronic acid instabilityLower the reaction temperature. Use a weaker base (e.g., K₂CO₃).Convert the boronic acid to a more stable pinacol or MIDA ester. Use anhydrous conditions.
Formation of homocoupled byproduct of the aryl halide Inefficient transmetalationIncrease the equivalents of the boronic acid (e.g., to 1.5 equiv).Change the base to one known to promote transmetalation (e.g., K₃PO₄).
Reaction starts but stalls Catalyst deactivationUse a more robust ligand (e.g., a bulky biarylphosphine or NHC).Ensure rigorous exclusion of oxygen. Purify all reagents.

V. Visualization of Key Processes

A. The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_steps Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII R¹-Pd(II)L₂-X Pd0->PdII R¹-X OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-R² PdII->PdII_Aryl R²-B(OH)₂ + Base Transmetalation Transmetalation PdII_Aryl->Pd0 Product R¹-R² (Product) PdII_Aryl->Product RedElim Reductive Elimination ArX R¹-X (Aryl Halide) Boronic R²-B(OH)₂ (Boronic Acid) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

B. Troubleshooting Logic for Low Conversion

Caption: A decision tree for troubleshooting low conversion rates.

VI. References

  • Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. Arkat USA.

  • A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling. Benchchem.

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters.

  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.

  • Protodeboronation. Wikipedia.

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. PubMed.

  • Boronic acid. Wikipedia.

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.

  • Catalyst poisoning. Wikipedia.

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate.

  • Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PMC.

  • Figure 6 from Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar.

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT.

  • Suzuki Coupling. Organic Chemistry Portal.

  • A Comparative Study of the Relative Stability of Representative Chiral and Achiral Boronic Esters Employing Transesterification. ResearchGate.

  • troubleshooting guide for low conversion rates in benzimidazole synthesis. Benchchem.

  • Computational Mechanistic Analysis of a Cationic Suzuki-Miyaura Reaction Without Added Base. Lirias.

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate.

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.

  • Poisoning and deactivation of palladium catalysts. SciSpace.

  • Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks.

  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. Benchchem.

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC.

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC.

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC.

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

  • Poisoning and deactivation of palladium catalysts. ResearchGate.

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC.

  • (1-methyl-1H-1,3-benzodiazol-4-yl)boronic acid | CAS No. Simson Pharma Limited.

  • Selected boronic acids and their pKa values. | Download Scientific Diagram. ResearchGate.

  • A rapid construction of 1,3,2-benzodiazaborininones [R–B(aam)] from boronic acids and anthranilamides. RSC Publishing.

  • From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. FULIR.

  • Process for purification of boronic acid and its derivatives. Google Patents.

  • (1-Methyl-1H-pyrazol-4-yl)boronic acid. Sigma-Aldrich.

  • Suzuki-Miyaura coupling under microwave enhanced conditions: Synthesis of 2-(hetero)aryl benzimidazoles. Semantic Scholar.

  • 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH.

  • From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. ResearchGate.

  • HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed.

Sources

Technical Support Center: Palladium Remediation in Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Ticket Topic: Removal of Pd impurities from benzimidazole coupling products

Introduction: The "Sticky Nitrogen" Problem

Welcome to the technical support center. If you are here, you are likely facing a common but frustrating issue: your benzimidazole coupling product (via Suzuki, Buchwald, or Sonogashira) is retaining palladium. Despite standard workups, the solid remains grey, brown, or black, and ICP-MS analysis shows Pd levels well above the ICH Q3D limits (typically >10 ppm).

The Root Cause: Unlike simple aromatics, benzimidazoles are N-heterocycles with a basic nitrogen at the N3 position. This nitrogen acts as a potent ligand, coordinating to residual Palladium(II) species. Standard aqueous washes or simple filtration often fail because the Pd is not just physically trapped; it is chemically bound to your product.

This guide provides three tiers of remediation, ranked from operational simplicity to aggressive scavenging.[1]

Module 1: Diagnosis & Initial Triage

Q: My product looks off-white/grey. Is color a reliable indicator of Pd content? A: No. While a grey or black appearance confirms high Pd content (often colloidal Pd(0)), a white solid can still contain 500+ ppm of Pd(II) salts.

  • Visual Check: Dark color = Colloidal Pd (>1000 ppm).

  • Analytical Check: You must use ICP-MS or ICP-OES. Colorimetric spot tests are often unreliable with benzimidazoles due to the scaffold's own fluorescence or UV activity.

Q: What is the target limit? A: Per ICH Q3D guidelines , the limit depends on the route of administration.

  • Oral: Generally <10 ppm (based on a 10g daily dose limit of 100 µ g/day ).[2]

  • Parenteral: <1 ppm.

Module 2: The Chemical Wash (Tier 1)

Best for: Large scale, cost-sensitive batches, Pd levels <5000 ppm.

Standard EDTA washes are often too weak to displace Pd from the benzimidazole core. We recommend the N-Acetylcysteine (NAC) Protocol . NAC contains a thiol group that binds Pd more strongly than the benzimidazole nitrogen, rendering the Pd water-soluble.

Protocol: The NAC Wash
  • Dissolution: Dissolve your crude product in a water-miscible organic solvent (e.g., THF, DMSO, or DMF). If your product is soluble in Ethyl Acetate (EtOAc), that is preferred.

  • Reagent Prep: Prepare a 0.5 M aqueous solution of N-Acetylcysteine (NAC).

  • The Wash:

    • Add the NAC solution (approx. 5–10 equiv relative to expected Pd content, or 10% v/v of organic layer).

    • Crucial Step: Heat the biphasic mixture to 40–50 °C for 1–2 hours . Room temperature stirring is often insufficient to break the Benzimidazole-Pd bond.

  • Workup: Cool to RT. If using EtOAc, separate the layers.[1] The Pd-NAC complex will partition into the aqueous layer (often turning it dark red/brown).

  • Polishing: Wash the organic layer with 5% NaHCO₃ (to remove residual NAC) and then Brine.

Expert Insight: If your product precipitates during the wash, you can actually use this to your advantage. Add NAC to the suspension, heat, and then filter. The Pd-NAC complex stays in the mother liquor, leaving cleaner solids.

Module 3: Solid-Supported Scavengers (Tier 2)

Best for: High-value APIs, late-stage purification, Pd levels >5000 ppm.

When washes fail, functionalized silica is the industry standard. For benzimidazoles, you need sulfur-based scavengers. Activated Carbon is generally NOT recommended as a primary method for benzimidazoles due to poor selectivity (yield loss) and lower affinity compared to thiols.

Scavenger Selection Guide
Scavenger TypeFunctionalityBest Use CaseEfficiency (Benzimidazoles)
SiliaMetS® Thiol PropylthiolGeneral purpose, versatile.⭐⭐⭐⭐ (High)
SiliaMetS® DMT DimercaptotriazineLow-level polishing (<100 ppm).[3][4]⭐⭐⭐⭐⭐ (Very High)
ISOLUTE® Si-TMT TrimercaptotriazineStrongest affinity; best for stubborn chelates.⭐⭐⭐⭐⭐ (Elite)
Activated Carbon PhysisorptionDecolorization only.⭐⭐ (Low/Variable)
Protocol: Scavenger Slurry
  • Dissolve crude product in a solvent (THF, MeOH, or EtOAc).

  • Add SiliaMetS® Thiol or Si-TMT (Start with 4 equivalents relative to Pd, or 10-20 wt% relative to product).

  • Temperature: Heat to 50-60 °C for 4 hours. Heat is mandatory to overcome the activation energy of ligand exchange.

  • Filtration: Filter through a 0.45 µm pad or Celite to remove the scavenger.

  • Analysis: Check Pd levels. If >10 ppm, repeat with SiliaMetS® DMT for final polishing.

Module 4: Visualization & Logic

The following diagrams illustrate the decision logic and the chemical mechanism of the problem.

Figure 1: Troubleshooting Decision Matrix

Pd_Removal_Workflow Start Crude Benzimidazole Product Check Measure Pd (ICP-MS) Start->Check High > 1000 ppm (Visible Grey/Black) Check->High High Load Med 100 - 1000 ppm (Off-white) Check->Med Med Load Low < 100 ppm (Targeting <10 ppm) Check->Low Low Load Method1 Tier 1: NAC Wash (Heat to 50°C) High->Method1 Method2 Tier 2: Bulk Scavenging (SiliaMetS Thiol) Med->Method2 Method3 Tier 3: Polishing (Si-TMT or DMT) Low->Method3 Method1->Check Re-evaluate Method2->Check Re-evaluate Success Final Product (< 10 ppm Pd) Method3->Success

Caption: Workflow for selecting the appropriate remediation strategy based on initial Palladium load.

Figure 2: The Mechanism of Displacement

Mechanism Complex Pd-Benzimidazole Complex (Pd trapped by N3) Heat Heat (50°C) (Activation Energy) Complex->Heat Scavenger Thiol Scavenger (R-SH or TMT) Scavenger->Heat Result Scavenger-Pd Complex (Precipitate/Resin) Heat->Result Stronger S-Pd Bond Product Clean Benzimidazole (Free Base) Heat->Product Released

Caption: Ligand exchange mechanism. Heat is required to displace the kinetically stable N-Pd bond with the thermodynamically preferred S-Pd bond.

Module 5: Comparative Efficiency Data

The following data summarizes the efficiency of various methods specifically for N-heterocycle products (derived from industry whitepapers and case studies).

MethodInitial Pd (ppm)Final Pd (ppm)% RemovalNotes
Crystallization (No Additive) 1668~1000~40%Ineffective; Pd co-crystallizes.
Activated Carbon (Darco KB-G) 166863362%Poor performance; yield loss common.
SiliaMetS® Thiol 166870 95.8% Excellent balance of cost/performance.
ISOLUTE® Si-TMT 166820 98.8% Superior performance for difficult chelates.
NAC Wash (Optimized) 3400< 20 >99% Highly effective but requires liquid-liquid extraction.

References

  • ICH Q3D(R2) Guideline for Elemental Impurities . International Council for Harmonisation. [Link]

  • Palladium Scavenging: From 1% to within ICH limits . Onyx Scientific. [Link]

  • Metal Scavenging: Process Development Whitepaper . CatSci. [Link]

  • Metal Scavengers: An alternative to recrystallization for removing metals? . Biotage. [Link][1]

Sources

Optimizing base and ligand selection for 7-substituted benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for the synthesis of 7-substituted benzimidazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-N bond formation to construct this privileged heterocyclic scaffold. In the following sections, we will dissect the critical interplay between base and ligand selection, providing you with actionable troubleshooting guides and in-depth FAQs to streamline your experimental workflows.

Introduction: The Causality Behind Base and Ligand Selection

The synthesis of 7-substituted benzimidazoles, often accomplished via palladium-catalyzed Buchwald-Hartwig amination or similar cross-coupling reactions, is a nuanced process. The success of this transformation hinges on a delicate balance within the catalytic cycle. The choice of base is not merely about deprotonation; it critically influences the rate of reductive elimination and can participate in catalyst deactivation pathways. Similarly, the ligand's steric and electronic properties dictate the catalyst's reactivity, stability, and substrate scope. Understanding this intricate relationship is paramount to overcoming common synthetic hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges with a focus on logical, step-by-step resolutions grounded in chemical principles.

Issue 1: Low to No Product Formation

You've assembled your reaction—a 1-fluoro-2-nitrobenzene derivative, a substituted benzene-1,2-diamine, a palladium precatalyst, a ligand, and a base—but the reaction yields little to no desired 7-substituted benzimidazole.

Possible Causes & Step-by-Step Solutions:

  • Inefficient Deprotonation of the Amine: The chosen base may be too weak to deprotonate the aniline nitrogen of the diamine substrate effectively, which is a prerequisite for transmetalation.

    • Solution: Switch to a stronger base. If you are using a carbonate base like K₂CO₃, consider moving to a phosphate base such as K₃PO₄ or a stronger alkoxide like NaOtBu or LHMDS. The choice depends on the pKa of the N-H bond in your specific diamine.

  • Poorly Soluble Base: The heterogeneity of the reaction mixture due to a poorly soluble base can lead to inconsistent results and slow reaction kinetics.

    • Solution: Ensure your solvent system can at least partially solubilize the base. For instance, while K₃PO₄ has limited solubility in toluene, the addition of a co-solvent like 1,4-dioxane or the use of a phase-transfer catalyst can be beneficial.

  • Catalyst Inhibition/Deactivation: The base itself can sometimes interfere with the catalyst. Strong bases can promote the formation of off-cycle palladium species.

    • Solution: If using a very strong base like an alkoxide, consider lowering the reaction temperature to mitigate catalyst decomposition. Alternatively, a weaker but more soluble base like Cs₂CO₃ might provide a better balance.

Issue 2: Significant Formation of Side Products (e.g., Hydrodehalogenation)

Your reaction yields the desired product, but it's contaminated with significant amounts of the de-halogenated starting material or other side products.

Possible Causes & Step-by-Step Solutions:

  • β-Hydride Elimination: This is a common side reaction, especially with substrates bearing β-hydrogens. The choice of ligand can significantly influence this pathway.

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos or RuPhos are designed to promote the desired reductive elimination over β-hydride elimination due to their steric hindrance around the metal center.

  • Reductive Dehalogenation: This can be promoted by certain bases and reaction conditions.

    • Solution: Avoid excessively high temperatures and consider a milder base. A switch from NaOtBu to K₃PO₄ can sometimes suppress this side reaction. Additionally, ensure your reaction is under an inert atmosphere, as oxygen can sometimes exacerbate these issues.

Frequently Asked Questions (FAQs)

Q1: How do I rationally select a base for my specific diamine substrate?

The key is to match the base's strength (pKa of its conjugate acid) to the pKa of the N-H bond of your benzene-1,2-diamine. A general rule of thumb is that the pKa of the base's conjugate acid should be at least 2-3 units higher than the pKa of the amine to ensure efficient deprotonation.

Table 1: Comparison of Common Bases in Benzimidazole Synthesis

BasepKa of Conjugate Acid (in DMSO)Typical SolventsKey Considerations
Cs₂CO₃~13Dioxane, Toluene, DMFGood for sensitive substrates; moderate strength.
K₃PO₄~14Dioxane, TolueneA versatile and commonly used base; often a good starting point.
NaOtBu~19Toluene, DioxaneVery strong base; effective but can promote side reactions.
LHMDS~29.5THF, TolueneExtremely strong, non-nucleophilic base; useful for very acidic N-H bonds.
Q2: What is the role of the ligand, and how do I choose the right one?

The ligand is crucial for stabilizing the palladium catalyst, modulating its reactivity, and influencing the substrate scope. The choice of ligand depends heavily on the steric and electronic properties of your coupling partners.

  • For sterically hindered substrates: Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often the ligands of choice. Their steric bulk facilitates the reductive elimination step, which is often the rate-limiting step in C-N cross-coupling.

  • For electron-poor substrates: More electron-donating ligands can increase the electron density on the palladium center, promoting oxidative addition.

Workflow for Ligand Selection

Ligand_Selection_Workflow cluster_0 Ligand Selection Protocol Start Define Substrates: (Aryl Halide & Diamine) Screen Initial Ligand Screen: (e.g., XPhos, RuPhos, BrettPhos) Start->Screen Analysis Analyze Initial Results: (Yield, Purity) Screen->Analysis Optimize Optimize Reaction Conditions: (Temperature, Concentration) Analysis->Optimize > 50% Yield Troubleshoot Troubleshoot: (Consult Guide for Side Products) Analysis->Troubleshoot < 50% Yield or High Impurities Success Successful Synthesis Optimize->Success Troubleshoot->Screen Try New Ligand Class

Caption: A decision workflow for the rational selection of ligands in cross-coupling reactions.

Experimental Protocols

General Protocol for a Palladium-Catalyzed Synthesis of a 7-Substituted Benzimidazole

Materials:

  • Substituted benzene-1,2-diamine (1.0 equiv)

  • 1-Fluoro-2-nitrobenzene derivative (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed toluene (0.1 M)

Procedure:

  • To an oven-dried Schlenk tube, add the substituted benzene-1,2-diamine, 1-fluoro-2-nitrobenzene derivative, K₃PO₄, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the tube with argon or nitrogen (repeat this three times).

  • Add the anhydrous, degassed toluene via syringe.

  • Place the sealed tube in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mechanistic Insights

A deeper understanding of the catalytic cycle can inform your troubleshooting and optimization efforts.

The Buchwald-Hartwig Amination Catalytic Cycle

Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd + Ar-X Complex1 Ar-Pd(II)-X(L2) OxAdd->Complex1 Transmetalation Ligand Exchange/ Transmetalation Complex1->Transmetalation + R2N- Deprotonation Base (R2NH -> R2N-) Deprotonation->Transmetalation Amine R2NH Amine->Deprotonation Complex2 Ar-Pd(II)-NR2(L2) Transmetalation->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Product Ar-NR2 RedElim->Product

Caption: A simplified representation of the palladium-catalyzed Buchwald-Hartwig amination cycle.

The base plays a crucial role in the deprotonation of the amine, which then allows for transmetalation to the palladium center. The ligand (L) stabilizes the palladium species throughout the cycle and influences the rates of both oxidative addition and reductive elimination.

References

  • Title: A Simple and Efficient Synthesis of 1,7-Disubstituted Benzimidazoles Source: Organic Letters URL: [Link]

  • Title: Recent Developments in the Synthesis of Benzimidazoles Source: Molecules URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Organic Chemistry Portal URL: [Link]

Technical Support Center: Overcoming Catalyst Poisoning by Benzimidazole Nitrogen in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of catalyst poisoning by benzimidazole nitrogen during cross-coupling reactions. Our goal is to equip you with the scientific rationale and practical steps to diagnose and overcome these common experimental hurdles.

Introduction: The "Benzimidazole Problem" in Cross-Coupling

Benzimidazoles are privileged scaffolds in medicinal chemistry, but their synthesis via cross-coupling reactions is often plagued by low yields and stalled reactions. The root cause frequently lies in the ability of the benzimidazole nitrogen atoms to coordinate strongly with the metal catalyst, typically palladium, leading to catalyst poisoning.[1][2] This coordination can form stable, off-cycle complexes that are catalytically inactive, effectively shutting down the desired reaction pathway.[3][4] Understanding the mechanisms of this poisoning is the first step toward developing robust and efficient coupling protocols.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and issues encountered when performing cross-coupling reactions with benzimidazole-containing substrates.

Q1: Why is my cross-coupling reaction with a benzimidazole substrate failing or giving very low yields?

A1: The most probable cause is catalyst poisoning by the nitrogen atoms of the benzimidazole ring.[1][2] Both the pyridine-like imine nitrogen and the pyrrole-like amine nitrogen can act as ligands, coordinating to the palladium catalyst and forming inactive complexes.[5] This is particularly problematic with unprotected benzimidazoles. The acidity of the N-H proton can also play a role, with more acidic protons correlating with stronger inhibition in some cases.[5]

Troubleshooting Steps:

  • Protect the Benzimidazole Nitrogen: If possible, protecting the N-H group with a suitable protecting group can mitigate catalyst poisoning.[6]

  • Ligand Screening: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald or cataCXium ligands) or N-heterocyclic carbene (NHC) ligands can often stabilize the active catalyst and prevent coordination by the benzimidazole substrate.[3][7][8]

  • Increase Catalyst Loading: As a last resort, incrementally increasing the catalyst loading might overcome the poisoning effect, though this is not always cost-effective.[9][10]

Q2: I'm observing a black precipitate in my reaction. What is it and how can I prevent it?

A2: The black precipitate is likely palladium black, which is finely divided metallic palladium (Pd(0)).[3] Its formation is a clear indicator of catalyst deactivation, as the active catalyst should be a soluble complex.[3]

To prevent the formation of palladium black, consider the following:

  • Use Appropriate Ligands: Sterically hindered and electron-rich ligands can stabilize the Pd(0) species and prevent it from aggregating into palladium black.[3]

  • Control Reaction Conditions: Lowering the reaction temperature and using the minimum effective catalyst concentration can help.[3]

  • Ensure an Inert Atmosphere: Oxygen can promote the decomposition of the active catalyst, so it is crucial to thoroughly degas solvents and maintain an inert atmosphere (e.g., argon or nitrogen).[3][11]

  • Additives: Certain additives, like quaternary ammonium salts, may help stabilize the catalyst.[12]

Q3: My reaction starts but then stalls before completion. What's happening?

A3: A stalled reaction is a classic symptom of catalyst deactivation during the reaction.[9] This can be due to the gradual poisoning of the catalyst by the benzimidazole substrate or product.[5] It could also be caused by the degradation of the catalyst or ligands under the reaction conditions.[3]

Troubleshooting Workflow:

G start Reaction Stalls check_purity Check Reagent Purity start->check_purity check_purity->start If impure, purify and restart screen_ligands Screen Ligands (Bulky, Electron-Rich) check_purity->screen_ligands If pure optimize_conditions Optimize Conditions (Temperature, Base) screen_ligands->optimize_conditions If still stalling success Reaction Completes screen_ligands->success If successful protect_N Protect Benzimidazole N-H optimize_conditions->protect_N If still stalling optimize_conditions->success If successful increase_catalyst Increase Catalyst Loading protect_N->increase_catalyst If protection not feasible protect_N->success If successful increase_catalyst->success If successful

Caption: Troubleshooting workflow for stalled reactions.

Q4: Can the choice of base influence catalyst poisoning?

A4: Yes, the base can have a significant impact. Some bases can also act as ligands and influence the stability of the catalyst.[3] Additionally, the combination of a strong base with protic solvents can sometimes lead to side reactions that contribute to catalyst deactivation.[6] It's often beneficial to screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) to find the optimal conditions for your specific reaction.[9]

Q5: Are there any additives that can help mitigate catalyst poisoning?

A5: Yes, certain additives have been shown to improve reaction outcomes. Halide salts, for instance, can mitigate the inhibitory effects of some bases and even enable the use of protic heterocyclic substrates that would otherwise poison the catalyst.[13][14] In some iron-catalyzed cross-coupling reactions, additives like N-methylpyrrolidone (NMP) and N,N,N',N'-tetramethylethylenediamine (TMEDA) have been shown to stabilize catalytic intermediates and prevent deactivation.[15]

Troubleshooting Guide: A Deeper Dive

This section provides more detailed, step-by-step guidance for troubleshooting complex issues.

Problem: Low to No Conversion in a Suzuki-Miyaura Coupling with a Benzimidazole Halide
Potential Cause Diagnostic Step Proposed Solution Scientific Rationale
Catalyst Poisoning by Benzimidazole Nitrogen Run a control reaction with a similar, non-heterocyclic aryl halide. If this reaction proceeds well, poisoning is likely.1. Ligand Screening: Test a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or NHC ligands.[9][16] 2. Protect the N-H group: If your substrate has an unprotected N-H, consider protecting it with a group like Boc or SEM.Bulky ligands can create a "protective pocket" around the metal center, sterically hindering the coordination of the benzimidazole. Protecting the N-H removes a key coordination site.
Poor Quality or Degraded Reagents Check the purity of your benzimidazole halide and boronic acid/ester via NMR or LC-MS.1. Purify Starting Materials: Recrystallize or re-purify your starting materials.[17] 2. Use Fresh Reagents: Boronic acids can degrade over time; use a fresh batch.[18]Impurities can act as catalyst poisons.[3][12] Boronic acid degradation can lead to protodeboronation, a common side reaction.[11]
Suboptimal Reaction Conditions Review literature for similar couplings. Compare your temperature, solvent, and base to established protocols.1. Temperature Optimization: Incrementally increase the reaction temperature.[11][19] 2. Solvent Screening: Test different solvents (e.g., dioxane, toluene, DMF).[19][20] 3. Base Screening: Evaluate different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[9]Higher temperatures can sometimes overcome the activation barrier for the desired reaction. The choice of solvent and base can significantly impact solubility and the stability of the active catalyst.[20]
Inefficient Catalyst Activation If using a Pd(II) precatalyst, ensure it is being reduced to the active Pd(0) species.Use a pre-catalyst that is known to be air- and moisture-stable, or pre-activate your Pd(II)/ligand mixture before adding it to the reaction.[17]The active species in most cross-coupling reactions is Pd(0). Inefficient generation of this species will lead to a failed reaction.[18]
Experimental Protocol: Screening for Optimal Ligand

This protocol provides a general framework for screening ligands to overcome catalyst poisoning.

  • Reaction Setup: In an array of oven-dried reaction vials, add your benzimidazole halide (1.0 equiv.), boronic acid (1.5 equiv.), and base (2.0 equiv.).

  • Catalyst/Ligand Addition: In a separate glovebox, prepare stock solutions of your palladium precursor (e.g., Pd₂(dba)₃) and a panel of ligands (e.g., XPhos, SPhos, RuPhos, an NHC-precursor). Add the appropriate amount of catalyst and ligand to each reaction vial.

  • Solvent and Internal Standard: Add degassed solvent and an internal standard (for GC or LC-MS analysis) to each vial.

  • Reaction and Monitoring: Seal the vials and place them in a pre-heated aluminum block. Monitor the reactions at regular intervals by taking small aliquots and analyzing them by GC or LC-MS.

  • Analysis: Compare the reaction rates and final conversions for each ligand to identify the most effective one for your system.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_vials Prepare Vials with Substrates and Base add_reagents Add Catalyst/Ligand and Solvent prep_vials->add_reagents prep_catalyst Prepare Catalyst and Ligand Stock Solutions prep_catalyst->add_reagents run_reaction Run Reaction at Elevated Temperature add_reagents->run_reaction monitor Monitor Progress (GC/LC-MS) run_reaction->monitor analyze Compare Ligand Performance monitor->analyze identify_optimal Identify Optimal Ligand analyze->identify_optimal

Caption: Workflow for ligand screening experiment.

Conclusion

Overcoming catalyst poisoning by benzimidazole nitrogen in cross-coupling reactions requires a systematic and informed approach. By understanding the underlying mechanisms of catalyst deactivation and methodically troubleshooting key reaction parameters such as ligand choice, reagent purity, and reaction conditions, researchers can significantly improve the success rate of these challenging but vital transformations. This guide serves as a starting point for navigating these complexities and achieving your synthetic goals.

References

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society.
  • Troubleshooting guide for low conversion rates in benzimidazole synthesis. Benchchem.
  • Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings.
  • Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings.
  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Bromo-benzenesulfonamides. Benchchem.
  • Additive and Counterion Effects in Iron-Catalyzed Reactions Relevant to C–C Bond Form
  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed.
  • Technical Support Center: Catalyst Deactivation in 2-Iodothiophenol Reactions. Benchchem.
  • Reaction monitoring reveals poisoning mechanism of Pd 2 (dba) 3 and guides catalyst selection.
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
  • Bypassing the Limitations of Directed C–H Functionaliz
  • C
  • Technical Support Center: Catalyst Deactivation in Pyridine-2-sulfon
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Intramolecular arylation of benzimidazoles via Pd(II)/Cu(I)
  • Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry.
  • Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds. Benchchem.
  • CHAPTER 9: NHC–Palladium Complexes in Catalysis. The Royal Society of Chemistry.
  • Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs.
  • Nitrogen Heterocycles: Versatile Building Blocks Shaping Industries. MSE Supplies.
  • preventing debromination in Suzuki coupling of bromo-imidazoles. Benchchem.
  • Recent Advances in Benzimidazole Based NHC‐Metal Complex Catalysed Cross‐Coupling Reactions.
  • Technical Support Center: Catalyst Poisoning in Reactions with 5-Chlorobenzo[d]oxazole-2-carbaldehyde. Benchchem.

Sources

Technical Support Center: Purification Strategies for (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid and its derivatives. These compounds are valuable building blocks in medicinal chemistry and drug development, often utilized in cross-coupling reactions like the Suzuki-Miyaura coupling.[1] However, their unique structure, featuring a basic benzimidazole ring fused to an acidic boronic acid moiety, presents specific purification challenges.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into overcoming these challenges. We will move beyond simple procedural lists to explain the chemical principles behind each step, empowering you to troubleshoot effectively and optimize your purification strategies.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My ¹H NMR spectrum shows my desired product, but also a significant peak corresponding to 1-methyl-1H-benzimidazole. What is this impurity and how can I prevent it?

Answer: You are observing the product of protodeboronation , a common and often frustrating side reaction for heteroaromatic boronic acids.[2] This process involves the cleavage of the carbon-boron (C-B) bond and its replacement with a carbon-hydrogen (C-H) bond, converting your boronic acid back to its parent heterocycle.

The Underlying Chemistry: (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid is a basic heteroaromatic boronic acid. In neutral aqueous solutions, these compounds can form a zwitterionic species. This zwitterion is often highly unstable and can undergo rapid, unimolecular fragmentation, leading to the loss of the boronic acid group.[2] The reaction is highly dependent on pH and reaction conditions. Both strongly acidic and strongly basic conditions can also promote protodeboronation, though the mechanism may differ.[2][3]

Preventative & Remedial Strategies:

  • Control pH: During aqueous workups and extractions, use mild conditions. Avoid prolonged exposure to neutral water or strong acids/bases.

  • Use Anhydrous Solvents: Whenever possible, perform manipulations under an inert atmosphere using dry solvents to minimize hydrolysis, which can be a precursor to protodeboronation.[4]

  • "Slow Release" Strategy: In coupling reactions, consider converting the boronic acid to a more stable derivative, like a MIDA boronate ester. These derivatives slowly release the active boronic acid into the reaction mixture, keeping its concentration low and minimizing the potential for side reactions like protodeboronation.[2]

  • Purification: If protodeboronation has already occurred, the resulting 1-methyl-1H-benzimidazole is more nonpolar than your desired product. It can typically be separated using flash column chromatography or, in some cases, by careful recrystallization.

Question 2: My compound streaks badly on a standard silica gel TLC plate and I get very low recovery when I attempt column chromatography. What is happening?

Answer: This is a classic problem when purifying boronic acids on standard silica gel. Boronic acids, much like carboxylic acids, are highly polar and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica.[3][5] This leads to irreversible adsorption (streaking and tailing on TLC) and decomposition on the column, resulting in poor separation and low recovery.[4][6]

The Underlying Chemistry: The Lewis acidic boron atom and the hydroxyl groups of the boronic acid can form strong hydrogen bonds or coordinate with the silica surface. The acidic nature of silica gel can also catalyze decomposition and protodeboronation.[4] For your specific molecule, the basic nitrogen of the benzimidazole ring will also strongly interact with the acidic silica, exacerbating the issue.

Effective Chromatographic Solutions:

  • Deactivate the Silica: Before running your column, pre-treat the silica gel by flushing it with an eluent containing a small amount of a basic modifier like triethylamine (~1%).[4] This neutralizes the acidic sites on the silica, reducing unwanted interactions.

  • Use an Alternative Stationary Phase:

    • Neutral Alumina: Often a good alternative to silica for basic compounds.[4]

    • Reverse-Phase (C18) Silica: This is an excellent option, especially for polar compounds. You will use polar solvents like acetonitrile/water or methanol/water as the mobile phase.[7][8] Be mindful that prolonged evaporation of aqueous fractions can sometimes lead to degradation, so use lower temperatures or freeze-drying if possible.[8]

  • Derivatize Before Chromatography: Convert the highly polar boronic acid into a less polar, more chromatographically "well-behaved" boronate ester, such as a pinacol ester.[7] These esters are significantly more stable on silica gel and can be purified using standard normal-phase chromatography. The boronic acid can be regenerated afterward if necessary.

Question 3: My mass spectrum shows a peak at roughly three times the mass of my product, and my NMR signals are broad. What am I seeing?

Answer: You are likely observing the formation of a boroxine , which is a cyclic trimer anhydride of your boronic acid. This happens when three molecules of the boronic acid condense, eliminating three molecules of water.

The Underlying Chemistry: The tendency of boronic acids to form these anhydrides is a well-known phenomenon that complicates their characterization.[3] The formation is an equilibrium process. In the solid state or in non-polar, aprotic solvents, the boroxine form may be favored.

Table 1: Common Impurities and Their Analytical Signatures

Impurity Typical ¹H NMR Signature Typical Mass Spec Signature
Protodeboronation Product Sharp signals for the parent benzimidazole. [M+H]⁺ of the parent benzimidazole.
Boroxine (Trimer) Broadened or complex signals for the desired product. [3M-3H₂O+H]⁺
Boric Acid Silent in ¹H NMR. Detectable by ¹¹B NMR. Not typically observed by ESI-MS.

| Unreacted Starting Materials | Signals corresponding to the synthetic precursors. | [M+H]⁺ of starting materials. |

How to Address Boroxine Formation:

  • Characterization: To get a clean NMR spectrum, dissolve your sample in a coordinating deuterated solvent like methanol-d₄ or DMSO-d₆. These solvents will help break up the boroxine and shift the equilibrium back to the monomeric boronic acid.[9]

  • Purification: During purification, the presence of boroxines can be minimized by using protic solvents. In chromatography, adding a small amount of water or methanol to the mobile phase can sometimes help.

  • Prevention: Store your purified boronic acid in a desiccator under an inert atmosphere to prevent both anhydride formation and hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable, general-purpose strategy for purifying (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid derivatives?

A1: For many derivatives in this class, the most robust method is not direct purification but a derivatization-purification-hydrolysis sequence . Specifically, converting the crude boronic acid to its diethanolamine adduct.[7][8] These adducts are often highly crystalline, stable solids that can be easily purified by recrystallization, separating them from non-acidic impurities. The pure boronic acid can then be liberated by treatment with acid.[8] This method is particularly effective at removing the non-polar protodeboronation byproduct.

Q2: When should I choose recrystallization over chromatography?

A2:

  • Choose Recrystallization when: Your crude product is >90% pure and you have a solid material. It is an excellent method for removing small amounts of impurities with different solubility profiles and is highly scalable. The key is finding the right solvent system, which may require screening.[3][6]

  • Choose Chromatography when: Your crude mixture contains multiple components with similar polarities, or when the product is an oil that fails to crystallize.[6] It offers finer separation but is generally more labor-intensive and less scalable than recrystallization.

Q3: How can I remove residual palladium catalyst from my synthesis?

A3: Residual palladium can often be removed by filtering the crude product solution through a plug of Celite® or silica gel.[4] Specialized scavenger resins or performing an aqueous workup with a chelating agent like EDTA can also be effective for removing trace metals.

Experimental Protocols & Workflows
Workflow: Purification Strategy Decision Tree

This diagram outlines a logical path for selecting the appropriate purification technique based on the state and purity of your crude material.

G start Crude Product (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic Acid Derivative is_solid Is the material a solid? start->is_solid purity_check Purity > 90%? is_solid->purity_check  Yes derivatize Derivatize to Purify (e.g., Diethanolamine Adduct) is_solid->derivatize  No (Oil) recrystallize Attempt Recrystallization purity_check->recrystallize  Yes chromatography Purify by Chromatography (Deactivated Silica or C18) recrystallize->chromatography  Failure success Pure Product recrystallize->success  Success chromatography->success  Success failure Purification Failed chromatography->failure derivatize->success  Success derivatize->failure pry_check pry_check pry_check->chromatography  No

Caption: Decision tree for selecting a purification strategy.

Protocol 1: Purification via Diethanolamine Adduct Formation

This protocol is adapted from methodologies described for challenging boronic acid purifications.[7][8] It is highly effective for removing non-acidic impurities like the protodeboronated side product.

Step-by-Step Methodology:

  • Adduct Formation:

    • Dissolve the crude boronic acid derivative in a suitable solvent (e.g., ethyl acetate or diethyl ether).

    • Add diethanolamine (1.0 - 1.1 equivalents) dropwise while stirring at room temperature.

    • The diethanolamine adduct, being a stable five-membered ring complex, will often precipitate as a white solid. If precipitation is slow, cooling the mixture or adding a non-polar solvent like hexanes can induce it.

  • Isolation of Adduct:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold diethyl ether or hexanes to remove any soluble, non-polar impurities.

    • Dry the adduct under vacuum. At this stage, the adduct is typically very pure.

  • Liberation of Pure Boronic Acid:

    • Suspend the purified diethanolamine adduct in a biphasic mixture of ethyl acetate and an acidic aqueous solution (e.g., 1 M HCl or a saturated boric acid solution).[7][8]

    • Stir vigorously until the solid dissolves. The diethanolamine will be protonated and move into the aqueous layer, liberating the free boronic acid into the organic layer.

    • Separate the organic layer. Wash it with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure boronic acid derivative.

Workflow: Diethanolamine Adduct Purification

G cluster_0 Adduct Formation & Isolation cluster_1 Liberation of Free Acid A Crude Boronic Acid in Ethyl Acetate B Add Diethanolamine A->B C Precipitation of Adduct B->C D Filter & Wash Solid C->D E Pure Adduct (Solid) D->E F Suspend Adduct in EtOAc / 1M HCl E->F G Separate Layers F->G H Organic Layer (Contains Product) G->H I Aqueous Layer (Contains DEA Salt) G->I J Dry & Evaporate H->J K Pure Boronic Acid J->K

Caption: Workflow for purification via diethanolamine adduct.

References
  • Wikipedia. Protodeboronation. [Link]

  • ResearchGate. How to purify boronic acids/boronate esters?. [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (Vol. 1). John Wiley & Sons. [Link]

  • Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Biotime. The development of the boronate affinity chromatography and Biotime's success. [Link]

  • RSC Publishing. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

  • Taylor & Francis Group. Boronate Affinity Chromatography. In Handbook of Affinity Chromatography. [Link]

  • Reddit. HELP: Purifying boronic acids sucks : r/OrganicChemistry. [Link]

  • ACS Publications. Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry. [Link]

  • Der Pharma Chemica. Benzimidazole Synthesis By Using Boron Sulfonic Acid As A New And Efficient Catalyst At Room Temperature. [Link]

  • SciSpace. Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

  • ResearchGate. Protodeboronation and its application in synthesis. [Link]

  • ACS Publications. Development of Organic Transformations Based on Protodeboronation. [Link]

  • YouTube. How to Purify Boric Acid (by Recrystallization). [Link]

  • Chemistry Stack Exchange. Challenging purification of organoboronic acids. [Link]

  • Reddit. Purification of boronic acids? : r/chemistry. [Link]

  • Wiley-VCH. Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

  • Journal of Pharmaceutical Science and Bioscientific Research. Boric Acid Catalyzed Synthesis of Benzimidazoles in Aqueous Medium. [Link]

  • ResearchGate. Boric Acid Catalyzed Convenient Synthesis of Benzimidazoles in Aqueous Media. [Link]

  • MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

  • Google Patents.
  • Rasayan Journal of Chemistry. SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. [Link]

  • MDPI. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC). [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic Acid: Spectral Analysis and Comparative Utility in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic functionalization of heterocyclic scaffolds is paramount for the discovery of novel therapeutics and functional materials. Among these, the benzimidazole core is a privileged motif, appearing in a multitude of biologically active compounds. This guide provides an in-depth technical analysis of a key building block, (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid , offering a detailed examination of its predicted Nuclear Magnetic Resonance (NMR) spectral data, a comparison with a commercially available alternative, and a practical workflow for its application in the widely utilized Suzuki-Miyaura cross-coupling reaction.

Unveiling the Structure: Predicted ¹H and ¹³C NMR Spectral Data

Predicted ¹H and ¹³C NMR Data for (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-2~8.0~142
H-4~7.8~121
H-5~7.3~124
H-6~7.9~125
N-CH₃~3.8~32
C-2-~142
C-3a-~143
C-4~7.8~121
C-5~7.3~124
C-6~7.9~125
C-7-(ipso-carbon, weak/broad)
C-7a-~135
N-CH₃~3.8~32

Disclaimer: These are predicted values based on analogous compounds and substituent effects. Actual experimental values may vary.

Rationale for Predicted Chemical Shifts:

The predicted chemical shifts are derived from the experimental data of 1-methyl-1H-benzimidazole, with adjustments based on the expected electronic effects of the boronic acid group at the C-7 position.

  • ¹H NMR: The protons on the benzimidazole ring (H-4, H-5, and H-6) are expected to exhibit distinct downfield shifts due to the electron-withdrawing nature of the adjacent boronic acid group. The proton at the 2-position (H-2) and the methyl protons (N-CH₃) are anticipated to be less affected. The protons of the B(OH)₂ group will likely appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.

  • ¹³C NMR: The ipso-carbon (C-7) to which the boronic acid is attached is expected to be significantly deshielded and may appear as a broad signal due to quadrupolar relaxation of the boron nucleus. The adjacent carbons (C-6 and C-7a) will also experience a downfield shift. The remaining carbon signals of the benzimidazole core will be influenced to a lesser extent.

Comparative Analysis: (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic Acid vs. 4-Formylphenylboronic Acid

In the context of Suzuki-Miyaura cross-coupling reactions, the choice of boronic acid is critical. Here, we compare our target compound with a readily available and widely used alternative, 4-formylphenylboronic acid .

Feature (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic Acid 4-Formylphenylboronic Acid
Core Structure 1-MethylbenzimidazolePhenyl
Key Functional Group N-methylated benzimidazoleFormyl (aldehyde)
Reactivity in Suzuki Coupling Expected to be a good coupling partner. The benzimidazole nitrogen can potentially coordinate to the palladium catalyst, influencing reactivity.A standard and reliable coupling partner. The electron-withdrawing formyl group can affect the transmetalation step.
Potential for Further Functionalization The benzimidazole core offers sites for further modification.The formyl group is a versatile handle for subsequent reactions such as reductive amination or Wittig reactions.

¹H and ¹³C NMR Spectral Data for 4-Formylphenylboronic Acid

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aldehyde H~10.0-
Aromatic H (ortho to -CHO)~7.9~135
Aromatic H (ortho to -B(OH)₂)~8.1~130
C (ipso to -B(OH)₂)-(weak/broad)
Aldehyde C-~192

(Note: The provided data for 4-formylphenylboronic acid is representative and may vary slightly depending on the solvent and experimental conditions.)

The choice between these two building blocks will ultimately depend on the desired final molecular architecture. (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid provides a direct route to incorporating a methylated benzimidazole moiety, a common pharmacophore. In contrast, 4-formylphenylboronic acid is a more general-purpose reagent for introducing a formylphenyl group, which can then be further elaborated.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds. The following is a representative protocol for the coupling of a benzimidazole boronic acid with an aryl halide.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine aryl halide (1.0 equiv), (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv) in a reaction vessel. B Add palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable solvent (e.g., dioxane/water mixture). A->B 1. Add Reagents C Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes. B->C 2. Inert Atmosphere D Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring. C->D 3. Heating E Monitor the reaction progress by TLC or LC-MS. D->E 4. Monitoring F After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). E->F 5. Quenching G Wash the organic layer with water and brine. F->G 6. Extraction H Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. G->H 7. Drying I Purify the crude product by column chromatography. H->I 8. Purification

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices:
  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Degassing the reaction mixture is crucial to prevent catalyst deactivation and ensure a high yield.

  • Base: The base plays a critical role in the transmetalation step of the catalytic cycle, activating the boronic acid for transfer of the organic group to the palladium center[1]. The choice of base can significantly impact the reaction outcome.

  • Solvent System: A mixture of an organic solvent and water is often employed. The organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base and facilitates the transmetalation step.

Molecular Structure and Key Interactions

The following diagram illustrates the molecular structure of (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid.

molecular_structure N1 N C2 C N1->C2 Me CH₃ N1->Me N3 N C2->N3 C3a C N3->C3a C4 C C3a->C4 C7a C C3a->C7a C5 C C4->C5 C6 C C5->C6 C7 C C6->C7 C7->C7a B B C7->B C7a->N1 OH1 OH B->OH1 OH2 OH B->OH2

Caption: Molecular structure of (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid.

Conclusion

(1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid represents a valuable, albeit not widely characterized, building block for the synthesis of complex molecules containing the 1-methylbenzimidazole scaffold. This guide provides a predictive framework for its spectral identification and a direct comparison with a common alternative, empowering researchers to make informed decisions in their synthetic strategies. The provided experimental workflow for the Suzuki-Miyaura cross-coupling reaction serves as a practical starting point for the application of this and similar benzimidazole boronic acids in the construction of novel molecular entities.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • PubChem. 4-Formylphenylboronic acid. [Link]

  • El Kihel, A.; et al. 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 2012 , 5 (4), 523-526. [Link]

  • García-Báez, E. V.; et al. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 2022 , 27 (19), 6335. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Reich, H. J. 13C NMR Chemical Shifts. University of Wisconsin. [Link]

  • Pretsch, E.; Clerc, T.; Seibl, J.; Simon, W. Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag, 1989.

Sources

A Comparative Guide to HPLC Method Development for Benzimidazole Boronic Acid Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Benzimidazole boronic acids, a critical class of compounds in medicinal chemistry, are no exception. Their purity directly impacts the safety and efficacy of the final drug product. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) method development for analyzing benzimidazole boronic acid purity, supported by experimental insights and comparisons with alternative analytical techniques.

The Critical Role of Purity Analysis

Benzimidazole boronic acids are versatile building blocks in organic synthesis, notably in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.[1] However, their inherent reactivity and potential for degradation pose significant analytical challenges. Impurities can arise from starting materials, by-products, or degradation, and their presence can have unforeseen consequences in downstream applications. Therefore, a robust and reliable analytical method is not just a regulatory requirement but a cornerstone of quality drug development.

HPLC: The Workhorse for Purity Assessment

HPLC is a powerful and widely adopted technique for the purity determination of non-volatile and thermally labile compounds like many benzimidazole derivatives.[2] Its high resolution and sensitivity make it ideal for separating the main compound from closely related impurities.[2]

Designing a Robust HPLC Method: A Step-by-Step Rationale

Developing a stability-indicating HPLC method requires a systematic approach, where each parameter is carefully chosen to achieve optimal separation and quantification.

1. Column Selection: The Heart of the Separation

  • Initial Choice: C18 Columns For reversed-phase HPLC, a C18 (octadecylsilyl) column is the most versatile and common starting point due to its broad applicability for a wide range of analytes.[3] The non-polar nature of the C18 stationary phase provides good retention for the moderately polar benzimidazole boronic acid structure.

  • Addressing Peak Tailing: Boronic acids can exhibit peak tailing on silica-based columns due to interactions with residual silanol groups.[4] To mitigate this, consider using end-capped C18 columns or columns with a different stationary phase, such as a phenyl-hexyl column, which can offer alternative selectivity for aromatic compounds.[3] An evaluation of columns with varying silanol activity is recommended to minimize on-column hydrolysis, a common issue with boronic esters.[4][5]

2. Mobile Phase Optimization: Driving the Separation

  • The Power of Gradient Elution: A gradient elution, starting with a higher percentage of an aqueous mobile phase and gradually increasing the organic component, is generally effective for separating impurities with varying polarities.[2][3]

  • Mobile Phase A (Aqueous): Typically, this consists of water with an acidifier. The addition of an acid, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), is crucial.[3] It serves to protonate the basic nitrogen atoms in the benzimidazole ring, which improves peak shape and reduces tailing.[3]

  • Mobile Phase B (Organic): Acetonitrile is a common choice for the organic mobile phase due to its low viscosity and UV transparency.[3][6] Methanol can also be used and may offer different selectivity.

3. Detection: Visualizing the Analytes

  • UV Detection: Benzimidazole derivatives generally exhibit strong UV absorbance, making a Diode Array Detector (DAD) or a UV detector a suitable choice.[3] It is essential to determine the wavelength of maximum absorbance (λmax) for the specific benzimidazole boronic acid to ensure optimal sensitivity. Wavelengths around 254 nm or 280 nm are often good starting points.[2][3]

4. Forced Degradation Studies: Ensuring Method Specificity

To develop a truly "stability-indicating" method, forced degradation studies are indispensable.[7] These studies involve subjecting the benzimidazole boronic acid to various stress conditions to intentionally generate degradation products.[7][8] The goal is to demonstrate that the analytical method can effectively separate the intact drug from its potential degradants.[7]

Common stress conditions include:

  • Acid and Base Hydrolysis: Treatment with dilute acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH) to assess hydrolytic stability.[9]

  • Oxidation: Exposure to an oxidizing agent like hydrogen peroxide to evaluate oxidative susceptibility.[9]

  • Thermal Stress: Heating the sample to assess thermal stability.[9]

  • Photostability: Exposing the sample to light to evaluate its sensitivity to photodegradation.[9]

The aim is to achieve 5-20% degradation to ensure that the degradation products are present at a sufficient level to be detected and resolved from the main peak.[9][10]

Visualizing the HPLC Method Development Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_method_dev Method Development cluster_validation Method Validation (ICH Q2) cluster_analysis Purity Analysis Prep Accurate Weighing & Dissolution in Appropriate Diluent Col_Select Column Selection (e.g., C18, Phenyl-Hexyl) Prep->Col_Select MP_Opt Mobile Phase Optimization (Gradient, pH, Organic Modifier) Col_Select->MP_Opt Initial Screening Det_Opt Detector Parameter Setting (Wavelength, Bandwidth) MP_Opt->Det_Opt Fine-tuning Specificity Specificity (Forced Degradation) Det_Opt->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability, Intermediate Precision) LOD_LOQ LOD & LOQ Robustness Robustness Analysis Inject Sample & Analyze Data (Area Percent Calculation) Robustness->Analysis Analytical_Comparison cluster_chromatography Chromatographic Methods cluster_electrophoresis Electrophoretic Methods cluster_spectroscopy Spectroscopic Methods HPLC HPLC (Robust & Versatile) UPLC UPLC (High Speed & Resolution) HPLC->UPLC Improved Performance GC GC (For Volatile Impurities) CE Capillary Electrophoresis (Orthogonal Selectivity) qNMR qNMR (Absolute Quantification) Purity_Analysis Benzimidazole Boronic Acid Purity Assessment Purity_Analysis->HPLC Primary Technique Purity_Analysis->GC Specific Impurities Purity_Analysis->CE Orthogonal Method Purity_Analysis->qNMR Confirmatory Method

Sources

Technical Guide: Mass Spectrometry Fragmentation of 1-Methyl-Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 1-methyl-benzimidazole derivatives. It is designed for drug development professionals requiring rigorous structural characterization standards.

Executive Summary

Benzimidazole derivatives are privileged scaffolds in medicinal chemistry (e.g., antihistamines, anthelmintics, proton pump inhibitors). The 1-methyl substitution is a critical structural modification used to block tautomerism, improve lipophilicity, and alter metabolic stability.

Unlike their N-unsubstituted counterparts, 1-methyl-benzimidazoles exhibit distinct fragmentation behaviors due to the "locked" nitrogen position. This guide compares these patterns, providing a robust framework for distinguishing 1-methyl derivatives from structural isomers and degradation products using Electron Ionization (EI) and Electrospray Ionization (ESI).

The Comparative Landscape: 1-Methyl vs. N-Unsubstituted

The primary challenge in analyzing benzimidazoles is distinguishing between N1-substituted and N-unsubstituted forms, particularly when analyzing metabolic mixtures where N-demethylation may occur.

Feature1-Methyl-BenzimidazoleN-Unsubstituted Benzimidazole
Tautomerism Locked. No proton migration possible between N1 and N3.Active. Rapid equilibrium between N1-H and N3-H.
Primary Neutral Loss Loss of CH₃CN (Acetonitrile) or HCN (after rearrangement).Exclusive loss of HCN (Hydrogen Cyanide).
Radical Stability (EI) Stabilizes radical cation at N1; methyl group can be lost as CH₃• (m/z -15).Radical typically centers on the aromatic ring; H• loss is common.[1][2][3]
ESI Adducts Predominantly [M+H]⁺.[M+H]⁺ and often [M-H]⁻ in negative mode.

Mechanistic Fragmentation Pathways

Understanding the causality of bond cleavage is essential for interpreting spectra.[1]

Electron Ionization (EI) Pathways (Hard Ionization)

In EI (70 eV), the molecular ion (


) is highly energetic.
  • Ring Cleavage (The "RDA-like" Mechanism): The benzimidazole core typically undergoes a Retro-Diels-Alder (RDA) type cleavage or simply ring opening.

  • The Methyl Effect: The 1-methyl group allows for the elimination of acetonitrile (

    
    , 41 Da) from the imidazole ring, a pathway less favorable in N-H analogs which prefer losing HCN (27 Da).
    
  • Substituent Fragmentation: If long alkyl chains or esters are present at C-2, "McLafferty Rearrangements" often precede ring destruction.

ESI-CID Pathways (Soft Ionization)

In LC-MS/MS, the protonated molecule


 undergoes Collision-Induced Dissociation (CID).
  • Protonation Site: Protonation occurs at the basic N-3 (the imine nitrogen).

  • Charge Remote Fragmentation: The positive charge remains on the imidazole ring while substituents (e.g., phenyl, alkyl) fragment first.

Visualization of Fragmentation Logic

The following diagram maps the critical decision tree for fragmentation, distinguishing between the 1-methyl and N-H pathways.

FragmentationPathways Parent 1-Methyl-Benzimidazole (Parent Ion) RadicalCat Radical Cation (EI) [M]+. Parent->RadicalCat 70 eV EI Protonated Protonated Ion (ESI) [M+H]+ Parent->Protonated ESI (+ve) LossMethyl Loss of Methyl Radical [M - 15]+ RadicalCat->LossMethyl Minor Path RingOpen Ring Cleavage RadicalCat->RingOpen Major Path SubstituentLoss Substituent Cleavage (e.g., C-2 side chain) Protonated->SubstituentLoss Low CE LossHCN Loss of HCN (Rearrangement) RingOpen->LossHCN Common LossAcetonitrile Loss of CH3CN (Characteristic for 1-Me) RingOpen->LossAcetonitrile Specific to 1-Me Benzyne Benzyne Cation (m/z 76/77) LossHCN->Benzyne LossAcetonitrile->Benzyne CoreFrag Core Fragmentation (High Energy CID) SubstituentLoss->CoreFrag High CE

Figure 1: Mechanistic divergence between EI and ESI fragmentation pathways for 1-methyl-benzimidazoles. Note the characteristic loss of Acetonitrile in the EI pathway.

Experimental Protocols

To ensure reproducible data, the following self-validating protocols are recommended. These maximize the detection of characteristic fragments.

Sample Preparation & Ionization[4][5][6][7][8]
  • Solvent System: Methanol/Water (50:50) with 0.1% Formic Acid. Avoid trifluoroacetic acid (TFA) as it suppresses ionization in ESI.

  • Concentration: 1 µg/mL (ESI) or 1 mg/mL (EI/GC-MS).

Workflow Diagram

The following workflow ensures data integrity from sample injection to spectral deconvolution.

ExperimentalWorkflow Sample Sample Prep (MeOH + 0.1% FA) Inlet Direct Infusion (or LC/GC) Sample->Inlet Source Ion Source (ESI / EI) Inlet->Source Flow: 5-10 µL/min Filter Mass Analyzer (Q-TOF / Orbitrap) Source->Filter Ion Beam Detector Detector Filter->Detector Data Data Processing (MassFrontier / ChemDraw) Detector->Data Raw Spectra

Figure 2: Standardized workflow for acquiring high-fidelity mass spectral data.

Data Interpretation: Characteristic Ions

The following table summarizes the diagnostic ions typically observed for a generic 1-methyl-benzimidazole core (MW ~132 Da) substituted at the 2-position.

Ion Typem/z (Approx)Origin/MechanismDiagnostic Value
Molecular Ion M⁺ / [M+H]⁺ Parent molecule.[3]Confirms MW.[4] Base peak in ESI.[2][5]
[M - 15]⁺ M - 15 Loss of Methyl radical (CH₃•).High. Indicates N-methyl or C-methyl presence (EI only).
[M - 27]⁺ M - 27 Loss of HCN.[6]Medium. Common to all benzimidazoles.
[M - 41]⁺ M - 41 Loss of CH₃CN (Acetonitrile).Very High. Strong indicator of 1-methyl substitution.
Aryne Cation 90 / 91 Azirine/Tropylium-like rearrangement.Structural fingerprint of the benzene ring.[7]
Phenyl Cation 77 C₆H₅⁺Indicates unsubstituted benzene ring integrity.
Case Study Insight: 1-Methyl-2-Benzimidazolecarbamate (Carbendazim derivative)

In the analysis of carbamate derivatives:

  • EI Spectrum: Shows a dominant molecular ion.[2][3][8] The first major loss is often the methoxy group (

    
    ) or the entire carbamate side chain, followed by the expulsion of the N-methyl group as part of the ring cleavage.
    
  • ESI Spectrum: The

    
     is extremely stable. High collision energy (CE > 35 eV) is often required to break the ring, which typically yields the 1-methyl-2-amino-benzimidazole cation.
    

References

  • Hida, F., et al. (1994).[5] "Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives." Journal of Mass Spectrometry. (Verified via SciSpace/Wiley).

  • Ibrahim, H. K., et al. (2008).[7][5][9] "Synthesis and investigation of mass spectra of some novel benzimidazole derivatives." Macedonian Journal of Chemistry and Chemical Engineering. .

  • El Kihel, A., et al. (2016).[5] "Study of mass spectra of benzimidazole derivatives." International Journal of Development Research. .

  • ChemGuide. "Fragmentation Patterns in Mass Spectrometry." .

  • MetwareBio. "Top 6 Ion Sources in Mass Spectrometry: EI vs ESI." .

Sources

The Green Advantage: Why Boronic Acids Outshine Stannanes in Benzimidazole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Strategic Cross-Coupling in Drug Discovery

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs. Its versatile biological activity is profoundly influenced by the substituents at its various positions. Consequently, the efficient and strategic functionalization of the benzimidazole nucleus is a critical task for researchers in drug development. Among the plethora of cross-coupling reactions available, the Suzuki-Miyaura and Stille couplings have emerged as powerful tools for forging carbon-carbon bonds. However, the choice of the organometallic reagent—boronic acid or organostannane—has significant implications for the reaction's success, safety, and scalability.

This guide provides an in-depth comparison of the use of boronic acids and stannanes in the functionalization of benzimidazoles, offering experimental data and field-proven insights to aid researchers in making informed decisions for their synthetic strategies.

At a Glance: Boronic Acids vs. Stannanes

ParameterBoronic Acids (Suzuki Coupling)Stannanes (Stille Coupling)
Toxicity Generally low toxicity, considered "green" reagents.[1]Highly toxic, posing significant environmental and health risks.[2][3]
Byproduct Removal Boron-based byproducts are typically water-soluble and easily removed.[1]Tin-based byproducts are often difficult to remove and require specific workup procedures.[1]
Reaction Conditions Often requires a base for activation.[4]Generally proceeds under neutral conditions, beneficial for base-sensitive substrates.
Functional Group Tolerance Broad tolerance, but can be sensitive to certain functional groups under basic conditions.Excellent functional group tolerance, often superior for complex molecules.[5]
Stability Generally stable, but can be prone to protodeboronation under certain conditions.Air and moisture stable, but can be less stable at elevated temperatures.[2]
Yields (Benzimidazole Functionalization) Good to excellent yields are achievable.[4][6]Good to excellent yields are achievable.[7][8]

The Decisive Factors: A Deeper Dive

Toxicity and Environmental Impact: The "Green" Chemistry Advantage of Boronic Acids

In the context of pharmaceutical development, where safety and environmental impact are paramount, the low toxicity of boronic acids presents a compelling advantage over the highly toxic nature of organotin compounds.[1][2][3] Organostannanes are known neurotoxins, and their removal to pharmaceutically acceptable levels can be a significant challenge, adding complexity and cost to the manufacturing process.[3] Boronic acids, in contrast, are generally considered environmentally benign, and their byproducts are more easily managed, aligning with the principles of green chemistry.[1]

Workup and Purification: The Practicality of Boron-Based Byproducts

The ease of byproduct removal is a critical factor in the efficiency of a synthetic route. Boronic acid byproducts are typically inorganic salts that are readily removed through aqueous workup.[1] In contrast, the removal of organotin byproducts from Stille reactions is notoriously difficult and often requires specific and sometimes harsh workup procedures, such as treatment with potassium fluoride or chromatography on silica gel treated with triethylamine.[1] This added purification step can lead to lower overall yields and increased solvent waste.

Reaction Conditions and Functional Group Tolerance: A Balancing Act

The Stille coupling often proceeds under neutral conditions, which can be a significant advantage when working with substrates bearing base-sensitive functional groups.[5] The Suzuki coupling, on the other hand, typically requires a base to activate the boronic acid for transmetalation.[4] However, the development of milder bases and reaction conditions has significantly expanded the functional group tolerance of the Suzuki reaction.[9]

While the Stille reaction is often lauded for its broad functional group tolerance, particularly in the synthesis of complex molecules, the Suzuki coupling has proven to be highly effective for a wide range of substrates, including those with sensitive functionalities.[5][9] For the functionalization of N-heterocycles like benzimidazoles, both methods can provide high yields, but the choice may depend on the specific electronic and steric properties of the coupling partners.[7] For instance, sterically hindered substrates may, in some cases, favor the Stille coupling.[7]

Experimental Protocols: A Side-by-Side Comparison

To provide a practical illustration, here are representative protocols for the arylation of a 2-halobenzimidazole using both Suzuki and Stille couplings.

Protocol 1: Suzuki-Miyaura Coupling of 1-Cyclohexyl-2-iodo-1H-benzimidazole

This protocol is adapted from a microwave-assisted synthesis of 2-aryl benzimidazoles.[4]

Workflow for Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - 1-Cyclohexyl-2-iodo-1H-benzimidazole (1.0 mmol) - Arylboronic acid (1.6 mmol) - PdCl2 (5 mol%) - SPhos (10 mol%) - Cs2CO3 (2 mmol) - Dioxane mw_irrad Microwave Irradiation (120 °C, 30-40 min) reagents->mw_irrad cool Cool to RT mw_irrad->cool add_water Add Water cool->add_water extract Extract with Ethyl Acetate add_water->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate dry->concentrate purify Flash Chromatography concentrate->purify product Isolated 2-Arylbenzimidazole purify->product

Caption: General workflow for the Suzuki coupling of a 2-iodobenzimidazole.

Step-by-Step Procedure:

  • To a microwave reaction vial, add 1-cyclohexyl-2-iodo-1H-benzimidazole (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.6 mmol, 1.6 equiv), cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv), palladium(II) chloride (PdCl₂, 0.05 mmol, 5 mol%), and SPhos (0.10 mmol, 10 mol%).

  • Add anhydrous dioxane (5 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120 °C for 30-40 minutes.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-1-cyclohexyl-1H-benzimidazole.[4]

Protocol 2: Stille Coupling of a 2-Halobenzimidazole (Generalized)

This protocol is a generalized procedure based on established Stille coupling methodologies for aryl halides.[10][11][12]

Workflow for Stille Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine under Inert Atmosphere: - 2-Halobenzimidazole (1.0 eq) - Arylstannane (1.1-1.2 eq) - Pd Catalyst (e.g., Pd(PPh3)4, 2-5 mol%) - Anhydrous Solvent (e.g., Toluene, Dioxane) heat Heat (80-110 °C, 4-24 h) reagents->heat cool Cool to RT heat->cool dilute Dilute with Organic Solvent cool->dilute kf_wash Wash with aq. KF solution dilute->kf_wash brine_wash Wash with Brine kf_wash->brine_wash dry Dry Organic Layer brine_wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Isolated 2-Arylbenzimidazole purify->product

Caption: General workflow for the Stille coupling of a 2-halobenzimidazole.

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-halobenzimidazole (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a stir bar.

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Add the arylstannane (1.1-1.2 equiv) to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate.

  • Wash the organic phase with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts. Filter through Celite if necessary.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Insights: A Tale of Two Cycles

The catalytic cycles of the Suzuki-Miyaura and Stille couplings are analogous, proceeding through oxidative addition, transmetalation, and reductive elimination. The key distinction lies in the nature of the transmetalating agent and the conditions required for this step.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_complex R-Pd(II)-X L_n OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation ArPdR Ar-Pd(II)-R L_n Transmetalation->ArPdR ArBOH2 Ar-B(OH)2 ArBOH2->Transmetalation Base Base Base->Transmetalation RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: The Suzuki-Miyaura coupling catalytic cycle, highlighting the role of a base.

In the Suzuki coupling, the boronic acid is activated by a base to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium(II) complex.[4]

Catalytic Cycle of Stille Coupling

Stille_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_complex R-Pd(II)-X L_n OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation ArPdR Ar-Pd(II)-R L_n Transmetalation->ArPdR ArSnR3 Ar-SnR'3 ArSnR3->Transmetalation RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: The Stille coupling catalytic cycle, which typically proceeds without a base.

The Stille coupling, in contrast, does not generally require a base for the transmetalation step, as the organostannane is sufficiently nucleophilic to react directly with the palladium(II) complex.[2]

Conclusion: Making the Strategic Choice

For the functionalization of benzimidazoles in a drug discovery and development setting, the use of boronic acids via the Suzuki-Miyaura coupling is often the superior choice . The primary drivers for this recommendation are the significantly lower toxicity of boronic acids and their byproducts, and the greater ease of purification. These factors translate to safer, more environmentally friendly, and ultimately more cost-effective synthetic routes, which are critical considerations for the pharmaceutical industry.

While the Stille coupling offers the advantage of often proceeding under neutral conditions and can be highly effective for certain challenging substrates, the significant drawbacks associated with the toxicity and removal of organotin reagents generally outweigh these benefits. The continuous development of milder and more versatile Suzuki coupling protocols further solidifies its position as the preferred method for the functionalization of the vital benzimidazole scaffold.

References

  • Walther, M., Kipke, W., Renken, R., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16363–16372. Available from: [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. Available from: [Link]

  • Beckers, I., Bugaev, A., & De Vos, D. (2023). Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals. Chemical Science, 14(5), 1285–1293. Available from: [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Available from: [Link]

  • Wiley-VCH. (2016). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley Online Library. Available from: [Link]

  • Singh, P., & Kumar, A. (2018). Synthesis of 2-arylbenzimidazole and 2-arylbenzothiazole with ruthenium(II) catalyst in water and under neat condition. ResearchGate. Available from: [Link]

  • Wikipedia. (n.d.). Stille reaction. In Wikipedia. Retrieved February 24, 2026, from [Link]

  • Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197. Available from: [Link]

  • Maleczka, R. E., Jr., & Terrell, L. R. (2004). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings†. The Journal of Organic Chemistry, 69(17), 5674–5680. Available from: [Link]

  • Walther, M., Kipke, W., Renken, R., & Staubitz, A. (2025). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. ResearchGate. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM. Angewandte Chemie International Edition, 47(26), 4867–4870. Available from: [Link]

  • Bakherad, M., & Keivanloo, A. (2017). Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. Synlett, 28(18), 2347–2352. Available from: [Link]

  • Wang, L., & He, W. (2004). Palladium—Benzimidazolium Salt Catalyst Systems for Suzuki Coupling: Development of a Practical and Highly Active Palladium Catalyst System for Coupling of Aromatic Halides with Arylboronic Acids. The Journal of Organic Chemistry, 69(23), 7750–7756. Available from: [Link]

  • Karuvalam, R. P., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. ARKIVOC, 2020(6), 431–445. Available from: [Link]

Sources

Validating Regioselectivity in 7-Substituted Benzimidazole Synthesis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 7-substituted benzimidazoles is a critical yet notoriously difficult challenge in kinase inhibitor development. While the 4-position is thermodynamically favored during N-alkylation of 4-substituted precursors due to steric relief, the 7-substituted regioisomer often exhibits superior hinge-binding characteristics and unique pharmacokinetic profiles.

This guide objectively compares the analytical methodologies available for validating this specific regiochemistry. Unlike 5- vs. 6-isomerism, which is often resolved by symmetry, the distinction between 1,4- and 1,7-isomers requires rigorous structural proof. We present a self-validating workflow, prioritizing Nuclear Overhauser Effect (NOE) spectroscopy as the most efficient "Gold Standard" for routine analysis, supported by X-ray crystallography for definitive confirmation.

The Regioselectivity Challenge: 1,4- vs. 1,7-Isomers

In solution,


-unsubstituted 4-substituted benzimidazoles exist as a rapid tautomeric equilibrium. The "4-substituent" and "7-substituent" are transiently identical. However, upon 

-alkylation
(a critical step in diversifying drug scaffolds), this symmetry is broken, locking the molecule into one of two static regioisomers:
  • 1,4-Isomer (Remote): The alkyl group attaches to the nitrogen distal to the substituent. This is sterically favored and typically the major product (>80%).

  • 1,7-Isomer (Proximal): The alkyl group attaches to the nitrogen adjacent to the substituent. This is sterically congested and usually the minor product, yet often the bioactive target.

The Analytical Trap: Both isomers have identical mass, similar polarity, and often overlapping 1D


H NMR signals. Relying solely on chemical shift heuristics (e.g., "H2 is more downfield in isomer A") is prone to error due to solvent and concentration effects.

Comparative Analysis of Validation Methods

The following table compares the efficacy of standard analytical techniques for distinguishing 1,4- from 1,7-isomers.

FeatureMethod A: 1D

H NMR (Chemical Shift)
Method B: 1D/2D NOE (The Gold Standard) Method C: HMBC (Long-Range Coupling) Method D: X-Ray Crystallography
Principle Electronic shielding effects.Through-space magnetic interaction (<5 Å).Through-bond J-coupling (

).
Electron density diffraction.
Reliability Low . Highly solvent-dependent.High . Direct structural evidence.Medium-High . Depends on resolution of C3a/C7a.Absolute .
Sample Req. <1 mg5–10 mg (High concentration preferred).10–20 mg (Needs good S/N).Single crystal required.
Time to Result 5 mins1–4 hours2–8 hoursDays to Weeks
Cost LowLowMediumHigh
Key Limitation Heuristics often fail for novel substituents.Requires mixing time optimization.Quaternary carbons (C3a/C7a) often indistinguishable.Crystal growth is the bottleneck.
Recommendation

Method B (NOE) is the recommended primary validation tool for high-throughput medicinal chemistry. It offers the best balance of speed and certainty. Method D (X-ray) should be reserved for the final clinical candidate or when NOE results are ambiguous due to signal overlap.

Visualizing the Regio-Divergence

The following diagram illustrates the synthetic divergence and the critical decision points for validation.

Benzimidazole_Regioselectivity Precursor 4-Substituted Benzimidazole (Tautomer) Alkylation N-Alkylation (R-X, Base) Precursor->Alkylation Mixture Crude Mixture (1,4- and 1,7-Isomers) Alkylation->Mixture Separation Chromatographic Separation (HPLC/Flash) Mixture->Separation Isomer_14 1,4-Isomer (Major) (Sterically Favored) Separation->Isomer_14 Fraction A Isomer_17 1,7-Isomer (Minor) (Target Scaffold) Separation->Isomer_17 Fraction B Analysis Structural Validation (NOE / HMBC) Isomer_14->Analysis Isomer_17->Analysis

Figure 1: Synthetic pathway showing the divergence of regioisomers during N-alkylation.

Experimental Protocol: The Self-Validating NOE System

This protocol describes the 1D Selective NOE (Nuclear Overhauser Effect) experiment, which provides the most distinct "Yes/No" signal for 7-substitution.

A. The Mechanistic Logic
  • 1,4-Isomer: The

    
    -alkyl protons (
    
    
    
    ) are spatially close to the proton at C2 (
    
    
    ) and the proton at C7 (
    
    
    ). They are far from the substituent at C4.
  • 1,7-Isomer: The

    
    -alkyl protons (
    
    
    
    ) are spatially close to
    
    
    and very close to the substituent (or protons on the substituent).
  • The "Smoking Gun": An NOE correlation between the

    
    -CH
    
    
    
    group and the substituent protons confirms the 1,7-structure.
B. Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5–10 mg of the isolated isomer in 0.6 mL DMSO-

      
       .
      
    • Note: DMSO is preferred over CDCl

      
       to prevent aggregation and sharpen peaks, ensuring clear separation between the 
      
      
      
      -CH
      
      
      and other aliphatic signals.
    • Ensure the sample height in the NMR tube is exactly 4.0 cm to minimize shimming errors.

  • Acquisition Parameters (600 MHz recommended, 400 MHz acceptable):

    • Pulse Sequence: 1D Selective Gradient NOE (e.g., selnogp on Bruker).

    • Mixing Time (

      
      ):  Set to 500 ms .
      
      • Why? Shorter times (200 ms) may miss weak contacts; longer times (>800 ms) risk spin diffusion (false positives).

    • Scans: 256 to 512 scans. High S/N is critical to see <2% NOE enhancements.

    • Excitation: Select the

      
      -CH
      
      
      
      resonance (typically
      
      
      4.0–5.5 ppm) for irradiation.
  • Data Processing & Interpretation:

    • Apply exponential multiplication (LB = 0.3 Hz) and phase correction.

    • Analyze the Difference Spectrum:

      • Signal A (Control): Strong negative peak at the irradiation frequency (

        
        -CH
        
        
        
        ).
      • Signal B (H2): Positive peak at

        
         ~8.0–8.5 ppm (Confirming the imidazole ring).
        
      • Signal C (Diagnostic):

        • If you see enhancement of an aromatic doublet (H7): You likely have the 1,4-isomer .

        • If you see enhancement of the substituent protons (e.g., OMe, Methyl, Phenyl): You have the 1,7-isomer .

C. Logic Flow Diagram

NOE_Logic Start Irradiate N-CH2 Signal Check_H2 Is H2 (Singlet) Enhanced? Start->Check_H2 Fail Experiment Failed (Check Shimming/Conc.) Check_H2->Fail No Check_Sub Is Substituent Enhanced? Check_H2->Check_Sub Yes (System Valid) Result_17 CONFIRMED 1,7-Isomer Check_Sub->Result_17 Yes (Strong NOE) Result_14 CONFIRMED 1,4-Isomer Check_Sub->Result_14 No (Look for H7 NOE)

Figure 2: Decision logic for assigning regiochemistry based on NOE data.

Supporting Evidence: HMBC Analysis

While NOE is spatial, HMBC (Heteronuclear Multiple Bond Coherence) provides connectivity proof. This is useful if the substituent has no protons (e.g., -Cl, -Br, -NO


).
  • Protocol: Run a standard

    
    H-
    
    
    
    C HMBC.
  • Diagnostic Cross-peak: Look for the coupling of the

    
    -CH
    
    
    
    protons to the bridgehead carbons (
    
    
    and
    
    
    ).
    • In the 1,7-isomer , the

      
      -CH
      
      
      
      couples to a bridgehead carbon (
      
      
      ) that is directly bonded to the substituent-bearing carbon (
      
      
      ). This often results in a distinct chemical shift pattern for the bridgehead carbons compared to the 1,4-isomer.
    • Note: This requires careful assignment of the quaternary carbons, often necessitating a

      
      C NMR comparison with calculated shifts (DFT) or literature values [1].
      

References

  • MDPI. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. Retrieved from [Link]

  • University of Otago. (n.d.). N-Alkylation of imidazoles: Regioselectivity studies. Retrieved from [Link]

  • Beilstein Journals. (2023). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole. Retrieved from [Link]

A Comparative Guide to the Thermal Stability of (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid and its Alternatives for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the thermal stability of active pharmaceutical ingredients (APIs) and their synthetic precursors is a critical parameter dictating storage, handling, and formulation strategies. This guide provides an in-depth analysis of the thermal stability of (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid, a key building block in medicinal chemistry. In the absence of specific public data for this exact molecule, this guide will draw upon established principles of boronic acid chemistry and comparative data from structurally related N-heterocyclic and aryl boronic acids to provide a robust predictive assessment. We will explore the common degradation pathways, the analytical techniques used to assess thermal stability, and compare its likely performance with more stable alternatives.

The Critical Role of Thermal Stability in Drug Development

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, many of which are rooted in the physicochemical properties of the molecules involved. Thermal stability is paramount, influencing everything from the feasibility of large-scale synthesis to the shelf-life of the final drug product.[1][2] An unstable compound may decompose under the thermal stress of reaction conditions, leading to reduced yields and the formation of potentially toxic impurities. Furthermore, instability during storage can compromise the potency and safety of an API.[1][3]

Boronic acids, while being versatile reagents in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, are known for their variable stability.[4][5] Their susceptibility to degradation pathways such as oxidation, protodeboronation, and dehydration to form boroxines necessitates a thorough understanding of their thermal behavior.[6]

Understanding the Degradation of Boronic Acids

The stability of a boronic acid is intrinsically linked to its molecular structure and the surrounding environment. For a substituted benzimidazole boronic acid like (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid, several degradation routes must be considered:

  • Dehydration to Boroxines: This is a common thermal degradation pathway for many boronic acids, involving the intermolecular condensation of three molecules to form a cyclic anhydride with the loss of three water molecules.[7] This process is often reversible upon exposure to water.

  • Protodeboronation: This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This pathway is particularly prevalent for electron-rich heteroaryl boronic acids and can be catalyzed by acid or base.

  • Oxidation: The carbon-boron bond can also be susceptible to oxidation, leading to the formation of a hydroxyl group in place of the boronic acid moiety.

The benzimidazole core, being an electron-rich N-heterocycle, may influence the propensity of (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid towards these degradation pathways.

Experimental Assessment of Thermal Stability

To quantitatively assess thermal stability, several analytical techniques are employed, with Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) being the most prominent.[1]

Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which a compound begins to decompose by measuring its mass loss as a function of temperature.

Methodology:

  • A small, accurately weighed sample (typically 5-10 mg) of the boronic acid is placed in a TGA pan (e.g., platinum or alumina).

  • The sample is heated in a controlled atmosphere (typically nitrogen or air) at a constant rate (e.g., 10 °C/min).

  • The mass of the sample is continuously monitored as the temperature increases.

  • The resulting TGA curve plots mass percentage against temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, allowing for the identification of phase transitions such as melting and decomposition.

Methodology:

  • A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum).

  • An empty, sealed pan is used as a reference.

  • Both the sample and reference pans are heated at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere.

  • The difference in heat flow between the sample and the reference is measured and plotted against temperature.

  • Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are observed as peaks in the DSC thermogram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample Boronic Acid Sample Weighing Accurate Weighing Sample->Weighing Encapsulation Pan Encapsulation Weighing->Encapsulation TGA TGA Instrument Encapsulation->TGA Load Sample DSC DSC Instrument Encapsulation->DSC Load Sample TGA_Curve Mass vs. Temp Curve TGA->TGA_Curve Generate Data DSC_Curve Heat Flow vs. Temp Curve DSC->DSC_Curve Generate Data Decomposition_Temp Decomposition Temperature TGA_Curve->Decomposition_Temp Determine Onset DSC_Curve->Decomposition_Temp Identify Exotherm Phase_Transitions Melting Point, etc. DSC_Curve->Phase_Transitions Identify Peaks

Caption: Workflow for Thermal Stability Analysis.

Comparative Stability Analysis

Aryl vs. N-Heteroaryl Boronic Acids: Generally, N-heterocyclic boronic acids can exhibit lower stability compared to their simple aryl counterparts. The presence of the nitrogen atom can influence the electronic properties of the aromatic ring and the C-B bond, potentially making it more susceptible to protodeboronation. However, some N-heterocyclic boronic acids, such as pyridine-3-boronic acid and pyridine-4-boronic acid, are reported to have very high melting points (>300 °C), suggesting significant thermal stability.[8][9] This high stability is likely due to strong intermolecular interactions in the crystal lattice.

Table 1: Comparison of Melting Points of Selected Boronic Acids

CompoundStructureMelting Point (°C)
Phenylboronic AcidC₆H₅B(OH)₂216-219
4-Methoxyphenylboronic AcidCH₃OC₆H₄B(OH)₂204-208
Pyridine-3-boronic AcidC₅H₄NB(OH)₂>300[8]
Pyridine-4-boronic AcidC₅H₄NB(OH)₂>300[9]
(1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid (Predicted) C₈H₉BN₂O₂High (likely >200)

Based on this comparison, it is reasonable to predict that (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid will also exhibit a relatively high melting and decomposition temperature, likely exceeding 200 °C, due to the presence of the fused ring system and the potential for strong intermolecular hydrogen bonding.

Enhancing Stability: The Use of Boronic Acid Derivatives

To mitigate the inherent instability of some boronic acids, they are often converted into more robust derivatives, such as boronate esters or other complexes.[6][10] These derivatives offer improved shelf-life and handling characteristics.

  • Pinacol Esters: Formed by the reaction of a boronic acid with pinacol, these are widely used due to their enhanced stability towards oxidation and protodeboronation.[6]

  • MIDA (N-methyliminodiacetic acid) Boronates: These derivatives offer excellent stability and are often used as "slow-release" sources of the free boronic acid in cross-coupling reactions.

  • DABO (Diethanolamine) Boronates: These complexes are particularly useful for stabilizing labile heteroaryl boronic acids, forming air-stable, crystalline solids.[4]

The choice of derivative depends on the specific application and the required balance between stability and reactivity.

stability_enhancement cluster_derivatives Stabilized Alternatives Boronic_Acid (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid Pinacol_Ester Pinacol Ester Boronic_Acid->Pinacol_Ester React with Pinacol MIDA_Boronate MIDA Boronate Boronic_Acid->MIDA_Boronate React with MIDA DABO_Boronate DABO Boronate Boronic_Acid->DABO_Boronate React with Diethanolamine Stability_Increase Increased Thermal and Shelf Stability Pinacol_Ester->Stability_Increase MIDA_Boronate->Stability_Increase DABO_Boronate->Stability_Increase

Caption: Strategies for Enhancing Boronic Acid Stability.

Conclusion and Recommendations

While specific experimental thermal analysis data for (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid is not publicly available, a comprehensive analysis based on the known chemistry of boronic acids and data from analogous compounds allows for informed predictions. It is anticipated that this compound possesses good thermal stability with a decomposition temperature likely above 200 °C.

For applications requiring exceptional stability, particularly during prolonged storage or under harsh reaction conditions, the conversion of (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid to a more stable derivative such as a pinacol ester, MIDA boronate, or DABO boronate is strongly recommended.

It is imperative for researchers and drug development professionals to conduct thorough thermal stability studies (TGA and DSC) on key intermediates like (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid to ensure the robustness of their synthetic processes and the quality and safety of their final products.

References

  • [Design and Synthesis of New Boron-Based Benzo[c][8][10][11]oxadiazoles and Benzo[c][8][10][11]thiadiazoles as Potential Hypoxia Inhibitors.]([Link])

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just a set of instructions, but a framework for understanding the chemical rationale behind these essential laboratory practices.

Hazard Assessment and Chemical Profile

(1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid is a member of two important chemical families: benzimidazoles and boronic acids. Understanding the potential hazards of each contributes to a comprehensive safety profile.

  • Benzimidazole Derivatives : This class of compounds is known for a range of biological activities, and some have been identified as environmental pollutants.[5][6] Certain benzimidazole fungicides have demonstrated persistence in soil and potential for reproductive and developmental effects.[7][8] Chronic exposure to some benzimidazoles has been associated with various toxic effects.[9] Therefore, it is prudent to handle all novel benzimidazole derivatives with care to minimize occupational exposure and environmental release.[5][6]

  • Boronic Acids : Generally considered to have low toxicity, boronic acids are widely used in pharmaceutical synthesis.[10] However, they are classified as irritants and may pose a risk of damaging fertility or an unborn child.[1][11][12] Inhalation of boronic acid dust can cause respiratory tract irritation, and skin or eye contact may lead to irritation.[11][13][14]

Table 1: Summary of Potential Hazards

Hazard ClassificationDescriptionPrecautionary Statements (Representative)
Acute Toxicity (Oral)May be harmful if swallowed.[1][14]P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
Skin IrritationCauses skin irritation.[1][13]P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Eye IrritationCauses serious eye irritation.[1][13]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory IrritationMay cause respiratory irritation.[13][14]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
Reproductive ToxicityMay damage fertility or the unborn child.[1][12]P201: Obtain special instructions before use.[1]
Aquatic HazardMay be harmful to aquatic life.[1]P273: Avoid release to the environment.[1]

Personal Protective Equipment (PPE) and Handling

A proactive approach to safety begins with the consistent and correct use of PPE. When handling (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid in any form (solid or in solution), the following PPE is mandatory:

  • Eye Protection : Wear chemical safety goggles or a face shield.[15]

  • Hand Protection : Chemical-resistant gloves, such as nitrile gloves, are required. Always inspect gloves for tears or punctures before use.[15]

  • Protective Clothing : A laboratory coat or chemical apron should be worn to prevent skin contact.[16]

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[16][17]

All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[15][16]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure : Alert others in the vicinity and, if necessary, evacuate the immediate area. Restrict access to the spill site.

  • Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Don PPE : Before attempting to clean the spill, don the appropriate PPE as outlined in the previous section.

  • Contain and Clean :

    • For solid spills : Carefully sweep up the material, avoiding dust generation, and place it in a designated, labeled hazardous waste container.[13][16][18]

    • For liquid spills : Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a commercial sorbent. Place the contaminated material into a designated hazardous waste container.

  • Decontaminate : Clean the spill area thoroughly with soap and water.[14]

  • Dispose of Waste : All materials used for spill cleanup should be treated as hazardous waste and disposed of accordingly.

Disposal Protocol

The guiding principle for the disposal of (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid is to treat it as hazardous chemical waste.[15] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[19][20]

Step-by-Step Disposal Procedure:

  • Waste Segregation : Do not mix (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid waste with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[15][21] Incompatible chemicals can react dangerously.[19]

  • Containerization :

    • Collect all waste (solid, solutions, and contaminated materials) in a chemically compatible container with a secure, tight-fitting lid.[15][22]

    • The container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name: "(1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid," and any known hazard pictograms.[15] For solutions, include the solvent and approximate concentration.

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area while awaiting pickup.[16]

  • Arrange for Professional Disposal : Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.[1] This ensures compliance with all local, state, and federal regulations.

In-Lab Neutralization (Not Generally Recommended)

While some simple boronic acids may be neutralized in the lab with explicit EHS approval, this is not recommended for (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid due to the presence of the benzimidazole moiety and the potential for unknown and hazardous reaction byproducts.[1] The primary and safest disposal method is through a professional hazardous waste service.[1]

If, under very specific and controlled circumstances, your institution's EHS department approves an in-lab neutralization protocol, it would likely involve the slow addition of a mild base like sodium bicarbonate to a dilute aqueous solution of the boronic acid waste, with constant stirring and pH monitoring.[1][19] However, this should only be performed by highly trained personnel in a controlled environment.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid.

DisposalWorkflow Disposal Decision Workflow for (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid cluster_assessment Initial Assessment cluster_handling Waste Handling & Collection cluster_disposal_path Disposal Pathway Start Waste Generation ((1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid) HazardID Identify as Hazardous Waste (Based on boronic acid and benzimidazole class hazards) Start->HazardID Segregation Segregate from other waste streams HazardID->Segregation Containerization Collect in a labeled, compatible, sealed container Segregation->Containerization EHS_Contact Contact Institutional EHS for Pickup Containerization->EHS_Contact In_Lab_Treatment In-Lab Neutralization? Containerization->In_Lab_Treatment Alternative Pathway Licensed_Disposal Disposal by Licensed Hazardous Waste Vendor EHS_Contact->Licensed_Disposal EHS_Approval Explicit EHS Approval? In_Lab_Treatment->EHS_Approval Yes Not_Recommended Not Recommended In_Lab_Treatment->Not_Recommended No Approved_Protocol Follow Approved Neutralization Protocol EHS_Approval->Approved_Protocol Yes EHS_Approval->Not_Recommended No Collect_Neutralized Collect Neutralized Waste as Hazardous Approved_Protocol->Collect_Neutralized Collect_Neutralized->EHS_Contact

Caption: Disposal decision workflow for (1-Methyl-1h-1,3-benzodiazol-7-yl)boronic acid.

References

  • PubChem. (n.d.). Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzimidazole and its derivatives - from fungicides to designer drugs. A new occupational and environmental hazards. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Boric acid. Retrieved from [Link]

  • Lab Alley. (2025). Boric Acid Safety & Hazards. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Environmental Detoxification of Benzimidazole Fungicide Fuberidazole via Microbial Action in Liquid Cultures. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Environmental Detoxification of Benzimidazole Fungicide Fuberidazole via Microbial Action in Liquid Cultures. Retrieved from [Link]

  • accedacris.ulpgc.es. (2010). Benzimidazole Fungicides in Environmental Samples: Extraction and Determination Procedures. Retrieved from [Link]

  • Labkem. (2021). Boric Acid - SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Boric acid. Retrieved from [Link]

  • Lab Alley. (2025). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • Alfa Aesar. (2025). 1-Benzofuran-2-ylboronic acid Safety Data Sheet. Retrieved from [Link]

  • Capot Chemical. (2008). MSDS of 1-methyl-1H-pyrazol-4-yl-4-boronic acid. Retrieved from [Link]

  • Stockholm University. (n.d.). Procedures for the disposal of liquid chemical residues and aqueous solutions. Retrieved from [Link]

  • National Institutes of Health. (2020). The NIH Drain Discharge Guide. Retrieved from [Link]

  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • University of Florida. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Washington State Department of Ecology. (n.d.). Step-by-Step Guide to Better Laboratory Management Practices. Retrieved from [Link]

  • ECHA. (n.d.). 1-Methyl-1H-benzoimidazole-6-boronic acid. Retrieved from [Link]

Sources

Personal Protective Equipment & Handling Guide: (1-Methyl-1H-1,3-benzodiazol-7-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identification

Objective: This guide establishes the mandatory safety protocols for handling (1-Methyl-1H-1,3-benzodiazol-7-yl)boronic acid . While specific Safety Data Sheets (SDS) for the 7-isomer are often less readily available than for its 5- or 6-isomers, the structural homology within the benzimidazole boronic acid class dictates a conservative, high-standard safety approach.[][2]

Chemical Context:

  • Systematic Name: (1-Methyl-1H-benzimidazol-7-yl)boronic acid[2]

  • Structural Class: Heterocyclic Organoboron[2]

  • Physical State: Solid (typically off-white to yellow powder)[][2]

  • Primary Application: Suzuki-Miyaura cross-coupling reagent in medicinal chemistry.[][2]

Critical Note on CAS Numbers: Commercial vendors often supply the 5-isomer (CAS: 1107627-21-3) or 6-isomer.[][2] The 7-isomer is a specialized regioisomer.[][2] Always verify the Certificate of Analysis (CoA) for the exact CAS specific to your batch, but apply the safety standards below to ALL isomers due to shared toxicological properties [1, 2].

Hazard Profile & Risk Assessment

The primary risks associated with benzimidazole boronic acids stem from their Lewis acidity and potential for hydrolysis.[][2]

Hazard CategoryGHS ClassificationHazard StatementMechanism of Action
Skin Irritation Category 2H315 : Causes skin irritationBoronic acids can reversibly bind to diols in biological membranes, causing dermatitis.[][2]
Eye Irritation Category 2AH319 : Causes serious eye irritationLewis acidic nature causes immediate irritation to mucous membranes upon contact.[][2]
Respiratory STOT SE 3H335 : May cause respiratory irritationFine particulate dust is easily inhaled, irritating the upper respiratory tract.[][2]

Stability Risk: Boronic acids are prone to dehydration, forming boroxines (anhydrides), and deborylation under oxidative conditions.[][2] Store under inert atmosphere to maintain reagent integrity [3].[2]

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "standard PPE." Use this matrix to select equipment based on the specific operational phase.

PPE ComponentSpecificationRationale
Hand Protection Nitrile (Double Gloved) Inner: 0.11mm (4 mil)Outer: 0.11mm (4 mil)Benzimidazoles can be skin sensitizers.[][2] Double gloving prevents permeation during solubilization in organic solvents (e.g., DMSO, DMF).[2]
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)Safety glasses with side shields are insufficient for handling fine powders that can become airborne or during solubilization.[][2]
Respiratory Fume Hood (Primary) N95/P100 (Secondary)Always handle open containers in a certified fume hood.[][2] If weighing outside a hood is unavoidable, a fit-tested particulate respirator is mandatory.[2]
Body Protection Lab Coat (Cotton/Poly blend) + Tyvek SleevesStandard lab coat is sufficient for solids.[][2] Add Tyvek sleeves if working with large liquid volumes to prevent wrist exposure.[2]
Operational Protocols
Phase A: Storage & Reception[]
  • Inspection: Upon receipt, inspect the bottle for seal integrity. Boronic acids are hygroscopic.[2]

  • Environment: Store at 2–8°C (refrigerator).

  • Atmosphere: Ideally, store under an inert atmosphere (Nitrogen or Argon) to prevent protodeboronation.[][2] Seal containers with Parafilm after every use.[2]

Phase B: Weighing & Solubilization[][2]
  • Static Control: Organic powders often carry static charges.[2] Use an anti-static gun or ionizer before weighing to prevent powder scattering.[2]

  • Solvent Choice: This compound is typically soluble in DMSO, DMF, or Methanol.[][2]

    • Caution: When dissolving in Methanol, spontaneous esterification to the dimethyl boronate ester may occur, changing the species reactivity.[2]

Phase C: Reaction Setup (Suzuki Coupling Context)
  • Inerting: Purge the reaction vessel with Nitrogen/Argon before adding the catalyst.[][2]

  • Addition: Add the boronic acid as a solid against a positive flow of inert gas, or add as a pre-dissolved solution via syringe to minimize dust.

  • Base Handling: Boronic acids require a base (e.g., K₂CO₃) for activation.[][2] Ensure the base is added carefully to avoid uncontrolled exotherms if using sensitive co-reagents.[2]

Emergency Response & Disposal
Accidental Release (Spill)[][2][3]
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don goggles and double nitrile gloves.[][2]

  • Contain: Cover the spill with a damp paper towel (to prevent dust) or use a dedicated chemical spill pad.[][2]

  • Clean: Wipe the area with a mild soap solution (boronic acids are generally soluble in basic water) followed by water.[][2]

  • Waste: Place all cleanup materials in a sealed bag labeled "Hazardous Waste - Solid."

Waste Disposal Protocol

Boron compounds require specific attention to environmental regulations.[][2][3]

  • Solid Waste: Dispose of excess solid reagent in the Solid Hazardous Waste stream.[][2] Label as "Organoboron Compound, Toxic/Irritant."[2]

  • Liquid Waste:

    • If dissolved in DMSO/DMF/Methanol : Segregate into Non-Halogenated Organic Waste .[][2]

    • If dissolved in DCM/Chloroform : Segregate into Halogenated Organic Waste .[][2]

  • Aqueous Waste: Do NOT pour down the drain.[][2][3] Boron is regulated in many municipal water treatment systems. Collect in aqueous waste containers [4].

Workflow Visualization

The following diagram illustrates the critical decision points and safety barriers for the lifecycle of the reagent.

G cluster_0 Phase 1: Storage cluster_1 Phase 2: Handling cluster_2 Phase 3: Disposal Storage Refrigerated Storage (2-8°C, Inert Gas) PPE_Check PPE Check: Nitrile Gloves + Goggles Storage->PPE_Check Weighing Weighing (Fume Hood + Anti-Static) Solubilization Solubilization (DMSO/DMF) Weighing->Solubilization Spill_Event Spill Event? Weighing->Spill_Event LiquidWaste Organic Solvent Waste (Segregated) Solubilization->LiquidWaste Post-Reaction Solubilization->Spill_Event SolidWaste Solid Hazardous Waste (Organoboron) PPE_Check->Weighing Spill_Event->Solubilization No Spill_Event->SolidWaste Yes (Cleanup Debris)

Caption: Operational lifecycle of (1-Methyl-1H-benzimidazol-7-yl)boronic acid, emphasizing safety checkpoints and waste segregation streams.

References
  • Sigma-Aldrich. (2023).[][2] Safety Data Sheet: (1-Methyl-1H-benzimidazol-5-yl)boronic acid. (Note: Used as homologous reference for hazard classification).[][2]

  • PubChem. (2025).[2] Compound Summary: 1-Methyl-1H-benzimidazole-6-boronic acid.[2] National Library of Medicine.[2] [Link][][2]

  • Boron Molecular. (2023).[][2][4] Boronic Acids Building Blocks Library & Handling. [Link][2]

  • Indiana University. (2023).[2] Laboratory Waste Management Guide: Disposal Options for Specific Chemicals. [Link][][2]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.